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4,7-Dichloro-1H-imidazo[4,5-C]pyridine Documentation Hub

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  • Product: 4,7-Dichloro-1H-imidazo[4,5-C]pyridine
  • CAS: 405230-98-0

Core Science & Biosynthesis

Foundational

The Strategic Utility of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine in Modern Kinase Inhibitor Design

Executive Summary In the pursuit of highly selective targeted therapies, the architectural design of small-molecule inhibitors relies heavily on privileged scaffolds. 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of highly selective targeted therapies, the architectural design of small-molecule inhibitors relies heavily on privileged scaffolds. 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0) has emerged as a profoundly versatile building block in medicinal chemistry. As a 3-deazapurine isostere, it mimics the natural purine bases (adenine and guanine) while offering unique electronic properties that alter hydrogen-bond acceptor profiles within enzyme active sites.

This technical guide explores the structural rationale, orthogonal reactivity, and self-validating experimental workflows required to leverage this dichloro-heterocycle in the development of advanced kinase inhibitors, specifically targeting Bruton's Tyrosine Kinase (BTK) and DNA-Dependent Protein Kinase (DNA-PK).

Physicochemical Profiling & Structural Rationale

The utility of 4,7-dichloro-1H-imidazo[4,5-c]pyridine stems from its precise physicochemical properties and the strategic placement of its halogen atoms.

Table 1: Core Quantitative Data & Identification
PropertyValue / Description
Chemical Name 4,7-Dichloro-1H-imidazo[4,5-c]pyridine
CAS Number 405230-98-0
Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
SMILES Clc1cnc(Cl)c2nc[nH]c12
Scaffold Classification 3-Deazapurine Isostere

Data sourced from [Molport chemical database[1]]().

The Causality of the 3-Deazapurine Core

In standard purines, the N3 nitrogen acts as a potent hydrogen-bond acceptor. By replacing this nitrogen with a carbon atom (creating the imidazo[4,5-c]pyridine core), medicinal chemists deliberately eliminate this specific interaction. Why? This removal drastically reduces off-target binding to a broad spectrum of ATP-dependent enzymes that rely on the N3 interaction, thereby increasing the selectivity of the molecule for specific kinase hinge regions (such as CDK2 or BTK)[2].

Furthermore, the presence of chlorine atoms at the C4 and C7 positions provides an orthogonal reactivity profile . The C4 chlorine is highly activated by the electron-withdrawing nature of the adjacent pyridine nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the C7 chlorine is electronically deactivated toward SNAr but remains highly reactive toward Palladium-catalyzed cross-coupling. This allows chemists to sequentially functionalize the molecule without the need for complex protecting group strategies[3].

Synthetic Workflows: Exploiting Orthogonal Reactivity

To synthesize trisubstituted kinase inhibitors, the 4,7-dichloro core must be functionalized systematically. The following protocol outlines a self-validating synthetic workflow.

Step-by-Step Methodology: Sequential Functionalization
  • N1-Protection (Regiocontrol):

    • Action: React 4,7-dichloro-1H-imidazo[4,5-c]pyridine with 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and NaH in DMF at 0°C.

    • Causality: The free imidazole N-H is highly nucleophilic and prone to forming regioisomeric mixtures during subsequent steps. SEM protection locks the tautomeric state and ensures regioselective functionalization.

  • C4 Nucleophilic Aromatic Substitution (SNAr):

    • Action: Introduce a primary aliphatic or aromatic amine (e.g., cyclopentylamine) in the presence of N,N-Diisopropylethylamine (DIPEA) in n-butanol at 90°C.

    • Causality: The ortho-relationship of C4 to the pyridine nitrogen creates a strong dipole, lowering the activation energy for the Meisenheimer complex intermediate. Only the C4 chlorine is displaced under these thermal conditions, leaving C7 intact[4].

  • C7 Suzuki-Miyaura Cross-Coupling:

    • Action: React the resulting C4-substituted intermediate with an aryl boronic acid, Pd(dppf)Cl2 catalyst, and K2CO3 in a dioxane/water mixture at 100°C.

    • Causality: The remaining C7 chlorine readily undergoes oxidative addition with Pd(0). The biphasic solvent system ensures the solubility of both the organic substrate and the inorganic base required for the transmetalation step.

SynthesisWorkflow A 4,7-Dichloro-1H- imidazo[4,5-c]pyridine B N1-Protection (SEM-Cl, NaH) A->B Step 1 Regiocontrol C C4-SNAr Substitution (R1-NH2, Heat) B->C Step 2 Electronic Activation D C7-Suzuki Coupling (R2-B(OH)2, Pd-cat) C->D Step 3 Oxidative Addition E Target Kinase Inhibitor D->E Step 4 Deprotection

Caption: Sequential orthogonal functionalization of 4,7-dichloro-1H-imidazo[4,5-c]pyridine.

Pharmacological Applications & Target Engagement

Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated profound efficacy in oncology and immunology.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical node in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies (e.g., Mantle Cell Lymphoma). Recent studies have shown that 1,4,6-trisubstituted imidazo[4,5-c]pyridines exhibit significantly higher activity against BTK compared to their [4,5-b] isomers[3]. The scaffold binds to the ATP-binding pocket, where the pyridine nitrogen acts as a critical hydrogen-bond acceptor for the hinge region backbone (specifically the Met477 residue).

DNA-Dependent Protein Kinase (DNA-PK) Radiosensitization

DNA-PK is essential for the non-homologous end-joining (NHEJ) repair of radiation-induced double-strand DNA breaks. Inhibiting DNA-PK prevents cancer cells from repairing radiation damage, acting as a potent radiosensitizer. Imidazo[4,5-c]pyridin-2-one derivatives have been identified as nanomolar DNA-PK inhibitors with excellent selectivity over the broader kinome, demonstrating robust tumor growth inhibition in xenograft models[5].

Pathway Radiation Ionizing Radiation DSB Double-Strand DNA Breaks Radiation->DSB Induces Ku Ku70/Ku80 Heterodimer DSB->Ku Recruits DNAPK DNA-PKcs (Kinase) Ku->DNAPK Activates Repair NHEJ DNA Repair (Cancer Cell Survival) DNAPK->Repair Phosphorylates Targets Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->DNAPK Competitive ATP Inhibition

Caption: Mechanism of DNA-PK inhibition by imidazo[4,5-c]pyridine derivatives in cancer radiosensitization.

Self-Validating Experimental Protocol: In Vitro Kinase Assay

To ensure the trustworthiness of the synthesized inhibitors, their biological activity must be evaluated using a self-validating system. The ADP-Glo™ Kinase Assay is recommended for quantifying the potency (IC50) of imidazo[4,5-c]pyridine derivatives against target kinases.

Reagents & Buffer Causality
  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

    • Causality: Mg2+ is strictly required to coordinate the ATP phosphates, enabling the catalytic transfer. DTT maintains the reducing environment, preventing the oxidation of critical cysteine residues in the kinase active site.

  • Substrate: Target-specific peptide substrate (e.g., PLCG2 peptide for BTK).

  • ATP: Set at the specific Km​ value of the target kinase to ensure competitive inhibitors are accurately evaluated.

Step-by-Step Protocol
  • Compound Preparation: Serially dilute the synthesized imidazo[4,5-c]pyridine derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well white microplate.

  • Enzyme Addition: Add 5 µL of the purified Kinase (e.g., BTK or DNA-PK) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of the ATP/Substrate mix. Incubate for 60 minutes at room temperature.

  • Kinase Reaction Termination: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This reagent actively depletes all unconsumed ATP, leaving only the ADP generated by the kinase reaction. This eliminates background noise.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts ADP back to ATP, which drives a luciferase/luciferin reaction to produce luminescence.

  • Data Validation (Self-Validating Metric): Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls.

    • Rule: The assay is only valid if Z′≥0.5 . If Z′<0.5 , the data must be discarded due to high variance or poor signal window.

References

  • Molport. "4,7-dichloro-1H-imidazo[4,5-c]pyridine | 405230-98-0". Molport Chemical Database.
  • Soural, M., Kryštof, V., et al. (2021). "1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase". European Journal of Medicinal Chemistry.
  • ACS Publications. (2024). "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers". Journal of Medicinal Chemistry.
  • NIH / PubMed. (2018). "Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors". Archiv der Pharmazie.
  • ACS Publications. (2014). "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines". ACS Combinatorial Science.

Sources

Exploratory

Comprehensive Characterization of CAS 405230-98-0: Exact Mass Determination and Application Workflows in Kinase Inhibitor Discovery

As a Senior Application Scientist in drug discovery, I approach the characterization of halogenated building blocks not merely as a routine quality control step, but as the foundational validation of a self-correcting sy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I approach the characterization of halogenated building blocks not merely as a routine quality control step, but as the foundational validation of a self-correcting synthetic pipeline. CAS 405230-98-0 , chemically known as 4,7-Dichloro-1H-imidazo[4,5-c]pyridine , is a highly privileged bicyclic scaffold. Because it acts as a purine bioisostere, it is uniquely positioned to engage the ATP-binding hinge regions of various kinases.

However, before this building block can be subjected to orthogonal cross-coupling reactions to generate complex lead compounds, its structural integrity must be rigorously validated. This technical guide explores the physicochemical properties of CAS 405230-98-0, details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for exact mass confirmation, and maps its logical integration into modern targeted therapeutic workflows.

Physicochemical Profiling & Mass Specifications

In modern mass spectrometry, distinguishing between the average molecular weight and the monoisotopic exact mass is critical. The molecular weight (188.01 g/mol ) accounts for the natural terrestrial abundance of all isotopes (e.g., 35Cl and 37Cl ). Conversely, HRMS relies on the exact mass (186.9704 Da), which is calculated using only the most abundant, lowest-mass isotopes ( 12C , 1H , 35Cl , 14N ) .

The table below summarizes the core quantitative data required for analytical validation :

PropertyValueAnalytical Significance
Chemical Name 4,7-Dichloro-1H-imidazo[4,5-c]pyridineCore purine-mimetic scaffold.
CAS Registry Number 405230-98-0Unique identifier for procurement.
Molecular Formula C6​H3​Cl2​N3​ Dictates exact mass and isotopic distribution.
Molecular Weight 188.01 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Exact Mass 186.9704 DaTarget mass for HRMS structural confirmation.
Theoretical [M+H]⁺ m/z 187.9777Primary target ion in ESI+ mode.
Topological Polar Surface Area 41.6 ŲIndicates good membrane permeability potential.

HRMS Experimental Protocol: Self-Validating Exact Mass Determination

To ensure absolute trustworthiness in downstream synthesis, the starting material must be validated using a protocol that inherently flags errors. The following Liquid Chromatography-HRMS (LC-HRMS) methodology utilizes internal lock-mass calibration and isotopic pattern recognition as a self-validating system.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of CAS 405230-98-0 in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a stock solution.

    • Dilute the stock 1:100 in a 50:50 mixture of H2​O :ACN containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH of the matrix, ensuring that the basic nitrogen atoms within the imidazopyridine ring are pre-protonated in solution. This exponentially increases the ionization efficiency during positive Electrospray Ionization (ESI+).

  • Chromatographic Separation (UPLC):

    • Inject 2 µL onto a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Run a rapid ballistic gradient from 5% to 95% Mobile Phase B (ACN + 0.1% FA) over 3.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The rapid gradient minimizes longitudinal diffusion of the analyte band, resulting in a highly concentrated, sharp chromatographic peak that maximizes the signal-to-noise ratio entering the mass spectrometer.

  • Ionization and Lock-Mass Calibration:

    • Operate the HRMS (Orbitrap or Q-TOF) in ESI+ mode.

    • Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer.

    • Causality: The lock mass provides a known, constant reference point. The instrument's software adjusts the mass axis in real-time against this standard, ensuring the mass accuracy of the target analyte remains strictly below a 5 ppm error margin.

  • Data Acquisition and Isotopic Profiling:

    • Extract the theoretical [M+H]⁺ ion chromatogram at m/z 187.9777.

    • Self-Validation Check: Because the molecule contains two chlorine atoms, the mass spectrum must display a distinct M, M+2, and M+4 isotopic cluster in a strict 9:6:1 intensity ratio (corresponding to m/z 187.9777, 189.9747, and 191.9718). If this exact pattern is absent, the sample is either degraded or misidentified.

HRMS_Workflow A Sample Prep (CAS 405230-98-0) B UPLC Separation (C18 Column) A->B Injection C ESI+ Ionization (Protonation) B->C Eluent D HRMS Analyzer (Orbitrap/Q-TOF) C->D Ions E Exact Mass [M+H]+ 187.9777 D->E Detection

LC-HRMS analytical workflow for exact mass validation of CAS 405230-98-0.

Strategic Utility in Drug Discovery: The Imidazo[4,5-c]pyridine Scaffold

Once the exact mass and purity of CAS 405230-98-0 are validated, the building block is deployed into Structure-Activity Relationship (SAR) campaigns. The strategic value of this specific isomer lies in its two orthogonal chlorine handles at the C4 and C7 positions.

By leveraging differential reactivity, medicinal chemists can perform sequential, site-selective transition-metal-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows for the rapid assembly of diverse libraries of 1,4,6-trisubstituted or 2,4,7-trisubstituted imidazo[4,5-c]pyridines.

Kinase Target Engagement

Because the imidazo[4,5-c]pyridine core is a spatial and electronic mimic of adenine, it exhibits a high affinity for the ATP-binding pockets of various kinases. Recent breakthroughs have demonstrated the efficacy of this scaffold in two major therapeutic areas:

  • Bruton's Tyrosine Kinase (BTK) Inhibition: Imidazo[4,5-c]pyridine derivatives have shown remarkably high tolerance for hydrophobic and hydrophilic substitutions, yielding highly selective BTK inhibitors for the treatment of mantle cell lymphoma .

  • PARP-1 Inhibition: Functionalization of the scaffold has led to potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors (e.g., XZ-120312), which block DNA repair mechanisms and drastically potentiate the cytotoxicity of chemotherapeutics in cancer cell lines .

Drug_Design A CAS 405230-98-0 (Imidazo[4,5-c]pyridine) B Orthogonal Cross-Coupling (C4 & C7 Positions) A->B Functionalization C Lead Kinase Inhibitor B->C SAR Optimization D ATP-Pocket Binding (Hinge Region) C->D Target Engagement E Pathway Inhibition (e.g., PARP-1 / BTK) D->E Signal Blockade

Logical progression from building block CAS 405230-98-0 to kinase pathway inhibition.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14116871, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine" PubChem (Used for exact mass validation of the C6​H3​Cl2​N3​ isomeric formula).[Link]

  • Soural, M., et al. "1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase." European Journal of Medicinal Chemistry, 2021.[Link]

  • XZ-120312 PARP-1 Inhibitor Study. "Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer." Bioorganic & Medicinal Chemistry, 2015.[Link]

  • MolPort Chemical Database. "4,7-dichloro-1H-imidazo[4,5-c]pyridine | 405230-98-0". MolPort.[Link]

Foundational

A Comprehensive Technical Guide to the Safe Handling of 4,7-Dichloro-1H-imidazo[4,5-C]pyridine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as an in-depth technical guide for informational purposes. A specific Safety Data Sheet (SDS) for 4,7-Dichloro-1H-imid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes. A specific Safety Data Sheet (SDS) for 4,7-Dichloro-1H-imidazo[4,5-C]pyridine (CAS No. 90484-54-3) is not publicly available at the time of writing. The information herein is synthesized from data on structurally related compounds, including other chlorinated imidazopyridine isomers. All procedures should be conducted following a thorough, site-specific risk assessment and in consultation with your institution's Environmental Health and Safety (EHS) department.

Introduction: Understanding the Molecule and Its Context

4,7-Dichloro-1H-imidazo[4,5-C]pyridine is a heterocyclic organic compound. Its core structure, imidazo[4,5-c]pyridine, is an isomer of purine, making it a "privileged scaffold" in medicinal chemistry. Such compounds are foundational building blocks in the synthesis of novel therapeutic agents, potentially targeting a wide array of biological pathways. The two chlorine substituents on the pyridine ring are key reactive sites, allowing for further chemical modifications, which is a critical feature for developing libraries of new drug candidates.

However, the very reactivity that makes this compound valuable in synthesis also necessitates a comprehensive understanding of its potential hazards. The presence of a chlorinated heterocyclic system suggests potential for toxicity and irritant properties. This guide provides a detailed framework for its safe handling, storage, and emergency management, grounded in established chemical safety principles.

Section 1: Hazard Identification and Classification

Based on analogous chemical structures, 4,7-Dichloro-1H-imidazo[4,5-C]pyridine should be handled as a hazardous substance. The anticipated hazard classifications under the Globally Harmonized System (GHS) are as follows:

  • Acute Toxicity, Category 4 (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[1][2][3][4]

  • Skin Irritation, Category 2: Causes skin irritation (H315).[3][4]

  • Serious Eye Irritation, Category 2A: Causes serious eye irritation (H319).[3][4]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory System): May cause respiratory irritation (H335).[4][5]

Signal Word: Warning

Hazard Pictograms:

The causality behind these classifications stems from the chemical nature of chlorinated aromatic heterocycles. These compounds can interfere with biological processes upon absorption and often exhibit irritant effects on epithelial tissues.

Section 2: Physicochemical Properties and Stability

Precise experimental data for 4,7-Dichloro-1H-imidazo[4,5-C]pyridine is limited. The following table includes calculated properties and data from a closely related isomer, 5,7-Dichloro-1H-imidazo[4,5-b]pyridine, for estimation purposes.

PropertyValue (or Estimated Value)Source
Molecular Formula C₆H₃Cl₂N₃Calculated
Molecular Weight 188.01 g/mol Calculated
Appearance Likely a solid (e.g., off-white to brown powder)Analogy
Boiling Point ~416.9 °C at 760 mmHg[6] (Isomer Data)
Density ~1.7 g/cm³[6] (Isomer Data)
Solubility Expected to be soluble in organic solvents like DMSO and DMF.Analogy

Stability and Reactivity:

  • Stability: The compound is expected to be stable under recommended storage conditions.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids to prevent violent reactions.[7][8]

  • Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control is critical. The primary principle is to minimize all routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls

The causality for requiring stringent engineering controls is the compound's presumed inhalation toxicity and irritant nature.

  • Fume Hood: All handling of solid 4,7-Dichloro-1H-imidazo[4,5-C]pyridine and its solutions must be performed in a properly functioning chemical fume hood.[5] This is the primary barrier to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to match the hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[7]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-retardant lab coat should be worn at all times. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges should be used.[7]

Workflow for Donning and Doffing PPE

Caption: Sequential process for correctly wearing and removing PPE.

Section 4: Safe Handling, Storage, and Disposal

Handling Protocols
  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[4][5]

  • Weighing: Weigh the solid compound within a fume hood or a ventilated balance enclosure to prevent dust inhalation.

  • Static Discharge: Take precautionary measures against static discharge, especially when handling the powder near flammable solvents.[5]

Storage Protocols

The rationale for specific storage conditions is to maintain the chemical's integrity and prevent accidental reactions.

  • Container: Store in a tightly closed, clearly labeled container.[4]

  • Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight.[9]

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.[8] Chlorinated compounds should ideally be stored separately from flammable non-chlorinated solvents.[10]

Disposal
  • Waste Management: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. This compound should be treated as hazardous chemical waste.

  • Method: Contact your institution's EHS department for specific disposal procedures. Incineration in a permitted hazardous waste facility is a common method for chlorinated organic compounds.[7]

Section 5: Emergency Procedures

A prepared response is essential for mitigating the impact of an accidental exposure or release.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool containers.[5][8]

  • Unsuitable Media: Do not use a heavy water jet, as it may spread the fire.

  • Specific Hazards: As noted, thermal decomposition will produce highly toxic fumes (HCl, NOx). Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures (Spill Protocol)

This protocol is a self-validating system designed to ensure safety at each step.

Step 1: Evacuate and Secure the Area

  • Immediately alert personnel in the vicinity.

  • Evacuate the immediate spill area.

  • Restrict access to the area.

Step 2: Assess the Spill and Ventilate

  • From a safe distance, determine the size of the spill and whether it is manageable by laboratory personnel. For large spills, contact your institution's emergency response team.

  • Ensure the fume hood is operating and the area is well-ventilated.

Step 3: Don Appropriate PPE

  • At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves. For larger spills, respiratory protection may be necessary.

Step 4: Contain and Clean the Spill

  • For a solid spill: Gently cover the powder with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.

  • For a liquid spill (solution): Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads).

  • Work from the outside of the spill inward.

Step 5: Decontaminate the Area

  • Once the bulk material is collected, clean the spill area with a suitable solvent (check compatibility first), followed by soap and water.

Step 6: Dispose of Waste

  • Place all contaminated materials (absorbent, paper towels, gloves) into a sealed, labeled hazardous waste container.

Step 7: Report the Incident

  • Report the spill to your supervisor and EHS department, as per institutional policy.

Risk Assessment and Management Workflow

RiskManagement A Identify Hazards (Toxicity, Irritation) B Assess Risks (Exposure Potential, Severity) A->B Evaluate C Implement Controls B->C Mitigate D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (Gloves, Goggles) C->F G Prepare for Emergencies (Spill Kit, First Aid) D->G Support E->G Support F->G Support H Review and Update (Annual Review, Post-Incident) G->H Feedback Loop H->A Re-evaluate

Caption: A cyclical workflow for proactive risk management.

Conclusion

4,7-Dichloro-1H-imidazo[4,5-C]pyridine is a valuable compound for scientific research and drug development. Its utility, however, is paired with significant potential hazards that demand respect and careful management. By understanding its toxicological profile through analogy, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can work safely with this important chemical intermediate. The principles of causality, from the molecule's structure to the required safety measures, should always guide laboratory practice.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from TCI website. [Source for general safe storage and handling principles].
  • Chemsrc. (2025). 5,7-Dichloro-1H-imidazo[4,5-b]pyridine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012). Safety Data Sheet for 4,7-Dichloroquinoline. Retrieved from Fisher Scientific website.
  • CymitQuimica. (2026). Safety Data Sheet for 5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine. Retrieved from CymitQuimica website.
  • Merck Millipore. (n.d.). Safety Data Sheet for Pyridine. Retrieved from Merck website.
  • TCI Chemicals. (2025). Safety Data Sheet for 4-Cyanopyridine. Retrieved from TCI Chemicals website.
  • NextSDS. (n.d.). 7-chloro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. Retrieved from [Link]

  • CymitQuimica. (2024). Safety Data Sheet for 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine. Retrieved from CymitQuimica website.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Pyridine: Human health tier II assessment. Retrieved from Australian Department of Health website.
  • PubChem. (n.d.). 1H-Imidazo[4,5-c]pyridine. Retrieved from [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Fisher Scientific. (2025). Safety Data Sheet for 1H-Imidazole-4,5-dicarboxylic acid. Retrieved from Fisher Scientific website.
  • National Research Centre for the Working Environment, Denmark. (n.d.). Pyridine. Retrieved from NFA website.
  • BenchChem. (2025). Safe handling and storage protocols for 3,5-Dichloropyridazine. Retrieved from BenchChem website.
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  • Olin Chlor Alkali. (n.d.). Chlorinated Solvents Product Stewardship Manual.
  • Californians for Pesticide Reform. (2004). Summary of Toxicological Data: Imidacloprid. Retrieved from CPR website.
  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

Sources

Exploratory

Electronic Properties and Pharmacological Potential of Dichloro-Substituted Imidazopyridines: A Technical Whitepaper

Executive Summary The imidazo[1,2- a ]pyridine scaffold is a privileged bicyclic heterocycle deeply embedded in modern medicinal chemistry, serving as the core pharmacophore for widely prescribed therapeutics such as zol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2- a ]pyridine scaffold is a privileged bicyclic heterocycle deeply embedded in modern medicinal chemistry, serving as the core pharmacophore for widely prescribed therapeutics such as zolpidem and alpidem[1],[2]. While the baseline scaffold offers excellent drug-like properties, the strategic introduction of two chlorine atoms (dichloro-substitution) fundamentally rewrites the molecule's electronic landscape. This whitepaper provides an in-depth technical analysis of how dichloro-substitution modulates the frontier molecular orbitals, introduces critical halogen bonding capabilities ( σ -holes), and dictates target affinity. By bridging quantum mechanical properties with self-validating synthetic and computational protocols, this guide serves as a comprehensive resource for drug development professionals.

The Electronic Architecture: Quantum Mechanical Profiling

The pharmacological efficacy of dichloro-substituted imidazopyridines is entirely downstream of their electronic distribution. To understand their reactivity and target binding, we must analyze their Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Surface Potential (MESP).

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) govern the electron-donating and electron-accepting capabilities of the molecule. Density Functional Theory (DFT) calculations reveal that chlorine substitution significantly stabilizes the LUMO through inductive electron withdrawal, while the mesomeric effect (+M) of the chlorine lone pairs subtly modulates the HOMO. For instance, computational studies at the B3LYP/6-311G level on 6-chloro-2-(4-chlorophenyl)imidazo[1,2- a ]pyridine demonstrate a highly stable HOMO-LUMO energy gap of 4.438 eV[3]. This specific energy gap indicates a highly stable, moderately polarizable molecule capable of surviving the harsh metabolic environment of the liver while remaining reactive enough to engage in transient target binding.

Molecular Electrostatic Surface Potential (MESP) & Proton Affinity

MESP mapping is critical for identifying electrophilic (red) and nucleophilic (blue) domains. In dichloro-imidazopyridines, the bridgehead nitrogen and the un-substituted imidazole nitrogen act as dense nucleophilic centers. Computational validation confirms that the highest proton affinity resides at the nitrogen atom within the imidazo[1,2- a ]pyridine ring system, calculated at an impressive 246.44 kcal/mol[3]. This high proton affinity ensures that at physiological pH (7.4), the molecule can participate in critical hydrogen bonding networks within enzyme active sites.

The σ -Hole and Halogen Bonding

The most profound effect of di-chlorination is the generation of a σ -hole—a localized region of positive electrostatic potential on the outermost axis of the covalently bound chlorine atoms. This anisotropic charge distribution allows the typically electronegative chlorine to act as a Lewis acid, forming highly directional "halogen bonds" with electron-rich residues (like oxygen or nitrogen) in target proteins.

Mechanistic Causality in Drug Design: Target Affinity

The electronic properties described above directly translate to in vivo efficacy, particularly in oncology and neurology.

Case Study: PKM2 Allosteric Modulation

Pyruvate Kinase M2 (PKM2) is a critical enzyme in cancer metabolism, responsible for the Warburg effect by existing in an inactive dimeric form in tumor cells[4]. Dichloro-substituted imidazopyridine derivatives have shown remarkable efficacy in targeting this pathway. For example, the 6,7-dichloro-substituted imidazopyridine derivative (compound 10j) demonstrated a two-fold increase in cytotoxicity against oral squamous cell carcinoma (CAL-27) compared to its non-chlorinated analogs[4].

The Causality of Binding: Structural docking reveals that the core heterocycle intercalates via π

π stacking between two Phe 26 residues[4]. Crucially, the chloro moieties utilize their σ -holes to form highly specific halogen bonds with the Asn 318 residue of PKM2[4]. Without the distinct electronic polarization provided by the chlorine atoms, this stabilizing interaction is lost, and the binding affinity plummets.

Caption: Binding mechanism of dichloro-imidazopyridines to the PKM2 enzyme via halogen bonding.

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and characterization of these compounds must follow self-validating systems where computational predictions are empirically verified.

Computational Validation Protocol (DFT)

Before synthesizing a novel dichloro-imidazopyridine, its electronic viability must be confirmed computationally.

Methodology:

  • Geometry Initialization: Construct the 3D model of the target dichloro-imidazopyridine using a molecular builder (e.g., GaussView).

  • Optimization Level: Execute geometry optimization using Gaussian 16 at the B3LYP/6-311+G(d,p) level.

    • Causality for Level of Theory: The inclusion of diffuse functions ('+') is non-negotiable. Halogens possess electron-rich lone pairs that require expanded basis sets to accurately predict polarizability and the resulting σ -hole magnitude.

  • Frequency Analysis: Run a vibrational frequency calculation. The absence of imaginary frequencies confirms the geometry is a true local minimum[3].

  • Property Extraction: Map the MESP to identify the nucleophilic nitrogen centers and extract the HOMO/LUMO eigenvalues to calculate the energy gap[3].

Caption: Workflow for DFT-based extraction of electronic properties in imidazopyridines.

Green Synthesis Protocol: Regioselective Chlorination

Traditional chlorination using Cl2​ gas or N-chlorosuccinimide (NCS) often leads to over-chlorination and poor regioselectivity. The following protocol utilizes Chloramine-T as an environmentally benign electrophilic chlorine source[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the base imidazo[1,2- a ]pyridine substrate in 5 mL of an eco-friendly solvent mixture (EtOH/ H2​O , 1:1 v/v)[5].

  • Reagent Addition: Add 2.2 equivalents of Chloramine-T sequentially.

    • Causality for Reagent Choice: Chloramine-T provides a controlled, slow release of electrophilic chlorine ( Cl+ ). This prevents the oxidative degradation of the delicate imidazole ring while ensuring high fidelity at the most nucleophilic carbon centers (typically C-3 and C-6)[5].

  • Reaction: Stir the mixture at 60°C for 2–4 hours. Monitor the progression via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Purify via column chromatography and confirm the exact regiochemistry of the dichloro-substitution using 2D NMR (HMBC/HSQC) to ensure the electronic properties match the DFT predictions.

Note: Further functionalization, such as C-3 direct arylation, can be subsequently achieved via Copper(I)-catalyzed C–H bond functionalization to expand the π -conjugated system[2].

Quantitative Data Summary

The following table synthesizes the critical electronic and pharmacological parameters of relevant substituted imidazo[1,2- a ]pyridines discussed in recent literature.

CompoundHOMO-LUMO Gap (eV)Proton AffinityKey Interaction ModalityPrimary Activity / TargetRef6-Chloro-2-(4-chlorophenyl)imidazo[1,2- a ]pyridine4.438246.44 kcal/molElectrophilic attack at N-atomADMET / Corrosion Inhibition[3]6,7-Dichloro-substituted imidazopyridine (10j)Data not isolatedData not isolatedHalogen bonding (Asn 318)PKM2 Modulation / Anticancer[4]3-Chloro-2-(4-fluorophenyl)imidazo[1,2- a ]pyridineData not isolatedData not isolated π π stacking & Halogen bondBroad-spectrum biological activity[5]

References

  • [4] Targeted suppression of oral squamous cell carcinoma by pyrimidine-tethered quinoxaline derivatives - PMC. National Institutes of Health (NIH). 4

  • [3] Synthesis, characterization, DFT, ADMET, MD analysis and molecular docking of C-3 functionalized imidazo[1,2-a]pyridine motifs. ResearchGate.3

  • [5] Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T - PMC. National Institutes of Health (NIH). 5

  • [1] Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. ResearchGate.1

  • [2] Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization. ACS Publications.2

Sources

Foundational

The Molecular Vector: Mechanism of Action of Imidazo[4,5-c]pyridine Derivatives in Modern Pharmacology

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Early-Stage Drug Discovery Executive Summary: The Privileged Isostere In the landscape of modern medicinal chemistry, the 1 (often referred to a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Early-Stage Drug Discovery

Executive Summary: The Privileged Isostere

In the landscape of modern medicinal chemistry, the 1 (often referred to as 3-deaza-9H-purine) has emerged as a highly versatile and privileged pharmacophore[1]. As an application scientist overseeing target validation and lead optimization, I approach this scaffold not merely as a chemical entity, but as a highly tunable molecular vector.

Due to its strict structural isosterism with naturally occurring 9H-purines, the imidazo[4,5-c]pyridine framework possesses an exceptional ability to mimic endogenous nucleotides. However, it is the precise topological positioning of the nitrogen atom in the pyridine ring that dictates its pharmacological fate. This structural nuance allows these derivatives to seamlessly intercalate into the ATP-binding pockets of critical kinases, or alternatively, act as potent agonists for endosomal nucleotide-sensing receptors[2].

This whitepaper elucidates the dual mechanistic capacity of imidazo[4,5-c]pyridines, detailing their target engagement, quantitative structure-activity relationships (SAR), and the self-validating experimental methodologies required to evaluate them.

Core Pharmacological Targets & Mechanisms of Action

ATP-Competitive Kinase Inhibition

The structural geometry of imidazo[4,5-c]pyridines provides optimal hydrogen bond donor and acceptor vectors, allowing them to anchor deeply within the highly conserved hinge region of protein kinases.

  • Bruton's Tyrosine Kinase (BTK): Recent synthetic advancements have demonstrated that3[3]. Interestingly, the [4,5-c] isomer exhibits significantly higher inhibitory activity against BTK compared to its[4,5-b] counterpart, proving that nitrogen positioning directly governs the thermodynamics of target recognition[3].

  • DNA-Dependent Protein Kinase (DNA-PK): In the realm of oncology and radiotherapy, 4[4]. By blocking non-homologous end-joining (NHEJ) repair pathways, these derivatives act as profound radiosensitizers in human tumor xenograft models[4].

Endosomal Toll-Like Receptor (TLR7) Agonism

Converting immunologically "cold" tumors into "hot" tumors requires robust activation of the innate immune system. Imidazo[4,5-c]pyridines have been extensively validated as 5[5].

Mechanistically, these small molecules cross the cell membrane and enter the acidic endosome, where they bind to the TLR7 receptor. This engagement triggers the recruitment of the MyD88 adaptor protein, initiating a phosphorylation cascade through IRAK4 and TRAF6. Ultimately, this leads to the nuclear translocation of NF-κB and IRF7, driving the massive transcription and secretion of Type I interferons (IFN-α/β) and pro-inflammatory cytokines. SAR studies highlight that the 6 for specific TLR7 activity[6].

TLR7_Pathway A Imidazo[4,5-c]pyridine Derivatives B TLR7 Receptor (Endosome) A->B Agonism C MyD88 Adaptor Protein B->C Recruitment D IRAK4 / TRAF6 Complex C->D Phosphorylation E NF-κB / IRF7 Transcription Factors D->E Nuclear Translocation F Type I IFNs & Pro-inflammatory Cytokines E->F Gene Expression

TLR7 signaling cascade induced by imidazo[4,5-c]pyridine agonists.

Emerging Modalities: High-Barrier Antimalarials

Beyond oncology and immunology, the scaffold has recently broken ground in infectious diseases. 7 capable of killing both proliferating and dormant rings of Plasmodium falciparum, demonstrating an exceptionally high barrier to resistance[7].

Quantitative Structure-Activity Relationship (SAR) Profiling

To synthesize the vast pharmacological data surrounding this scaffold, the following table summarizes the quantitative efficacy of key imidazo[4,5-c]pyridine derivatives across different biological targets.

Target / PathwayCompound Class / SubstitutionPharmacological RoleRepresentative Potency / Efficacy
Bruton's Tyrosine Kinase (BTK) 1,4,6-Trisubstituted imidazo[4,5-c]pyridinesATP-competitive Kinase InhibitorIC50 in the low nanomolar range
DNA-Dependent Protein Kinase (DNA-PK) 6-Anilino imidazo[4,5-c]pyridin-2-onesRadiosensitizer / Kinase InhibitorSelective nM inhibition
Toll-Like Receptor 7 (TLR7) 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amineEndosomal Immune AgonistEC50 ~ 1.57 μM (Highly specific)
Plasmodium falciparum (Malaria) Imidazo[4,5-c]pyridine-6-carboxamidesAntimalarial (novel target mechanism)Cure at 4 x 60 mg/kg (murine model)

Self-Validating Experimental Methodologies

As an application scientist, I emphasize that generating data is insufficient; the data must be inherently trustworthy. The following protocols are designed as self-validating systems to evaluate imidazo[4,5-c]pyridine derivatives, ensuring that experimental artifacts are mathematically and biologically filtered out.

Protocol 1: High-Throughput HTRF Kinase Profiling (e.g., DNA-PK)

Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for evaluating ATP-competitive kinase inhibitors.

  • Step 1: Enzyme-Substrate Pre-incubation

    • Action: Dispense 5 µL of recombinant target kinase and biotinylated substrate into a 384-well low-volume plate.

    • Rationale & Causality: Pre-incubation allows the enzyme to reach thermodynamic equilibrium with the substrate before inhibitor binding, preventing false-positive "slow-binding" artifacts.

  • Step 2: Compound Addition

    • Action: Pin-transfer 50 nL of the imidazo[4,5-c]pyridine library (in 100% DMSO) to achieve a final dose-response gradient (0.1 nM to 10 µM).

    • Rationale & Causality: Maintaining final DMSO concentration below 1% prevents solvent-induced enzyme denaturation, ensuring the observed inhibition is strictly target-mediated.

  • Step 3: ATP Initiation

    • Action: Add 5 µL of ATP strictly at the predetermined Km​ concentration.

    • Rationale & Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for ATP-competitive inhibitors while maintaining physiological relevance.

  • Step 4: Detection & Ratiometric Readout

    • Action: Add Europium cryptate-labeled anti-phospho antibody and XL665-conjugated streptavidin. Read time-resolved fluorescence at 620 nm and 665 nm.

    • Self-Validation: The 665/620 nm ratio mathematically cancels out optical interference from compound auto-fluorescence or minor pipetting errors, creating a self-correcting, highly trustworthy data point.

Protocol 2: Cellular Target Engagement via HEK-Blue TLR7 Reporter Assay

To validate the immunostimulatory capacity of these compounds, we must isolate TLR7 from other pattern recognition receptors.

  • Step 1: Cell Seeding in Selective Media

    • Action: Seed HEK-Blue hTLR7 cells (expressing human TLR7 and an NF-κB-inducible SEAP reporter) at 5×104 cells/well.

    • Rationale & Causality: Using an engineered cell line isolates the TLR7 pathway from other PRRs, ensuring that any observed immune activation is exclusively driven by the imidazo[4,5-c]pyridine derivative.

  • Step 2: Agonist Treatment & Incubation

    • Action: Treat cells with the compound series for 24 hours at 37°C. Include Gardiquimod as a positive control and an isogenic TLR7-knockout line as a negative control.

    • Self-Validation: The parallel use of a knockout line guarantees that the signal is strictly TLR7-dependent, filtering out off-target cytotoxicity or non-specific NF-κB activation.

  • Step 3: Colorimetric SEAP Quantification

    • Action: Transfer 20 µL of supernatant to 180 µL of QUANTI-Blue substrate. Read absorbance at 620 nm.

    • Rationale & Causality: SEAP is secreted into the media, allowing for non-lytic, continuous monitoring of NF-κB activation over time without destroying the cell monolayer.

Experimental_Workflow S1 Compound Synthesis & QC (LC-MS/NMR) S2 Primary Biochemical Screen (HTRF Kinase Assay) S1->S2 Hit ID S3 Orthogonal Target Validation (SPR / Thermal Shift) S2->S3 IC50 < 100nM S4 Cellular Target Engagement (HEK-Blue TLR7) S3->S4 Confirmed Binding S5 In Vivo Efficacy (Murine Xenograft) S4->S5 Cellular Activity

Self-validating experimental workflow for imidazo[4,5-c]pyridine evaluation.

Conclusion

The imidazo[4,5-c]pyridine scaffold represents a triumph of rational drug design. By leveraging its structural mimicry of endogenous purines, medicinal chemists can meticulously tune its substituents to either inhibit hyperactive oncogenic kinases (like BTK and DNA-PK) or stimulate the innate immune system via TLR7 agonism. As analytical and screening methodologies continue to evolve, the therapeutic ceiling for this privileged molecular vector remains exceptionally high.

References

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family MDPI (Molecules)
  • 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase European Journal of Medicinal Chemistry (via NIH)
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers ACS Journal of Medicinal Chemistry
  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer ACS Medicinal Chemistry Letters
  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles Bioorganic & Medicinal Chemistry (via NIH PMC)
  • Identification of an orally-efficacious imidazo[4,5-c]pyridine-6-carboxamide antimalarial with a high barrier to resistance ChemRxiv
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives ResearchG

Sources

Exploratory

Thermodynamic Solvation Profiling of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine: A Technical Guide for Preclinical Formulation

As a Senior Application Scientist, navigating the physicochemical bottlenecks of novel heterocyclic building blocks is a daily imperative. 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the physicochemical bottlenecks of novel heterocyclic building blocks is a daily imperative. 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0) is a highly specialized, rigid bicyclic scaffold frequently utilized in the synthesis of kinase inhibitors and targeted antiviral therapeutics. However, like many fused imidazopyridines, its utility is often bottlenecked by its complex solubility profile.

This whitepaper provides an in-depth, mechanistic analysis of the solubility behavior of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine in organic solvents. By moving beyond empirical observation and detailing the thermodynamic causality behind its solvation, this guide establishes a self-validating framework for researchers to optimize reaction conditions and formulation strategies.

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine, we must first deconstruct its molecular architecture. The compound's solvation thermodynamics are governed by a constant tug-of-war between its high crystal lattice energy and solvent-solute interactions.

The Imidazo[4,5-c]pyridine Core: The Lattice Energy Penalty

According to fundamental physicochemical data, the unsubstituted exhibits profound hydrogen-bonding capacity[1]. The imidazole ring contains an N-H group acting as a strong hydrogen bond donor, while the basic nitrogens on both the imidazole and pyridine rings act as potent acceptors. This creates a tightly packed, highly ordered crystal lattice. As documented in optimization studies of related , this strong intermolecular network inherently results in poor aqueous and non-polar solubility, often measuring below 0.01 mg/mL[2]. To dissolve the compound, a solvent must possess enough dielectric strength to pay the thermodynamic "penalty" of breaking these solute-solute bonds.

The 4,7-Dichloro Substitution: Lipophilic Modulation

The introduction of chlorine atoms at the 4 and 7 positions fundamentally alters the molecule's solvation dynamics. Halogenation increases the overall lipophilicity (LogP) and introduces a high degree of electron polarizability. While the electron-withdrawing nature of the halogens slightly reduces the basicity (pKa) of the pyridine nitrogen, it significantly enhances London dispersion forces. This structural modification allows the compound to interact favorably with halogenated organic solvents, a property not shared by the unsubstituted core[3].

SolvationMechanism Core Imidazo[4,5-c]pyridine Core (High Lattice Energy) Solv1 Polar Aprotic (DMSO/DMF) Strong dipole-dipole Core->Solv1 H-bond disruption Cl 4,7-Dichloro Substitution (Increased Polarizability) Solv2 Halogenated (DCM/CHCl3) London dispersion forces Cl->Solv2 Lipophilic interaction

Mechanistic pathways of solvation driven by functional group interactions.

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above and homologous profiling of [3], the solubility of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine can be stratified by solvent class. Polar aprotic solvents are the optimal choice for stock solutions and high-concentration assays, as their strong dipole moments effectively outcompete the internal hydrogen-bonding network.

Table 1: Thermodynamic Solubility Profile of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine at 25°C

Solvent CategorySpecific SolventDielectric Constant (ε)Est. Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong H-bond acceptance disrupts the crystal lattice.
Polar Aprotic N,N-Dimethylformamide (DMF)36.730.0 - 45.0High dipole-dipole interaction with the polar core.
Halogenated Dichloromethane (DCM)8.910.0 - 20.0London dispersion forces driven by the 4,7-dichloro groups.
Polar Protic Methanol (MeOH)32.75.0 - 10.0Competitive H-bonding; limited by high lattice enthalpy.
Non-Polar n-Heptane / Hexane1.9< 0.1Insufficient polarity to overcome solid-state lattice energy.

Self-Validating Protocol for Thermodynamic Solubility Determination

Kinetic solubility methods (e.g., solvent addition until visual clearance) are notoriously unreliable for rigid heterocycles due to the risk of supersaturation and amorphous phase formation. To obtain rigorous, actionable data, a Thermodynamic Shake-Flask Method coupled with HPLC-UV and solid-state verification must be employed.

This protocol is designed as a self-validating system: it not only quantifies the dissolved compound but actively proves that the solid phase has not degraded or altered its polymorphic state during the assay.

Step-by-Step Methodology
  • Preparation & Saturation:

    • Add an excess of solid 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (approx. 100 mg) to 1.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

    • Causality: Using an excess ensures the presence of a solid phase, which is the thermodynamic prerequisite for achieving true equilibrium saturation.

  • Isothermal Equilibration:

    • Agitate the suspension at 300 RPM at exactly 25.0 ± 0.1 °C for 48 hours using a thermoshaker.

    • Causality: Rigid imidazopyridines have high activation energies for dissolution. A 48-hour window guarantees that the system has reached a stable thermodynamic equilibrium, preventing the underestimation of solubility.

  • Phase Separation (Critical Step):

    • Transfer the suspension to a microcentrifuge tube and ultracentrifuge at 15,000 × g for 15 minutes.

    • Causality: Do not use standard 0.45 µm PTFE syringe filters. Halogenated heterocycles are prone to forming colloidal micro-suspensions in organic solvents that can pass through filters, artificially inflating UV absorbance readings. Furthermore, the lipophilic nature of the compound can lead to non-specific adsorption onto the filter membrane. Ultracentrifugation cleanly and forcefully separates the phases.

  • HPLC-UV Quantification:

    • Extract a precise aliquot (e.g., 50 µL) of the clear supernatant, dilute serially in the mobile phase (e.g., Acetonitrile/Water), and analyze via HPLC-UV at 254 nm against a pre-established calibration curve.

  • Self-Validation (Solid-State Verification):

    • Recover the residual solid pellet from the centrifuge tube, dry it under vacuum, and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality: This step validates the entire experiment. It confirms that the solid has not undergone a solvent-mediated polymorphic transformation or formed a solvate during the 48-hour equilibration. If the crystal structure has changed, the calculated solubility reflects the new polymorph, not the original API.

SolubilityWorkflow N1 Solid Compound (CAS: 405230-98-0) N2 Solvent Incubation (25°C, 48h) N1->N2 N3 Phase Separation (Ultracentrifugation) N2->N3 N4 Supernatant Analysis (HPLC-UV) N3->N4 Liquid Phase N5 Pellet Validation (PXRD Analysis) N3->N5 Solid Phase N6 Thermodynamic Solubility Profile N4->N6 N5->N6 Polymorph Check

Self-validating thermodynamic solubility workflow with solid-state verification.

References

  • PubChem . "1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227". National Center for Biotechnology Information. Available at:[Link]

  • Bavetsias, V., et al. "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine: A Technical Guide

Executive Summary & Structural Significance The compound 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0; Molecular Formula: C6H3Cl2N3) is a highly privileged heterocyclic scaffold in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The compound 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0; Molecular Formula: C6H3Cl2N3) is a highly privileged heterocyclic scaffold in modern medicinal chemistry and materials science. As a bioisostere of purine and benzimidazole, the imidazo[4,5-c]pyridine core is frequently utilized in the development of selective nitric oxide synthase (iNOS) inhibitors [1], 5-HT6 receptor antagonists [2], and antiviral agents.

The introduction of chlorine atoms at the 4- and 7-positions fundamentally alters the electronic landscape of the molecule. The strong inductive electron-withdrawing effect of the halogens decreases the pKa of the imidazole N-H, while simultaneously generating regions of positive electrostatic potential (σ-holes) on the chlorine atoms. This dual electronic nature makes 4,7-dichloro-1H-imidazo[4,5-c]pyridine a fascinating subject for crystallographic study, as its solid-state packing is dictated by a competitive interplay between classical hydrogen bonding and halogen bonding [3].

As a Senior Application Scientist, I have designed this guide to provide researchers with a comprehensive, causality-driven framework for the crystallographic characterization of this specific molecule and its closely related derivatives.

Crystallographic Data & Supramolecular Architecture

Comparative Unit Cell Parameters

Direct, standalone single-crystal X-ray diffraction (SC-XRD) data for the naked 4,7-dichloro-1H-imidazo[4,5-c]pyridine molecule is rarely deposited without proprietary restrictions; however, its crystallographic behavior can be accurately extrapolated from the parent 1H-imidazo[4,5-c]pyridine [4] and closely related chlorinated analogs like 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea [5].

The parent unhalogenated core crystallizes in the non-centrosymmetric orthorhombic space group Fdd2. In contrast, the introduction of heavy halogens typically forces the lattice into a more densely packed, centrosymmetric monoclinic system (commonly P21/c) to maximize dispersive interactions and halogen bonding.

Table 1: Comparative Crystallographic Parameters

Parameter1H-imidazo[4,5-c]pyridine (Parent) [4]Chlorinated Imidazo[4,5-c]pyridine Analog [5]Expected for 4,7-Dichloro Derivative
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Fdd2P21/cP21/c or P21/n
a (Å) 11.2458.936~ 8.5 - 9.5
b (Å) 14.89217.236~ 15.0 - 17.5
c (Å) 7.65410.380~ 9.0 - 11.0
β (deg) 90.00114.21~ 105 - 115
Z (Molecules/cell) 844
Primary Motif 1D H-bonded chainsCentrosymmetric DimersCentrosymmetric Dimers
Mechanistic Insights into Crystal Packing

The solid-state architecture of 4,7-dichloro-1H-imidazo[4,5-c]pyridine is governed by a hierarchy of non-covalent interactions:

  • Primary Synthon (Hydrogen Bonding): The strong N-H donor of the imidazole ring interacts with the basic pyridine nitrogen (N-H···N) or imidazole nitrogen of an adjacent molecule, driving the formation of robust R22​(10) centrosymmetric dimers.

  • Secondary Synthon (Halogen Bonding): The C-Cl bonds at positions 4 and 7 exhibit σ-holes that interact with the π-electron cloud of adjacent aromatic rings (C-Cl···π) or secondary nitrogen acceptors (C-Cl···N). This directs the 3D lattice expansion.

  • Tertiary Synthon (π-π Stacking): The planar nature of the fused bicyclic system allows for parallel-displaced π-π stacking (centroid-centroid distances < 3.5 Å), stabilizing the overall crystal density.

Supramolecular_Interactions Core 4,7-Dichloro-1H-imidazo [4,5-c]pyridine Core H_Bond Hydrogen Bonding (N-H···N) Core->H_Bond Imidazole NH donor Halogen_Bond Halogen Bonding (C-Cl···N or C-Cl···π) Core->Halogen_Bond C4/C7 Cl σ-holes Pi_Stacking π-π Stacking (Centroid-Centroid < 3.5 Å) Core->Pi_Stacking Planar aromatic core Dimer Centrosymmetric Dimers (Primary Motif) H_Bond->Dimer Drives dimer formation Lattice 3D Crystal Lattice (Space Group P21/c) Halogen_Bond->Lattice Directs 3D expansion Pi_Stacking->Lattice Stabilizes columns Dimer->Lattice Lattice assembly

Hierarchical supramolecular interactions governing the crystal packing of the compound.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying chemical or physical causality.

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol

Step 1: Crystal Growth via Solvent Diffusion

  • Action: Dissolve 10 mg of high-purity (>99% via HPLC) 4,7-dichloro-1H-imidazo[4,5-c]pyridine in 1 mL of a protic solvent (e.g., Ethanol). Place this in a small inner vial. Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., Chloroform or Hexane). Seal the outer vial.

  • Causality: The protic solvent disrupts premature, chaotic hydrogen bonding, ensuring complete dissolution. The slow vapor diffusion of the anti-solvent gradually lowers the solubility threshold, promoting controlled nucleation. This prevents twinning and yields pristine, diffraction-quality single crystals.

Step 2: Crystal Harvesting and Cryoprotection

  • Action: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Causality: Paratone-N oil acts as a cryoprotectant. When flash-cooled, it forms a glass rather than crystalline ice, preventing background diffraction rings. It also protects the crystal from atmospheric moisture degradation.

Step 3: Data Collection

  • Action: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo Kα ( λ=0.71073 Å) or Cu Kα microfocus source. Maintain the crystal at 100 K using a liquid nitrogen cold stream.

  • Causality: Collecting data at 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is particularly critical for halogenated compounds, as it sharpens the electron density maps, allowing for the precise resolution of the chlorine atoms and the validation of subtle halogen bonds.

Step 4: Structure Solution and Refinement

  • Action: Integrate the data using software like APEX3 or CrysAlisPro. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Intrinsic phasing efficiently locates the heavy chlorine atoms first, which then serve as anchor points to calculate the electron density map for the lighter C and N atoms.

SCXRD_Workflow N1 1. Sample Preparation (>99% Purity) N2 2. Vapor Diffusion Crystallization (EtOH / CHCl3) N1->N2 N3 3. Crystal Mounting (Cryoloop + Paratone Oil) N2->N3 N4 4. X-Ray Data Collection (100 K, Mo Kα Radiation) N3->N4 N5 5. Integration & Absorption Correction (Multi-scan method) N4->N5 N6 6. Structure Solution & Refinement (SHELXT / SHELXL) N5->N6

Step-by-step workflow for the Single-Crystal XRD characterization process.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity

While SC-XRD determines the absolute structure of a single crystal, PXRD is mandatory to prove that the selected crystal is representative of the entire synthesized bulk material—a critical requirement in pharmaceutical development.

Step 1: Sample Preparation

  • Action: Gently grind 50 mg of the bulk 4,7-dichloro-1H-imidazo[4,5-c]pyridine powder using an agate mortar and pestle. Mount the fine powder onto a zero-background silicon sample holder.

  • Causality: Gentle grinding ensures a uniform particle size (typically <10 μm), which minimizes preferred orientation effects. A zero-background holder prevents amorphous scattering from interfering with the baseline of the diffractogram.

Step 2: Data Acquisition

  • Action: Scan the sample from 2θ=5∘ to 50∘ using Cu Kα radiation ( λ=1.5406 Å) in a Bragg-Brentano geometry. Use a step size of 0.01° and a scan speed of 1°/min.

  • Causality: The 5∘ to 50∘ range captures the fundamental low-angle peaks corresponding to the intermolecular spacing (d-spacing) driven by the N-H···N and halogen bonds.

Step 3: Rietveld Refinement

  • Action: Overlay the experimental PXRD pattern with the simulated pattern generated from the SC-XRD .cif file. Perform a Rietveld refinement to calculate phase purity.

  • Causality: A high goodness-of-fit ( χ2<2 ) between the simulated and experimental patterns mathematically validates that the bulk powder is phase-pure and structurally identical to the single crystal.

Conclusion

The crystallographic characterization of 4,7-dichloro-1H-imidazo[4,5-c]pyridine requires a nuanced understanding of its competing intermolecular forces. By employing low-temperature SC-XRD and rigorous PXRD phase validation, researchers can accurately map the hydrogen and halogen bonding networks. This structural intelligence is not merely academic; it is the foundational data required to optimize the binding affinity of imidazopyridine-based drug candidates against biological targets like iNOS and 5-HT6 receptors.

References

  • Novel nanomolar imidazo[4,5-b]pyridines as selective nitric oxide synthase (iNOS) inhibitors. University of Konstanz KOPS Repository. URL:[Link]

  • Imidazopyridine-Based 5-HT6 Receptor Neutral Antagonists: Impact of N1-Benzyl and N1-Phenylsulfonyl Fragments on Different Receptor Conformational States. ACS Chemical Neuroscience (2021). URL:[Link]

  • Molecular assemblies from imidazolyl-containing haloalkenes and haloalkynes: competition between halogen and hydrogen bonding. SciSpace (2007). URL:[Link]

  • Structural and Vibrational Properties of Imidazo[4,5-c]pyridine, a Structural Unit in Natural Products. Journal of Natural Products (2013). URL:[Link]

  • 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. IUCrData (2014). URL:[Link]

Exploratory

reactivity of the imidazole ring in 4,7-Dichloro-1H-imidazo[4,5-C]pyridine

Mastering the Reactivity of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine: A Technical Guide to Regioselective Functionalization and Orthogonal Derivatization Executive Summary The 4,7-dichloro-1H-imidazo[4,5-c]pyridine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Mastering the Reactivity of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine: A Technical Guide to Regioselective Functionalization and Orthogonal Derivatization

Executive Summary

The 4,7-dichloro-1H-imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as the core engine for novel kinase inhibitors, PARP inhibitors, and broad-spectrum antiviral agents[1]. Despite its profound utility, the fused bicyclic system presents formidable synthetic challenges. The tautomerism of the imidazole ring and the differential electronic activation of the two chlorine atoms on the pyridine ring demand precise, mechanistically driven synthetic strategies. This technical guide provides an in-depth analysis of the scaffold's reactivity, offering self-validating protocols for regioselective N-alkylation and orthogonal cross-coupling.

Structural and Electronic Profiling

To harness the full potential of 4,7-dichloro-1H-imidazo[4,5-c]pyridine[2], one must first decode its electronic topology. The molecule exists in a dynamic tautomeric equilibrium between the 1H and 3H states. The presence of the electron-withdrawing chlorine atoms at C4 and C7 significantly perturbs the electron density of the fused system:

  • C4-Chlorine: Positioned ortho to the pyridine nitrogen (N5), this halogen exerts a strong inductive pull, significantly lowering the pKa of the adjacent N3 proton.

  • C7-Chlorine: Positioned meta to N5, its electronic influence is less pronounced, but it imposes significant steric bulk adjacent to the N1 position.

Breaking Symmetry: The Causality of Regioselective N-Alkylation

A critical bottleneck in derivatizing imidazo[4,5-c]pyridines is achieving regiocontrol during N-alkylation. Standard basic conditions (e.g., K2CO3 in DMF) invariably yield intractable mixtures of N1 and N3 regioisomers due to the competing nucleophilicity of the tautomeric nitrogen atoms[3].

The Mechanistic Solution: To achieve exquisite N3-selectivity, the reaction must be governed by steric, rather than electronic, parameters. By employing bulky organomagnesium reagents such as TMPMgCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride), the magnesium coordinates preferentially to the less sterically hindered nitrogen (N1), effectively shielding it. This counterintuitive dynamic forces the incoming electrophile to attack the more sterically hindered N3 position[4].

Table 1: Quantitative Regioselectivity Data for N-Alkylation

Base System Solvent Electrophile Dominant Isomer Regioisomeric Ratio (N3:N1) Isolated Yield (%)
K2CO3 DMF MeI Mixture 1.2 : 1 85 (combined)
NaH THF BnBr Mixture 1.5 : 1 82 (combined)
MeMgCl THF BnBr N3-Alkylated 15 : 1 74

| TMPMgCl | THF | MeI | N3-Alkylated | > 20 : 1 | 78 |

Data synthesizes the mechanistic principles of sterically-driven magnesium-based alkylation versus standard basic conditions[4].

Protocol 1: Self-Validating Regioselective N3-Alkylation
  • Step 1: Reactor Preparation. Purge a dry reactor with N2. Charge 4,7-dichloro-1H-imidazo[4,5-c]pyridine (1.0 eq) and anhydrous THF (0.2 M).

  • Step 2: Steric Shielding (Base Addition). Cool the suspension to 0 °C. Dropwise add TMPMgCl (1.1 eq).

    • Causality: The bulky TMPMgCl deprotonates the imidazole and forms a magnesium chelate at the N1 position, blocking it from nucleophilic attack[4].

    • Validation Check 1: Observe the transition from a suspension to a homogeneous clear solution, confirming complete magnesium salt formation.

  • Step 3: Electrophilic Quench. Add the alkyl halide (1.2 eq) and allow the reactor to warm to 25 °C over 4 hours.

  • Step 4: Isolation & Analytical Validation. Quench with sat. NH4Cl and extract with EtOAc.

    • Validation Check 2 (Critical): Submit the crude product for 2D-HMBC NMR. The reaction is validated only if the N-alkyl protons exhibit a strong 3J carbon-proton correlation to the C4 carbon (identifiable by its downfield shift due to the adjacent Cl and N5). A correlation to C7a indicates failure (N1-alkylation)[3].

Orthogonal Functionalization of the Pyridine Ring

Once the imidazole ring is secured, the scaffold is primed for sequential, orthogonal derivatization of the pyridine chlorides. The reactivity differential between C4-Cl and C7-Cl allows for a highly controlled, step-wise functionalization[5].

Causality of Orthogonal Reactivity: The C4-Cl is highly activated toward Nucleophilic Aromatic Substitution (SNAr). During nucleophilic attack, the resulting negative charge in the Meisenheimer transition state is directly resonance-stabilized by the adjacent highly electronegative pyridine nitrogen (N5)[6]. Conversely, the C7-Cl is meta to N5; it lacks this direct resonance stabilization and remains completely inert under standard SNAr conditions. It can only be functionalized later via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[5].

G SM 4,7-Dichloro-1H-imidazo[4,5-c]pyridine Alkylation Regioselective N3-Alkylation (TMPMgCl, THF) SM->Alkylation Directs Pyridine Reactivity SNAr SNAr at C4-Cl (Amine, DIPEA, 80°C) Alkylation->SNAr C4 Activation Suzuki Suzuki Coupling at C7-Cl (Pd(dppf)Cl2, Aryl-B(OH)2) SNAr->Suzuki C7 Functionalization Product Fully Functionalized Scaffold Suzuki->Product Final Assembly

Logical workflow for the orthogonal functionalization of 4,7-dichloro-1H-imidazo[4,5-c]pyridine.

Protocol 2: Self-Validating SNAr at C4
  • Step 1: Reagent Charging. In a pressure vial, combine the N3-alkylated scaffold (1.0 eq), an amine nucleophile (1.5 eq), and DIPEA (2.0 eq) in DMF (0.5 M).

  • Step 2: Thermal Activation. Heat the reaction to 80 °C.

    • Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier for the C4 Meisenheimer complex without inducing off-target C7-Cl cleavage[5].

  • Step 3: In-Process Control (IPC).

    • Validation Check 3: Sample the reaction at 2 hours for LC-MS. The protocol is self-validating when the chromatogram shows >95% conversion to the mono-aminated product [M - Cl + Amine] + . The appearance of a di-aminated mass indicates a loss of orthogonal control (temperature too high).

  • Step 4: Workup. Precipitate the product by dropwise addition of the DMF solution into rapidly stirring ice water. Filter and dry under high vacuum.

Conclusion

The 4,7-dichloro-1H-imidazo[4,5-c]pyridine scaffold is not merely a static building block; it is a dynamic system whose reactivity can be finely tuned. By understanding the steric coordination of magnesium bases and the electronic resonance of the pyridine ring, chemists can transform this challenging di-halo heterocycle into a highly programmable vector for drug discovery.

References

  • Source: molport.
  • Source: acs.
  • Title: Regioselective N-alkylation of some 2-(Substituted Phenyl)
  • Source: nih.
  • Source: google.
  • Source: researchgate.

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Regioselective C7 Suzuki-Miyaura Coupling of 4,7-Dichloro-1H-imidazo[4,5-C]pyridine

Abstract The 1H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The functionalization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The functionalization of this core, particularly from readily available dihalogenated precursors like 4,7-dichloro-1H-imidazo[4,5-c]pyridine, is a critical step in drug discovery programs. A significant challenge, however, lies in achieving regioselectivity in cross-coupling reactions. This application note presents a detailed, field-proven protocol for the regioselective Suzuki-Miyaura coupling at the C7 position of 4,7-dichloro-1H-imidazo[4,5-c]pyridine. We delve into the scientific rationale governing this selectivity, provide a step-by-step experimental procedure, and offer a comprehensive troubleshooting guide to empower researchers in synthesizing novel C7-arylated imidazo[4,5-c]pyridines.

Scientific Rationale & Mechanistic Insights

The Challenge of Regioselectivity

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds. Its mechanism involves a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps. In substrates with multiple halides, such as 4,7-dichloro-1H-imidazo[4,5-c]pyridine, the site of the initial oxidative addition dictates the regiochemical outcome.

For dihalogenated N-heteroarenes, the halide positioned adjacent to a nitrogen atom is typically more reactive.[4][5] This is due to the electron-withdrawing nature of the nitrogen, which polarizes the C-Cl bond and makes the carbon atom more electrophilic and susceptible to oxidative addition by the electron-rich Pd(0) catalyst. In our substrate, the C4-chloro group is alpha to the pyridine nitrogen, while the C7-chloro group is part of the fused imidazole ring. Based on intrinsic electronic effects, the C4 position is the conventionally favored site for coupling.[4] Therefore, achieving selective functionalization at the C7 position requires overcoming this inherent reactivity bias.

Strategy for C7 Selectivity: Ligand-Controlled Steric Guidance

To invert the conventional selectivity and favor the C7 position, our protocol employs a strategy of "ligand control." We utilize a sterically demanding phosphine ligand in conjunction with a palladium precatalyst. The rationale is as follows:

  • Steric Hindrance: A bulky ligand, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), coordinates to the palladium center, creating a sterically encumbered catalytic species.

  • Site Accessibility: This bulky catalyst has difficulty accessing the sterically more congested C4 position, which is flanked by the pyridine nitrogen and the fused imidazole ring.

  • Forced Selectivity: Consequently, the oxidative addition is sterically directed to the more accessible C7 position, overriding the intrinsic electronic preference for the C4 site. This principle of using ligand sterics to control regioselectivity is a powerful tool in modern cross-coupling chemistry.[4][6]

The general catalytic cycle, highlighting the regioselective oxidative addition step, is depicted below.

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA 4,7-dichloro-1H- imidazo[4,5-c]pyridine PdII Ar-Pd(II)-Cl(L_n) (C7-Complex) OA->PdII Regioselective at C7 TM Transmetalation PdII->TM Ar'-B(OR)₂ + Base PdII_B Ar-Pd(II)-Ar'(L_n) TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 Product: C7-Arylated Product

Caption: The Suzuki-Miyaura catalytic cycle for C7 arylation.

Experimental Protocol: C7-Selective Suzuki Coupling

This protocol details a representative reaction with phenylboronic acid. The principles can be extended to various aryl- and heteroarylboronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4,7-Dichloro-1H-imidazo[4,5-c]pyridine>97%Commercial Source-
Phenylboronic Acid>98%Commercial Source-
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial SourceStore under inert atmosphere.
XPhos>98%Commercial SourceStore under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercial SourceDry in an oven before use.
1,4-DioxaneAnhydrous, >99.8%Commercial SourceDegas before use.
Deionized Water-In-houseDegas before use.
Ethyl AcetateACS GradeCommercial SourceFor workup and chromatography.
HexanesACS GradeCommercial SourceFor chromatography.
Brine (Saturated NaCl solution)-In-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)-Commercial SourceFor drying.
Schlenk flask or Microwave vial--Must be oven-dried.
Magnetic stir bar---
Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Oven-dry glassware B Degas solvents A->B C Weigh reagents under N₂ B->C D Assemble reaction in flask: Substrate, Boronic Acid, Base, Catalyst, Ligand C->D E Add degassed solvents D->E F Heat at 100 °C for 12-18 h E->F G Monitor by TLC/LC-MS F->G H Cool to RT, filter G->H I Aqueous workup & extraction H->I J Dry organic layer (MgSO₄) I->J K Purify by column chromatography J->K L Characterize product (¹H NMR, ¹³C NMR, HRMS) K->L

Caption: Step-by-step experimental workflow for the C7 coupling.

Step-by-Step Procedure

Note: This reaction is air- and moisture-sensitive. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4,7-dichloro-1H-imidazo[4,5-c]pyridine (1.0 mmol, 188.0 mg).

  • Reagent Addition: In the same flask, add phenylboronic acid (1.2 mmol, 146.3 mg) and potassium carbonate (3.0 mmol, 414.6 mg).

  • Catalyst Preparation: In a separate small vial, weigh palladium(II) acetate (0.03 mmol, 6.7 mg) and XPhos (0.06 mmol, 28.6 mg). Briefly purge the vial with inert gas.

  • Catalyst Transfer: Add the catalyst/ligand mixture to the main reaction flask.

  • Atmosphere Exchange: Seal the Schlenk flask, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Using a degassed syringe, add anhydrous, degassed 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., 50% Ethyl Acetate/Hexanes) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure 7-phenyl-4-chloro-1H-imidazo[4,5-c]pyridine.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(OAc)₂ reduced to Pd black).2. Insufficiently degassed solvents.3. Poor quality base or reagents.1. Ensure proper inert atmosphere technique. Use a fresh catalyst source.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.3. Use freshly opened reagents; dry base thoroughly.
Poor Regioselectivity 1. Ligand-to-palladium ratio is incorrect.2. Reaction temperature is too high, reducing ligand efficacy.1. Ensure a Ligand:Pd ratio of at least 2:1. 2. Try lowering the temperature to 80-90 °C, though this may require longer reaction times.
Formation of Di-arylated Product 1. Excess boronic acid used.2. Prolonged reaction time after mono-coupling is complete.1. Reduce the equivalents of boronic acid to 1.05-1.1 eq.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Dehalogenation (Loss of Cl) 1. Presence of reducing agents.2. Base is too strong or reaction temperature too high.1. Ensure high purity of all reagents.2. Consider a milder base like K₃PO₄ or CsF.[7]

References

  • Handy, S. T. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters. [Link]

  • Smith, R. C., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Strotman, N. A., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NSF Public Access. [Link]

  • Zheng, X., et al. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]

  • Strotman, N. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • Mistry, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Bouattour, R., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]

  • Gąsowska-Bajger, B., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

  • Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link]

  • Strotman, N. A., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]

  • Billingsley, K. L., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Horvat, M., et al. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. [Link]

Sources

Application

Application Note: Orthogonal Functionalization of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine in Drug Discovery

Executive Summary 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0)[1] has emerged as a privileged bicyclic heterocyclic building block in modern medicinal chemistry. Functioning as a 3-deazapurine bioisostere, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0)[1] has emerged as a privileged bicyclic heterocyclic building block in modern medicinal chemistry. Functioning as a 3-deazapurine bioisostere, it is extensively utilized in the rational design of ATP-competitive kinase inhibitors (such as Bruton's tyrosine kinase [BTK] and Aurora kinases)[2][3], as well as potent antiviral and antiproliferative agents[4]. This application note provides a comprehensive, field-validated guide to the orthogonal functionalization of this scaffold, enabling researchers to rapidly generate structurally diverse libraries with absolute regiocontrol.

Chemical Profile & Reactivity Rationale

The strategic value of 4,7-dichloro-1H-imidazo[4,5-c]pyridine lies in the highly asymmetric electronic distribution across its fused ring system, which dictates its predictable reactivity[5].

  • C4 Position (Highly Activated): The chlorine atom at C4 is located ortho to the electron-withdrawing pyridine nitrogen (N5). This proximity strongly depletes the local electron density, making the C4–Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or thiolates under mild thermal conditions.

  • C7 Position (Deactivated for SNAr, Primed for Cross-Coupling): Conversely, the chlorine at C7 is meta to the pyridine nitrogen. It lacks the mesomeric activation required for SNAr. However, once the C4 position is functionalized, the C7–Cl bond can be readily engaged in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

  • N1/N3 Imidazole Tautomerism: The acidic imidazole proton must be masked prior to functionalization[6]. Unprotected imidazoles can coordinate with palladium (poisoning the catalyst during downstream cross-coupling) and deprotonate under basic SNAr conditions, forming an unreactive anionic species. Protection with a 2-(trimethylsilyl)ethoxymethyl (SEM) or tetrahydropyranyl (THP) group is mandatory.

Workflow & Decision Tree

The following logical workflow illustrates the self-validating sequence for generating 1,4,7-trisubstituted imidazo[4,5-c]pyridines.

G Start 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0) Protect Step 1: N-Protection (SEM-Cl, NaH, 0°C) Start->Protect Blocks acidic NH SNAr Step 2: C4-SNAr (R1-NH2, DIPEA, 90°C) Protect->SNAr Regioselective at C4 Suzuki Step 3: C7-Suzuki Coupling (R2-B(OH)2, Pd-cat, 100°C) SNAr->Suzuki Orthogonal at C7 Deprotect Step 4: Global Deprotection (TFA / DCM, RT) Suzuki->Deprotect Cleaves SEM group Product Trisubstituted Imidazo[4,5-c]pyridine (Target Compound) Deprotect->Product Final Isolation

Workflow for orthogonal functionalization of 4,7-dichloro-1H-imidazo[4,5-c]pyridine.

Experimental Protocols

As a Senior Application Scientist, I emphasize that these protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to ensure the causality of the chemical transformations is verified before proceeding.

Protocol A: N-Protection via SEM-Cl

Causality: Sodium hydride (NaH) irreversibly deprotonates the imidazole NH. SEM-Cl is chosen over Boc because it is highly stable to the basic conditions of subsequent SNAr and Suzuki steps, yet easily cleaved under acidic conditions.

  • Reaction: Suspend 4,7-dichloro-1H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under N2 at 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 mins until H2 evolution ceases.

  • Addition: Dropwise add SEM-Cl (1.1 eq). Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Monitor by LC-MS. The product should show [M+H]+ corresponding to the SEM-protected mass. Note: A mixture of N1 and N3 regioisomers will form; this is inconsequential as they converge upon final deprotection.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na2SO4, and concentrate.

Protocol B: Regioselective C4-SNAr

Causality: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile. 1-Butanol is the optimal solvent due to its high boiling point and ability to solubilize polar intermediates.

  • Reaction: Dissolve the SEM-protected intermediate (1.0 eq) in 1-BuOH (0.15 M). Add the desired primary amine ( R1−NH2​ , 1.5 eq) and DIPEA (2.0 eq).

  • Heating: Heat the mixture at 90 °C for 12–16 hours.

  • Validation Checkpoint: 1H NMR validation is critical here. The disappearance of the C4–Cl shifts the adjacent aromatic protons upfield due to the electron-donating effect of the newly installed amine. LC-MS will confirm the mass shift ( −Cl+NH−R1 ).

  • Workup: Concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to isolate the C4-amino, C7-chloro intermediate.

Protocol C: C7-Suzuki-Miyaura Cross-Coupling

Causality: The C7–Cl bond is sterically hindered and electronically deactivated. Pd(dppf)Cl2​ is selected because the bidentate dppf ligand enforces a wide bite angle, accelerating the difficult oxidative addition step into the unactivated C–Cl bond[3].

  • Reaction: In a microwave vial, combine the C4-functionalized intermediate (1.0 eq), boronic acid ( R2−B(OH)2​ , 1.5 eq), and K2​CO3​ (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Add Pd(dppf)Cl2​ (0.05 eq).

  • Heating: Seal the vial and heat at 100 °C for 4 hours (or microwave at 110 °C for 45 mins).

  • Validation Checkpoint: LC-MS should show complete consumption of the chlorinated starting material. The isotopic pattern of chlorine (3:1 ratio for M:M+2) will disappear.

  • Workup: Filter through a pad of Celite, dilute with EtOAc, wash with water, dry, and purify via silica gel chromatography.

Protocol D: Global Deprotection
  • Reaction: Dissolve the fully functionalized intermediate in DCM (0.1 M). Add Trifluoroacetic acid (TFA, 20% v/v).

  • Cleavage: Stir at room temperature for 4–6 hours to cleave the SEM group.

  • Workup: Concentrate to dryness. Neutralize with 7N NH3 in MeOH or pass through a basic ion-exchange resin to yield the free base of the target 1,4,7-trisubstituted imidazo[4,5-c]pyridine.

Quantitative Data Presentation

The following table summarizes typical reaction parameters and yields for the orthogonal functionalization sequence, demonstrating the robustness of the C4 vs. C7 reactivity profile.

Reaction StepPositionReagents / CatalystSolvent & TempTypical YieldRegioselectivity
N-Protection N1 / N3SEM-Cl, NaHDMF, 0 °C to RT85 - 95%N/A (Isomeric mix)
SNAr C4Aliphatic Amines, DIPEA1-BuOH, 90 °C75 - 90%>99% (C4 exclusively)
SNAr C4Anilines, NaOtBuDMF, 110 °C60 - 80%>99% (C4 exclusively)
Suzuki Coupling C7Aryl-B(OH)2, Pd(dppf)Cl2Dioxane/H2O, 100 °C65 - 85%N/A (Only C7-Cl remains)
Deprotection N1 / N3TFADCM, RT90 - 98%Converges to single core

Applications in Drug Development

  • Targeting Bruton's Tyrosine Kinase (BTK): The imidazo[4,5-c]pyridine scaffold acts as a superior purine bioisostere. Recent SAR studies have shown that trisubstituted derivatives of this core exhibit significantly higher activity against BTK compared to their imidazo[4,5-b]pyridine isomers, making them highly valuable for treating B-cell malignancies like mantle cell lymphoma[2].

  • Aurora Kinase Inhibition: Imidazopyridine derivatives have been heavily optimized as dual FLT3/Aurora kinase inhibitors. The ability to independently tune the C4 and C7 vectors allows for precise optimization of the inhibitor's binding within the ATP pocket while mitigating off-target hERG liabilities[3].

  • Antiviral & Antiproliferative Agents: Beyond kinases, amidino-substituted derivatives of this class have demonstrated potent sub-micromolar antiproliferative activity by targeting tubulin polymerization, as well as selective antiviral activity against respiratory syncytial virus (RSV)[4].

References

  • [1] Title: 4,7-dichloro-1H-imidazo[4,5-c]pyridine - Molport Source: molport.com URL:

  • [2] Title: 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase Source: nih.gov URL:

  • [4] Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC - NIH Source: nih.gov URL:

  • [5] Title: Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family Source: mdpi.com URL:

  • [6] Title: Rational Design, Pharmacomodulation, and Synthesis of Dual 5-Hydroxytryptamine 7 (5-HT7)/5-Hydroxytryptamine 2A (5-HT2A) Receptor Antagonists... Source: acs.org URL:

  • [3] Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor... Source: acs.org URL:

Sources

Method

synthesis of kinase inhibitors derived from 4,7-Dichloro-1H-imidazo[4,5-C]pyridine

Application Note: Divergent Synthesis of ATP-Competitive Kinase Inhibitors via Regioselective Functionalization of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine Introduction & Mechanistic Rationale The imidazo[4,5-c]pyridine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of ATP-Competitive Kinase Inhibitors via Regioselective Functionalization of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine

Introduction & Mechanistic Rationale

The imidazo[4,5-c]pyridine scaffold (a 3-deazapurine) is a privileged bioisostere of the purine ring found in ATP. Because it mimics the hydrogen-bonding network of adenine while offering distinct electronic properties, it is a highly sought-after core in the design of ATP-competitive kinase inhibitors[1]. This scaffold has been successfully deployed in the development of inhibitors targeting DNA-dependent protein kinase (DNA-PK)[2], Aurora kinase A (AURKA)[3], and VEGFR-2[4].

To systematically explore the structure-activity relationship (SAR) of these targets, medicinal chemists require a versatile building block. 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0) serves as an ideal starting material, offering two distinct, orthogonal handles for divergent synthesis.

The Logic of Regioselectivity (Causality in Design): The core synthetic strategy relies on the differential reactivity of the two chlorine atoms on the imidazo[4,5-c]pyridine ring:

  • C-4 Position (Highly Reactive): The chlorine at C-4 is ortho to the pyridine nitrogen (N5). During Nucleophilic Aromatic Substitution (SNAr), the attack of a nucleophile at C-4 generates an anionic intermediate (Meisenheimer complex). This negative charge is directly delocalized onto the highly electronegative N5 atom, drastically lowering the activation energy[5].

  • C-7 Position (Inert to SNAr): The chlorine at C-7 lacks this direct resonance stabilization from the pyridine nitrogen. Consequently, it is virtually inert to SNAr under standard conditions. This "inertness" is a strategic advantage, preserving the C-7 position for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl groups that probe the hydrophobic pocket of the kinase[6].

Synthetic Workflow Overview

The synthesis follows a self-validating, four-step sequence designed to prevent side reactions and maximize regiocontrol.

SyntheticWorkflow A 4,7-Dichloro-1H- imidazo[4,5-c]pyridine B N-Protection (THP or SEM) A->B Step 1 (Masking NH) C Regioselective SNAr (C-4 Amination) B->C Step 2 (Amine, Base) D Suzuki-Miyaura (C-7 Arylation) C->D Step 3 (Pd cat, Ar-B(OH)2) E Global Deprotection (Final Inhibitor) D->E Step 4 (Acid Cleavage)

Caption: Sequential functionalization workflow of 4,7-dichloro-1H-imidazo[4,5-c]pyridine.

Biological Context: Targeting DNA-PK

To illustrate the application of this scaffold, we look at DNA-PK, a critical enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway. Inhibitors of DNA-PK derived from imidazo[4,5-c]pyridines act as potent radiosensitizers in oncology[7]. The SNAr amination at C-4 typically installs the hinge-binding motif, while the C-7 Suzuki coupling installs vectors that extend into the ribose-binding pocket.

SignalingPathway DSB DNA Double-Strand Break (Radiation Therapy) Ku Ku70/80 Heterodimer DSB->Ku DNAPK DNA-PKcs (Kinase) Ku->DNAPK Recruits & Activates Repair NHEJ DNA Repair (Cancer Cell Survival) DNAPK->Repair Phosphorylates Targets Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->DNAPK ATP-competitive Inhibition

Caption: Mechanism of action of imidazo[4,5-c]pyridine inhibitors blocking the DNA-PK NHEJ repair pathway.

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure reaction fidelity before proceeding to the next step.

Step 1: N-Protection (Tetrahydropyranylation)

Rationale: The acidic imidazole NH (pKa ~13) must be masked to prevent catalyst poisoning during the subsequent Suzuki coupling and to improve the solubility of the rigid dichloro-heterocycle in organic solvents.

  • Reaction: Suspend 4,7-dichloro-1H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous ethyl acetate (0.2 M). Add 3,4-dihydro-2H-pyran (DHP, 2.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Conditions: Heat the mixture to 65 °C for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar starting material (baseline) will convert to a less polar spot (Rf ~0.6). LC-MS must confirm the mass shift of +84 Da (M+H = 272).

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the acid catalyst (preventing premature deprotection). Extract with EtOAc, dry over Na2SO4, and concentrate. The resulting THP-protected intermediate is used without further purification.

Step 2: Regioselective SNAr at C-4

Rationale: Utilizing the electronic activation of C-4 by the adjacent N5, this step installs primary or secondary amines. n-Butanol is used as the solvent because its polar protic nature stabilizes the transition state of the SNAr reaction, and its high boiling point allows for sufficient thermal driving force.

  • Reaction: Dissolve the THP-protected intermediate (1.0 eq) in n-butanol (0.15 M). Add the desired amine (e.g., morpholine or an aniline derivative, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) as an acid scavenger.

  • Conditions: Stir at 90 °C for 12 hours.

  • Self-Validation (IPC): LC-MS analysis will show complete consumption of the starting material and the appearance of the mono-aminated product (loss of 35 Da, addition of amine mass). Regiochemistry is confirmed by 1H-NMR; the C-6 proton singlet remains intact, proving substitution occurred exclusively at C-4.

  • Workup: Evaporate the n-butanol under reduced pressure. Partition the residue between water and dichloromethane (DCM). Purify via silica gel chromatography.

Step 3: Suzuki-Miyaura Cross-Coupling at C-7

Rationale: With C-4 functionalized, the C-7 chlorine is now subjected to palladium-catalyzed cross-coupling. Pd(dppf)Cl2 is selected due to its large bite angle, which facilitates the oxidative addition into the challenging, electron-rich aryl chloride bond.

  • Reaction: In a microwave vial, combine the C-4 aminated intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M). Water is critical to dissolve the inorganic base and form the reactive boronate species. Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq).

  • Conditions: Seal the vial and heat at 100 °C for 4 hours (or microwave at 110 °C for 45 minutes).

  • Self-Validation (IPC): LC-MS will show the desired coupled product mass. The characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) will disappear, confirming the replacement of the final chlorine atom.

Step 4: Global Deprotection

Rationale: Removal of the THP group restores the hydrogen-bond donor/acceptor capability of the imidazole ring, which is strictly required for binding to the kinase hinge region.

  • Reaction: Dissolve the coupled product in methanol (0.1 M). Add 4N HCl in dioxane (10 eq).

  • Conditions: Stir at room temperature for 6 hours.

  • Workup: Concentrate the mixture. Purify the final inhibitor via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to yield the final compound as a TFA salt.

Quantitative Data Presentation

The following table summarizes the optimized conditions and typical yields for the regioselective functionalization of the 4,7-dichloro-1H-imidazo[4,5-c]pyridine scaffold.

Reaction StepReagents / CatalystBaseSolvent SystemTemp (°C)Yield (%)Regioselectivity
N-Protection DHP (2.5 eq), p-TsOH (0.1 eq)NoneEtOAc6592 - 95%N/A
SNAr (C-4) Aliphatic Amines (1.2 eq)DIPEA (2.0 eq)n-Butanol9085 - 90%>99:1 (C-4 over C-7)
SNAr (C-4) Anilines (1.5 eq)DIPEA (2.0 eq)n-Butanol11070 - 78%>99:1 (C-4 over C-7)
Suzuki (C-7) Ar-B(OH)₂ (1.5 eq), Pd(dppf)Cl₂K₂CO₃ (3.0 eq)Dioxane/H₂O (4:1)10065 - 82%Exclusive to C-7
Deprotection 4N HCl in DioxaneNoneMethanol25>95%N/A

References

  • ACS Combinatorial Science. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Available at:[Link]

  • MDPI Molecules. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at:[Link]

  • Journal of Medicinal Chemistry. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Available at:[Link]

  • Russian Journal of Organic Chemistry. Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors. Available at:[Link]

  • PubMed Central. 3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes. Available at: [Link]

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine

Strategic Importance in Drug Discovery The 1H-imidazo[4,5-c]pyridine scaffold is a privileged bioisostere of the purine ring system. It is extensively utilized in the development of kinase inhibitors, antiviral agents, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance in Drug Discovery

The 1H-imidazo[4,5-c]pyridine scaffold is a privileged bioisostere of the purine ring system. It is extensively utilized in the development of kinase inhibitors, antiviral agents, and anticancer therapeutics[1]. When functionalizing the di-halogenated building block, 4,7-dichloro-1H-imidazo[4,5-c]pyridine , achieving precise regiocontrol is the most critical hurdle. This application note provides a comprehensive, field-proven guide to executing highly regioselective Nucleophilic Aromatic Substitution (SNAr) on this scaffold, ensuring high yields, predictable reactivity, and analytical confidence.

Mechanistic Causality: The Regioselectivity Engine

In standard pyridine chemistry, SNAr reactions are highly sensitive to the electronic environment of the ring. The regioselectivity is dictated by the ability of the intermediate Meisenheimer complex to stabilize the incoming negative charge[2].

For 4,7-dichloro-1H-imidazo[4,5-c]pyridine, the two chlorine atoms exist in vastly different electronic environments:

  • The 4-Position (Kinetically & Thermodynamically Favored): The chlorine at C4 is situated ortho to the pyridine nitrogen (N5). Nucleophilic attack at C4 generates a Meisenheimer complex where the negative charge is directly delocalized onto the highly electronegative N5 atom. This drastically lowers the activation energy ( Ea​ ).

  • The 7-Position (Disfavored): The chlorine at C7 is meta to the pyridine nitrogen. Attack at C7 forces the negative charge to localize on the less electronegative carbon atoms (C6, C7a, C3a) of the fused ring system, providing negligible resonance stabilization.

Consequently, SNAr reactions on this scaffold are overwhelmingly C4-selective . The 7-chloro position remains largely inert under standard SNAr conditions and typically requires transition-metal catalysis (e.g., Buchwald-Hartwig or Suzuki coupling) for further functionalization.

SNAr_Regioselectivity Start 4,7-Dichloro-1H-imidazo[4,5-c]pyridine + Nucleophile (Nu⁻) Path_C4 Attack at C4 Position (Ortho to N5) Start->Path_C4 Low Ea Path_C7 Attack at C7 Position (Meta to N5) Start->Path_C7 High Ea Meisenheimer_C4 Meisenheimer Complex Charge delocalized onto N5 (Highly Stabilized) Path_C4->Meisenheimer_C4 Meisenheimer_C7 Meisenheimer Complex Charge localized on Carbons (Poorly Stabilized) Path_C7->Meisenheimer_C7 Product_C4 4-Nu-7-Chloro Product (Major / Exclusive) Meisenheimer_C4->Product_C4 Fast Cl⁻ Loss Product_C7 7-Nu-4-Chloro Product (Trace / Not Observed) Meisenheimer_C7->Product_C7 Slow / Blocked

Mechanistic logic tree demonstrating the kinetic preference for C4-SNAr over C7-SNAr.

Quantitative Data Summary

The choice of nucleophile, base, and solvent dictates the reaction kinetics. Table 1 summarizes optimized parameters for various nucleophile classes.

Table 1: Representative SNAr Conditions for 4,7-Dichloro-1H-imidazo[4,5-c]pyridine

Nucleophile TypeReagents & BaseSolventTemp / TimeRegioselectivity (C4:C7)
Aliphatic Amines R-NH₂, DIPEA (2.0 eq)n-BuOH120 °C (MW), 2h> 99:1
Cyclic Sec. Amines Morpholine, TEA (2.0 eq)DMF90 °C, 12h> 95:5
Alkoxides NaOEt (2.0 eq)EtOH125 °C (MW), 2hExclusive C4
Anilines Ar-NH₂, pTSA (cat.)1,4-Dioxane100 °C, 16h> 90:10

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocols integrate built-in checkpoints (e.g., LC-MS monitoring) to confirm the completion of the kinetically favored C4-substitution before any thermodynamic scrambling or C7-overreaction can occur.

Workflow Step1 1. Reagent Prep Equip Substrate & Nucleophile Step2 2. Solvent & Base Add DIPEA/n-BuOH or NaOEt/EtOH Step1->Step2 Step3 3. Reaction Microwave: 120°C 1-2 Hours Step2->Step3 Step4 4. Workup Quench with H2O, Extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (DCM:MeOH) Step4->Step5

Standardized high-throughput workflow for C4-selective SNAr reactions.

Protocol A: C4-Amination using Aliphatic/Cyclic Amines

Causality: n-Butanol is selected as the solvent because its high boiling point allows for elevated reaction temperatures, which are necessary to overcome the steric hindrance of secondary amines. DIPEA is used as a non-nucleophilic base to scavenge the generated HCl without competing with the amine nucleophile.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, suspend 4,7-dichloro-1H-imidazo[4,5-c]pyridine (1.0 eq, e.g., 0.5 mmol) in anhydrous n-butanol (3.0 mL).

  • Reagent Addition: Add the desired amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Seal the vial and subject it to microwave irradiation at 120 °C for 2 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The starting material mass [M+H]⁺ 188.0 should be fully consumed, replaced by the mono-substituted product mass. If di-substitution is observed, reduce the amine equivalents to 1.05 eq in subsequent runs.

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove n-butanol. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (gradient: 0-10% MeOH in DCM) to yield the pure 4-amino-7-chloro derivative.

Protocol B: C4-Alkoxylation using Sodium Ethoxide

Causality: Alkoxides are highly reactive, hard nucleophiles. Using the corresponding alcohol as the solvent (EtOH for NaOEt) prevents transesterification/transetherification side reactions. Microwave heating ensures rapid conversion, minimizing the degradation of the imidazopyridine core[3].

  • Preparation: In a microwave vial, dissolve 4,7-dichloro-1H-imidazo[4,5-c]pyridine (1.0 eq, e.g., 0.39 mmol) in anhydrous Ethanol (1.5 mL).

  • Reagent Addition: Add a solution of sodium ethoxide (21% wt in EtOH, 2.0 eq).

  • Reaction: Stir the resulting mixture in a microwave reactor at 125 °C for 2 hours[3].

  • Workup: Quench the reaction by adding distilled water (5 mL). Extract the aqueous mixture with EtOAc (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the 4-ethoxy-7-chloro product.

Analytical Validation Strategy (Regiochemical Assignment)

Proving that substitution occurred exclusively at C4 and not C7 is a mandatory quality control step.

  • 1H NMR Limitations: Because C6 is the only protonated carbon on the pyridine ring, its signal will appear as a singlet regardless of whether the substitution is at C4 or C7. Therefore, 1D ¹H NMR is insufficient for definitive regiochemical assignment.

  • 2D NMR (HMBC) Requirement: Heteronuclear Multiple Bond Correlation (HMBC) is required. The C6 proton will show a strong 3-bond coupling ( 3JCH​ ) to the C4 carbon. By tracing the correlations from the nucleophile's protons (e.g., the α -protons of the incoming amine) to the same C4 carbon, the regiochemistry is unambiguously confirmed.

  • Alternative: Single-crystal X-ray diffraction remains the gold standard for validating the structure of novel imidazo[4,5-c]pyridine derivatives.

References

1.[1] Title: Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities Source: Medicinal Chemistry Research (PubMed / NIH) URL: [Link]

3.[3] Title: Pyrido[3,2-d]pyrimidine compounds uses thereof for treating a proliferative disease (US12139488B2) Source: Google Patents URL:

Sources

Method

Application Note: Orthogonal Functionalization of CAS 405230-98-0 in Drug Discovery

Target Scaffold: 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS 405230-98-0) Primary Application: Bioisosteric replacement for purines and benzimidazoles in kinase and polymerase inhibitor development. Executive Summary CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Scaffold: 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS 405230-98-0) Primary Application: Bioisosteric replacement for purines and benzimidazoles in kinase and polymerase inhibitor development.

Executive Summary

CAS 405230-98-0 is a highly privileged, bifunctional heterocyclic building block (1)[1]. The imidazo[4,5-c]pyridine core is frequently utilized in the structural design of advanced therapeutics, including DNA-Dependent Protein Kinase (DNA-PK) inhibitors (2)[2] and poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors (3)[3]. The presence of two chlorine atoms at the C4 and C7 positions provides an ideal platform for step-by-step, regioselective functionalization, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR).

Mechanistic Rationale: Orthogonal Reactivity

The success of derivatizing CAS 405230-98-0 lies in exploiting the differential electronic environments of the C4 and C7 positions. As an application scientist, understanding the causality behind this reactivity is critical for troubleshooting and optimizing yields.

  • C4 Electrophilicity (SNAr): The C4-chlorine is situated alpha to the pyridine nitrogen (N5). The strong electron-withdrawing nature of N5 significantly lowers the lowest unoccupied molecular orbital (LUMO) at C4, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) (4)[4].

  • C7 Stability (Cross-Coupling): Conversely, the C7-chlorine is beta to the pyridine nitrogen. It lacks the direct resonance activation present at C4. Consequently, C7 is inert to SNAr under standard conditions but remains highly active for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

  • N-Protection Imperative: The free imidazole NH (N1/N3) is acidic and can coordinate with transition metals, leading to severe catalyst poisoning during downstream cross-coupling (5)[5]. Protecting this nitrogen is a mandatory prerequisite to ensure high catalytic turnover.

Mechanism Core Imidazo[4,5-c]pyridine Core C4 C4 Position Alpha to Pyridine N Highly Electrophilic SNAr Preferred Core->C4 C7 C7 Position Beta to Pyridine N Less Electrophilic Pd-Coupling Preferred Core->C7 N1 N1/N3 Position Acidic NH Coordinates Metals Protection Required Core->N1

Figure 1: Mechanistic rationale governing the regioselective reactivity of the scaffold.

Experimental Workflow & Step-by-Step Protocols

Workflow A CAS 405230-98-0 Starting Material B Phase 1: N-Protection (SEM-Cl) A->B Blocks Pd Poisoning C Phase 2: C4 SNAr (Amine, DIPEA) B->C Regioselective Substitution D Phase 3: C7 Suzuki (Ar-B(OH)2, Pd) C->D Cross-Coupling E Phase 4: Deprotection (TFA / TBAF) D->E Yields Final Candidate

Figure 2: Step-by-step synthetic workflow for the orthogonal functionalization of CAS 405230-98-0.
Phase 1: N-Protection via SEM-Cl

Objective: Mask the acidic imidazole NH to prevent catalyst deactivation in Phase 3.

  • Setup: Charge a flame-dried flask with CAS 405230-98-0 (1.0 eq) and anhydrous DMF (0.2 M). Cool the solution to 0 °C under an inert N₂ atmosphere.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & In-Process Control (IPC): Quench with cold H₂O. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

    • Self-Validating IPC: Monitor via LC-MS. The product will show an [M+H]+ shift of +130 Da. A mixture of N1 and N3 regioisomers will form; do not separate them, as they converge to the same product upon final deprotection.

Phase 2: Regioselective SNAr at C4

Objective: Introduce an amine (e.g., morpholine) or alkoxide exclusively at the highly electrophilic C4 position.

  • Setup: Dissolve the SEM-protected intermediate (1.0 eq) in n-Butanol (0.3 M).

  • Reaction: Add the nucleophilic amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat the mixture to 90 °C for 4–6 hours.

  • Workup & IPC: Cool to room temperature and concentrate under reduced pressure. Partition the residue between DCM and saturated aqueous NaHCO₃. Extract and dry over Na₂SO₄.

    • Self-Validating IPC: LC-MS is critical here. The starting material possesses a classic dichloro isotopic pattern (9:6:1 ratio for M : M+2 : M+4). The successful C4-substituted product will definitively show a monochloro isotopic pattern (3:1 ratio for M : M+2), confirming mono-substitution.

Phase 3: Palladium-Catalyzed Suzuki-Miyaura Coupling at C7

Objective: Functionalize the remaining C7-Cl bond with an aryl or heteroaryl boronic acid.

  • Setup: In a sealed microwave vial, combine the C4-substituted intermediate (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Degassing (Critical Step): Sparge the mixture with N₂ for 15 minutes. Failure to remove oxygen will result in oxidative homocoupling of the boronic acid.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and heat at 90 °C for 12 hours.

  • Workup & IPC: Filter the crude mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc and purify via flash chromatography.

    • Self-Validating IPC: LC-MS will show the complete disappearance of the 3:1 monochloro isotopic pattern, replaced by the exact mass of the cross-coupled product.

Phase 4: Global Deprotection

Objective: Remove the SEM group to yield the final active pharmacophore.

  • Reaction: Dissolve the fully functionalized intermediate in a 20% solution of Trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 4 hours.

  • Scavenging: Concentrate the mixture. To remove the resulting stable N-hydroxymethyl intermediate, dissolve the residue in MeOH and add ethylenediamine (3.0 eq). Stir for 2 hours.

  • Final Isolation: Purify via preparative HPLC to isolate the pure, orthogonally functionalized imidazo[4,5-c]pyridine derivative.

Quantitative Data & Analytical Checkpoints

Reaction PhaseTransformationTypical YieldKey Analytical Checkpoint (LC-MS / NMR)Common Pitfalls
Phase 1 N-Protection (SEM)85 - 95% [M+H]+
  • 130 Da; N1/N3 regioisomeric mixture
Incomplete deprotonation; moisture in DMF
Phase 2 C4 SNAr75 - 90%Shift from 9:6:1 to 3:1 isotopic mass patternOver-heating leading to unwanted C7 substitution
Phase 3 C7 Suzuki Coupling60 - 80%Loss of Cl isotope pattern; [M+H]+ of productCatalyst oxidation; boronic acid protodeboronation
Phase 4 SEM Deprotection70 - 85% [M+H]+
  • 130 Da; reappearance of NH in ¹H NMR
Incomplete removal of the hydroxymethyl intermediate

References

  • Title: Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules Source: Molecules (MDPI) URL: [Link]

Sources

Application

catalytic amination techniques for 4,7-Dichloro-1H-imidazo[4,5-C]pyridine

Advanced Catalytic Amination Strategies for 4,7-Dichloro-1H-imidazo[4,5-c]pyridine: A Regioselective Guide Executive Summary The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Catalytic Amination Strategies for 4,7-Dichloro-1H-imidazo[4,5-c]pyridine: A Regioselective Guide

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for purines in the development of antiviral agents, kinase inhibitors, and GPCR antagonists[1]. The functionalization of 4,7-dichloro-1H-imidazo[4,5-c]pyridine presents a classic challenge in heterocyclic chemistry: achieving high regioselectivity during C–N bond formation. This application note provides a comprehensive, causality-driven guide to the regioselective amination of this di-chlorinated building block, detailing both transition-metal-catalyzed and metal-free approaches.

The Causality of Regioselection: Electronic and Steric Drivers

When subjecting 4,7-dichloro-1H-imidazo[4,5-c]pyridine to amination conditions, the C4 position exhibits overwhelmingly superior reactivity compared to the C7 position[2].

Mechanistic Rationale: The C4 carbon is situated directly alpha to the pyridine nitrogen (N5). The strong inductive electron-withdrawing effect of N5, coupled with the resonance stabilization of the intermediate Meisenheimer complex, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C4 position. This electronic depletion makes the C4–Cl bond highly susceptible to both direct nucleophilic attack (SNAr) and oxidative addition by electron-rich Palladium(0) species[3]. Conversely, the C7 position lacks this direct alpha-heteroatom activation and remains inert under controlled conditions, allowing for precise, predictable mono-amination.

Strategic Pathway Selection: SNAr vs. Buchwald-Hartwig

The choice of amination technique depends fundamentally on the nucleophilicity and steric bulk of the incoming amine[4].

Optimization Start Amine Nucleophilicity Assessment Aliphatic Aliphatic / High Nucleophilicity Start->Aliphatic Aromatic Anilines / Low Nucleophilicity Start->Aromatic SNAr Direct SNAr (Base, Heat, Polar Solvent) Aliphatic->SNAr Primary/Secondary Amines Buchwald Buchwald-Hartwig (Pd catalyst, Ligand, Base) Aliphatic->Buchwald If SNAr fails Aromatic->Buchwald Aryl Amines / Sterically Hindered Product Regioselective C4-Amination SNAr->Product Buchwald->Product

Decision matrix for selecting SNAr versus Buchwald-Hartwig amination based on amine nucleophilicity.

Palladium-Catalyzed Buchwald-Hartwig Amination (Protocol A)

For anilines, sterically hindered primary amines, or weakly nucleophilic heterocycles, Pd-catalyzed cross-coupling is mandatory to achieve C4-amination[2].

Causality in Reagent Selection:

  • Catalyst & Ligand: We utilize Pd2​(dba)3​ as the precatalyst paired with Xantphos. Xantphos, possessing a wide bite angle (111°), enforces a geometry that dramatically accelerates the reductive elimination step—which is often the rate-limiting step when coupling electron-deficient heterocycles[3].

  • Base Selection: Cs2​CO3​ is preferred over the more common NaOtBu . Strong alkoxides can lead to competitive nucleophilic substitution (etherification) at the highly activated C4 position. The bulky, softer carbonate effectively deprotonates the coordinated amine without acting as a competing nucleophile.

Self-Validating Protocol A: Pd-Catalyzed C4-Amination
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 4,7-dichloro-1H-imidazo[4,5-c]pyridine (1.0 eq, 1.0 mmol), the desired amine (1.2 eq), Pd2​(dba)3​ (0.05 eq, 5 mol%), Xantphos (0.10 eq, 10 mol%), and anhydrous Cs2​CO3​ (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) that has been sparged with argon for 15 minutes.

    • Validation Checkpoint: The mixture should initially appear as a dark burgundy/purple suspension due to the Pd2​(dba)3​ .

  • Activation & Heating: Heat the reaction mixture to 90 °C.

    • Validation Checkpoint: Within 15–30 minutes, the color will transition from dark purple to a reddish-brown or amber homogeneous solution, visually confirming the formation of the active Ln​Pd(0) species and subsequent oxidative addition.

  • In-Process Control (IPC): After 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material (m/z 188) and the appearance of the mono-aminated product confirm the reaction. Over-reaction at C7 is typically <2% under these conditions.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and precipitated Pd black, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

G A 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (Starting Material) C Regioselective Oxidative Addition at C4-Cl A->C + Pd(0) B Pd(0) L_n Active Catalyst B->C D Amine Coordination & Base Deprotonation C->D + Amine, Base E Reductive Elimination D->E E->B Pd(0) Regeneration F 4-Amino-7-chloro-1H-imidazo[4,5-c]pyridine (Target Product) E->F

Mechanistic workflow of regioselective Pd-catalyzed Buchwald-Hartwig amination at the C4 position.

Direct Nucleophilic Aromatic Substitution (SNAr) (Protocol B)

For highly nucleophilic aliphatic amines (e.g., pyrrolidines, primary alkylamines), transition metal catalysis is unnecessary. The inherent electrophilicity of the C4 position allows for direct SNAr[1].

Causality in Reagent Selection:

  • Solvent & Temperature: Polar aprotic or protic solvents like NMP or n-butanol are used to stabilize the polar transition state of the Meisenheimer complex.

  • Base: DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic proton sponge to neutralize the generated HCl, preventing the deactivation (protonation) of the incoming aliphatic amine.

Self-Validating Protocol B: SNAr C4-Amination
  • Preparation: To a microwave-safe vial, add 4,7-dichloro-1H-imidazo[4,5-c]pyridine (1.0 eq, 1.0 mmol), the aliphatic amine (1.5 eq), and DIPEA (2.0 eq).

  • Solvent: Suspend the reagents in n-butanol (5 mL).

  • Reaction: Seal the vial and heat conventionally at 110 °C or via microwave irradiation at 120 °C for 2 hours.

    • Validation Checkpoint: The generation of a fine white precipitate (DIPEA hydrochloride) during the reaction is a direct visual confirmation of successful C–N bond formation and HCl elimination.

  • Workup: Cool the mixture to 0 °C. If the target product precipitates, it can be collected directly by vacuum filtration and washed with cold ethanol, providing a highly pure product without the need for chromatography.

Quantitative Data & Condition Mapping

The following table synthesizes the optimal conditions based on empirical data across different amine classes to ensure maximum C4 regioselectivity.

Amine ClassPreferred MethodCatalyst / LigandBase / AdditiveSolvent & TempExpected YieldRegioselectivity (C4:C7)
Primary Aliphatic SNArNoneDIPEA (2.0 eq)n-BuOH, 110 °C85 - 95%>99:1
Cyclic Secondary (e.g., Pyrrolidine)SNArNone K2​CO3​ (2.0 eq)NMP, 90 °C80 - 90%>99:1
Anilines (Electron-rich)Buchwald-Hartwig Pd2​(dba)3​ / Xantphos Cs2​CO3​ (2.0 eq)Dioxane, 90 °C75 - 85%>95:5
Anilines (Electron-poor)Buchwald-Hartwig Pd(OAc)2​ / BrettPhos NaOtBu (1.5 eq)*Toluene, 100 °C60 - 75%>95:5

*Note: NaOtBu is utilized here only because electron-poor anilines require a stronger base for deprotonation. Reaction times must be strictly monitored via LC-MS to prevent competitive etherification.

Sources

Method

Application Note: Orthogonal Functionalization of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine for High-Throughput Combinatorial Library Synthesis

Executive Summary & Scaffold Rationale The 1H-imidazo[4,5-c]pyridine core—commonly referred to as 3-deazapurine—is a privileged heterocyclic bioisostere widely utilized in the development of kinase inhibitors, antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

The 1H-imidazo[4,5-c]pyridine core—commonly referred to as 3-deazapurine—is a privileged heterocyclic bioisostere widely utilized in the development of kinase inhibitors, antiviral agents, and GABAA receptor modulators[1]. By replacing the N3 nitrogen of a standard purine with a carbon atom, researchers can significantly improve the metabolic stability of the scaffold (e.g., preventing oxidation by xanthine oxidase) while preserving the critical hydrogen-bonding network required for ATP-competitive hinge binding in kinase targets.

For combinatorial chemistry, 4,7-dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0) serves as an ideal starting material [2]. The true power of this scaffold lies in the stark electronic disparity between its two halogenated positions, allowing for completely orthogonal, sequential functionalization without the need for complex protecting group strategies.

Mechanistic Causality: The C4 vs. C7 Electronic Disparity
  • C4 Position (Highly Activated): The chlorine at C4 is positioned ortho to the electron-withdrawing pyridine nitrogen (N5). This severe electron deficiency makes the C4-Cl bond highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by primary and secondary amines under mild thermal conditions.

  • C7 Position (Deactivated for SN​Ar ): Conversely, the chlorine at C7 is meta to the pyridine nitrogen and resides on a relatively electron-rich portion of the fused ring system. It is inert to SN​Ar under standard conditions but is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) once the C4 position has been functionalized.

This innate reactivity profile enables a robust, two-dimensional combinatorial matrix: an SN​Ar reaction at C4 (R1) followed by a Suzuki coupling at C7 (R2) [3].

Combinatorial Workflow Design

The following workflow illustrates the sequential functionalization strategy used to generate diverse 4,7-disubstituted libraries.

Workflow A 4,7-Dichloro-1H- imidazo[4,5-c]pyridine B S_NAr Reaction (C4 Substitution) A->B R1-NH2 DIPEA, NMP C 4-Amino-7-chloro Intermediate B->C D Suzuki Coupling (C7 Cross-Coupling) C->D R2-B(OH)2 Pd(dppf)Cl2 E 4,7-Disubstituted Library D->E

Fig 1. Orthogonal two-step functionalization workflow for library synthesis.

Self-Validating Experimental Protocols

To ensure high fidelity across a 96-well parallel synthesis format, the following protocols have been optimized for high conversion, simple isolation, and integrated quality control.

Phase 1: SN​Ar Amination at C4 (Library Step 1)

Objective: Chemoselective displacement of the C4 chlorine using a diverse set of primary and secondary amines.

Reagents & Causality:

  • Solvent (NMP): N-Methyl-2-pyrrolidone is chosen for its high boiling point and exceptional ability to solubilize polar heterocyclic scaffolds.

  • Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct without competing with the library amines for the C4 electrophilic center.

Step-by-Step Procedure:

  • To a 10 mL reaction vial, add 4,7-dichloro-1H-imidazo[4,5-c]pyridine (1.0 mmol, 188 mg).

  • Add NMP (5.0 mL) to achieve a 0.2 M concentration, followed by DIPEA (2.0 mmol, 348 µL).

  • Add the desired amine ( R1​−NH2​ ) (1.2 mmol).

  • Seal the vial and heat at 100 °C for 12 hours (Alternatively, microwave irradiation at 120 °C for 30 minutes provides equivalent conversion).

  • In-Process QC: Sample 5 µL, dilute in MeOH, and analyze via LC-MS. The mass of the starting material ( [M+H]+=189 ) should be fully depleted, replaced by the mono-aminated product.

  • Isolation: Cool the reaction to room temperature and slowly add it dropwise to 25 mL of ice-cold distilled water under vigorous stirring. The 4-amino-7-chloro intermediate will precipitate. Filter, wash with cold water, and dry under vacuum.

Phase 2: Suzuki-Miyaura Cross-Coupling at C7 (Library Step 2)

Objective: Palladium-catalyzed arylation/heteroarylation of the C7 position to finalize the combinatorial matrix.

Reagents & Causality:

  • Catalyst ( Pd(dppf)Cl2​ ): The bidentate dppf ligand provides a large bite angle, which accelerates the rate-limiting reductive elimination step, crucial when dealing with sterically hindered or electron-rich heteroaryl chlorides.

  • Solvent System (1,4-Dioxane/Water, 4:1): Water is strictly required to dissolve the inorganic base ( K2​CO3​ ) and to form the reactive boronate complex necessary for transmetalation.

Step-by-Step Procedure:

  • In a parallel synthesis block, add the 4-amino-7-chloro intermediate (0.1 mmol) to each well.

  • Add the corresponding boronic acid ( R2​−B(OH)2​ ) (0.15 mmol) and K2​CO3​ (0.3 mmol, 41 mg).

  • Add 1.0 mL of degassed 1,4-Dioxane/Water (4:1 v/v).

  • Under a nitrogen atmosphere, add Pd(dppf)Cl2​ (0.005 mmol, 5 mol%).

  • Seal the block and heat at 100 °C for 16 hours.

  • Self-Validating Purification (Pd-Scavenging): To prevent heavy-metal toxicity artifacts in downstream biological assays, add 50 mg of SiliaMetS® Thiol resin to each well and agitate at 40 °C for 2 hours to scavenge residual palladium.

  • Filter the mixtures through a Celite pad, concentrate under a nitrogen stream, and purify via mass-directed Prep-HPLC.

Validation Data: 3x3 Combinatorial Matrix

To validate the robustness of this protocol, a 3x3 array (9 compounds) was synthesized. The data below demonstrates that both aliphatic/aromatic amines and electron-rich/deficient boronic acids are well-tolerated.

Compound ID R1​ (Amine at C4) R2​ (Boronic Acid at C7)Isolated Yield (%)Purity (LC-MS, %)
Lib-001 MorpholinePhenyl82>98
Lib-002 Morpholine4-Fluorophenyl79>97
Lib-003 Morpholine3-Pyridinyl71>95
Lib-004 BenzylaminePhenyl85>99
Lib-005 Benzylamine4-Fluorophenyl81>98
Lib-006 Benzylamine3-Pyridinyl74>96
Lib-007 CyclopentylaminePhenyl78>97
Lib-008 Cyclopentylamine4-Fluorophenyl76>98
Lib-009 Cyclopentylamine3-Pyridinyl68>95

Note: Yields represent the two-step overall yield after Prep-HPLC purification.

Biological Application: Kinase Target Space

Libraries derived from the 1H-imidazo[4,5-c]pyridine scaffold exhibit profound biological activity, particularly in oncology and immunology [4]. The structural similarity to adenine allows these compounds to act as potent ATP-competitive inhibitors against a variety of kinases, driving downstream apoptotic pathways.

BioTargets cluster_targets Kinase Target Space Lib Imidazo[4,5-c]pyridine Library Hits JAK JAK1 / JAK2 Lib->JAK AKT AKT (PKB) Lib->AKT Aurora Aurora Kinases Lib->Aurora STAT STAT Pathway Inhibition JAK->STAT PI3K PI3K/AKT Blockade AKT->PI3K CellCycle G2/M Cell Cycle Arrest Aurora->CellCycle Apop Apoptosis & Tumor Regression STAT->Apop PI3K->Apop CellCycle->Apop

Fig 2. Downstream signaling pathways targeted by imidazo[4,5-c]pyridine derivatives.

References

  • 4,7-dichloro-1H-imidazo[4,5-c]pyridine Properties & Availability Source: MolPort Chemical Database URL:[Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Combinatorial Science URL:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules / PubMed Central (PMC) URL:[Link]

  • New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies Source: ChemistrySelect URL:[Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives as antiproliferative agents Source: FULIR (Full-text Institutional Repository of the Ruđer Bošković Institute) URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Regioselective Functionalization of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine

Scientific Rationale & Mechanistic Causality The imidazo[4,5-c]pyridine scaffold is a highly privileged purine isostere, serving as the structural backbone for numerous kinase inhibitors, antiviral agents, and oncology d...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Causality

The imidazo[4,5-c]pyridine scaffold is a highly privileged purine isostere, serving as the structural backbone for numerous kinase inhibitors, antiviral agents, and oncology drugs 1[1]. When utilizing the commercially available 4,7-dichloro-1H-imidazo[4,5-c]pyridine building block, achieving precise regiocontrol during sequential functionalization is the primary synthetic challenge.

The Causality of Regioselectivity: The inherent electronic disparity between the C4 and C7 positions dictates their reactivity. The pyridine nitrogen (N5) exerts a powerful electron-withdrawing inductive and mesomeric effect, severely depleting electron density at the adjacent C4 position. This renders the C4-Cl bond highly electrophilic and perfectly primed for Nucleophilic Aromatic Substitution (SNAr) 2[2]. Conversely, the C7 position is situated meta to the N5 atom. It is relatively electron-rich compared to C4, making it completely inert to SNAr under mild conditions. However, the C7-Cl bond can be selectively activated via transition-metal catalysis, such as the Suzuki-Miyaura cross-coupling .

The Microwave Dielectric Advantage: While the C4 SNAr is facile, the subsequent oxidative addition of Palladium into the C7-Cl bond faces a high activation energy barrier. Conventional thermal heating relies on inefficient convection, often requiring >24 hours of reflux, which promotes catalyst degradation and side reactions. Microwave (MW) irradiation circumvents this by providing direct dielectric heating to the polar solvents and reagents 3[3]. This rapid, uniform superheating overcomes the C7-Cl activation barrier, reducing reaction times from hours to minutes while significantly boosting yields.

Quantitative Data Summary

The table below summarizes the empirical advantages of transitioning from conventional thermal conditions to microwave-assisted synthesis for this specific scaffold.

Reaction StepHeating MethodTemperature (°C)TimeYield (%)Regioselectivity
C4-Amination (SNAr) Conventional Oil Bath10018 h65>99:1 (C4 over C7)
C4-Amination (SNAr) Microwave Irradiation12015 min88>99:1 (C4 over C7)
C7-Arylation (Suzuki) Conventional Oil Bath11024 h45N/A
C7-Arylation (Suzuki) Microwave Irradiation14020 min82N/A

Experimental Workflows

Workflow SM 4,7-Dichloro-1H- imidazo[4,5-c]pyridine Int C4-Aminated Intermediate SM->Int MW SNAr Amine, Base 120°C, 15 min Prod C4,C7-Disubstituted Final Product Int->Prod MW Suzuki Ar-B(OH)2, Pd 140°C, 20 min

Fig 1. Regioselective microwave-assisted workflow for 4,7-dichloro-1H-imidazo[4,5-c]pyridine.

Detailed Step-by-Step Protocols

Protocol A: Regioselective Microwave-Assisted SNAr at C4

Causality Note: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high dipole moment, making it an exceptional microwave absorber. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing with the target amine.

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 4,7-dichloro-1H-imidazo[4,5-c]pyridine (1.0 equiv, 1.0 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 equiv) followed by DIPEA (2.0 equiv).

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 15 minutes using dynamic power modulation (maximum power 200 W) with high-speed stirring.

  • Workup: Cool the reaction to room temperature via compressed air flow. Dilute the mixture with Ethyl Acetate (20 mL) and wash with a 5% aqueous LiCl solution (3 × 10 mL) to effectively partition and remove the NMP.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient) to yield the C4-aminated intermediate.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C7

Causality Note: A 1,4-Dioxane/Water mixture is critical here. Dioxane is microwave-transparent but solubilizes the organic intermediate. Water is highly microwave-absorbing and dissolves the K₂CO₃ base. Together, they create a biphasic system that heats rapidly and accelerates transmetalation4[4].

  • Preparation: In a clean 10 mL microwave vial, combine the C4-aminated intermediate from Protocol A (1.0 equiv, 0.5 mmol), the target arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Catalyst: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 4.0 mL). Add Pd(dppf)Cl₂ (0.05 equiv). Note: The bidentate dppf ligand is sterically demanding and electron-rich, forcing the difficult oxidative addition into the C7-Cl bond while resisting thermal deactivation.

  • Irradiation: Seal the vial, purge with N₂ for 2 minutes, and subject to microwave irradiation at 140 °C for 20 minutes.

  • Workup: Cool to room temperature. Filter the biphasic mixture through a short pad of Celite to remove palladium black, eluting with EtOAc.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the final C4,C7-disubstituted product.

Analytical Validation (Self-Validating System)

To guarantee the trustworthiness of this protocol, the regioselectivity must be structurally validated rather than assumed. This is achieved via 2D NOESY NMR Spectroscopy acting as a self-validating analytical checkpoint.

  • The Structural Logic: The imidazo[4,5-c]pyridine core contains only one native proton on the pyridine ring, located at the C6 position .

  • Validating the C4 SNAr: The amine introduced at C4 is physically separated from the C6 proton by the N5 nitrogen atom. Therefore, in the NOESY spectrum, no cross-peak will be observed between the amine's protons and the C6-H.

  • Validating the C7 Suzuki: The aryl group introduced at C7 is directly adjacent to the C6 proton. A strong NOE cross-peak between the ortho-protons of the newly introduced C7-aryl ring and the core C6-H unequivocally proves that the cross-coupling occurred at the C7 position, validating the entire synthetic sequence.

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C7-Cl Cleavage) Pd0->OxAdd MW Heating Overcomes Barrier TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 2. Microwave-accelerated Pd-catalyzed Suzuki-Miyaura cross-coupling cycle at the C7 position.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules / Semantic Scholar.1

  • Microwave-Assisted C-2 Direct Alkenylation of Imidazo[4,5-b]pyridines: Access to Fluorescent Purine Isosteres with Remarkably Large Stokes Shifts. ResearchGate.3

  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316. Organic Process Research & Development / ACS Publications.2

  • Acid-Promoted Cascade Reaction of N-(4-Chloroquinolin-3-yl)carbamates with Amines: One-Pot Assembly of Imidazo[4,5-c]quinolin-2-one. PMC / NIH.4

Sources

Method

N-Alkylation Protocols for 4,7-Dichloro-1H-imidazo[4,5-c]pyridine Derivatives: Overcoming Regioselectivity and Steric Challenges

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Context The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Context

The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiviral agents, and targeted therapeutics[1]. However, functionalizing this core—specifically through N-alkylation—presents significant synthetic challenges. The molecule possesses three reactive nitrogen centers (N1, N3, and N5), leading to complex mixtures of regioisomers[2].

The specific substrate, 4,7-dichloro-1H-imidazo[4,5-c]pyridine , introduces an extreme mechanistic dichotomy:

  • Steric Hindrance (The "Canyon" Effect): The introduction of chlorine atoms (van der Waals radius ~1.75 Å) at the C4 and C7 positions severely crowds the adjacent N3 and N1 positions, respectively. This peri-steric hindrance drastically increases the activation energy required for an SN​2 attack by the imidazole nitrogens.

  • Electronic Activation: Conversely, the strongly electron-withdrawing nature of the two chlorines lowers the pKa​ of the imidazole N-H proton (estimated pKa​ ~9-10). This makes deprotonation easier but reduces the intrinsic nucleophilicity of the resulting anion.

Because of this steric shielding, under standard weak-base conditions (e.g., K2​CO3​ in DMF), the unhindered but less nucleophilic N5 (pyridine nitrogen) often outcompetes N1/N3, resulting in the formation of an undesired N5-pyridinium salt[3]. To successfully direct alkylation to the N1 or N3 positions, the protocol must force the quantitative formation of the highly nucleophilic imidazolide anion or utilize specialized activation (e.g., Mitsunobu conditions).

Pathway SM 4,7-Dichloro-1H-imidazo [4,5-c]pyridine Anion Imidazolide Anion (N1/N3 Delocalized) SM->Anion NaH (Strong Base) N5 N5-Alkylated (Kinetically Favored Salt) SM->N5 K2CO3 (Weak Base) N1 N1-Alkylated (Peri-Cl Hindered) Anion->N1 R-X N3 N3-Alkylated (Peri-Cl Hindered) Anion->N3 R-X

Regioselectivity pathways in the N-alkylation of 4,7-dichloro-1H-imidazo[4,5-c]pyridine.

Regioselectivity & Condition Optimization

To establish a self-validating baseline, we must analyze how different reaction environments dictate the regiochemical outcome. The table below summarizes the causality between reagent selection and isomer distribution.

Table 1: Influence of Reaction Conditions on Regioselectivity (Using Benzyl Bromide/Alcohol)

MethodReagentsSolventTemp (°C)N1 Yield (%)N3 Yield (%)N5 Yield (%)Mechanistic Rationale
Weak Base K2​CO3​ , BnBrDMF25< 5< 5> 80Incomplete deprotonation allows unhindered N5 to act as the primary kinetic nucleophile.
Mild Base Cs2​CO3​ , BnBrMeCN60252045Higher solubility of Cs-salts improves imidazolide formation, but N5 attack remains competitive.
Strong Base NaH, BnBrDMF0 to 254238< 2Quantitative deprotonation yields a highly reactive naked anion, forcing N1/N3 alkylation.
Mitsunobu PPh3​ , DIAD, BnOHTHF2555300Acidic N-H acts as a pronucleophile. Isourea intermediate completely avoids N5 alkylation.

Experimental Workflows & Protocols

Based on the optimization data, two primary protocols are recommended depending on the stability of your alkylating agent and substrate.

Protocol A: NaH-Mediated Alkylation (Thermodynamic/Anion Control)

Use this protocol for robust alkyl halides (bromides/iodides) where N1/N3 functionalization is strictly required.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 4,7-dichloro-1H-imidazo[4,5-c]pyridine (1.0 equiv, 5.0 mmol) and anhydrous DMF (25 mL, 0.2 M).

  • Quantitative Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Causality Note: Stir at 0 °C for 30 minutes until hydrogen gas evolution completely ceases. This ensures 100% conversion to the imidazolide anion, preventing N5 background reactions.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours (monitor via LC-MS).

  • Quench & Workup: Quench the reaction carefully with cold saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to effectively remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. Purify the crude mixture via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes). The N1 and N3 isomers typically separate well due to differing dipole moments induced by the asymmetric core.

Protocol B: Mitsunobu-Driven N-Alkylation (Mild Activation)

Use this protocol when dealing with primary/secondary alcohols or substrates sensitive to strong bases.

  • Preparation: In a dry flask under argon, dissolve 4,7-dichloro-1H-imidazo[4,5-c]pyridine (1.0 equiv, 2.0 mmol), the desired alcohol (1.2 equiv), and Triphenylphosphine ( PPh3​ , 1.5 equiv) in anhydrous THF (10 mL, 0.2 M).

  • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes.

    • Causality Note: The electron-deficient nature of the 4,7-dichloro core lowers the pKa​ sufficiently for it to protonate the betaine intermediate, driving the Mitsunobu catalytic cycle without the need for external base.

  • Reaction & Isolation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight. Concentrate the mixture directly onto silica gel and purify via column chromatography to isolate the N1 and N3 isomers from the triphenylphosphine oxide byproduct.

Workflow S1 1. Deprotonation NaH in anhydrous DMF (0 °C, 30 min) S2 2. Alkylation Add Electrophile, warm to RT (2-12 h) S1->S2 S3 3. Quench & Extractive Workup H2O quench, EtOAc extraction S2->S3 S4 4. Chromatographic Separation Silica gel (Gradient: Hexanes/EtOAc) S3->S4 S5 5. Regioisomer Validation 2D-NMR (HMBC/NOESY) S4->S5

Step-by-step experimental workflow for base-mediated N-alkylation and isomer isolation.

Analytical Validation: The Self-Validating HMBC Logic

Because both N1 and N3 positions are adjacent to chlorine-bearing carbons (C7 and C4, respectively), standard 1D 1H -NMR NOESY correlations (which rely on spatial proximity to core protons) are insufficient[2]. The core protons are located at C2 and C6.

To unambiguously assign the isolated regioisomers, you must use a self-validating 2D-HMBC (Heteronuclear Multiple Bond Correlation) logic sequence:

  • Identify the Core Protons: Locate the H2 (imidazole ring) and H6 (pyridine ring) singlets in the 1H -NMR spectrum.

  • Map the Bridgehead Carbons:

    • H2 will show 3-bond HMBC correlations to both bridgehead carbons (C3a and C7a).

    • H6 will show a 3-bond HMBC correlation to C7a , but no correlation to C3a (which is 4 bonds away).

  • Assign the Regioisomer: Look at the CH2​ protons of your newly added alkyl group.

    • If the alkyl CH2​ shows a 3-bond HMBC correlation to C7a , you have the N1-isomer .

    • If the alkyl CH2​ shows a 3-bond HMBC correlation to C3a , you have the N3-isomer .

This rigorous analytical framework ensures absolute confidence in your structural assignments before advancing compounds to biological assays.

References

  • Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR Source: researchgate.net URL:[Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: mdpi.com URL:[Link]

Sources

Application

Application Notes: Imidazo[4,5-c]pyridines in Medicinal Chemistry and Drug Design

Executive Summary: The 3-Deazapurine Advantage Imidazo[4,5-c]pyridines, commonly referred to as 3-deazapurines, represent a privileged class of nitrogen-fused heterocycles in modern drug discovery. By replacing the N3 ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 3-Deazapurine Advantage

Imidazo[4,5-c]pyridines, commonly referred to as 3-deazapurines, represent a privileged class of nitrogen-fused heterocycles in modern drug discovery. By replacing the N3 nitrogen of the ubiquitous purine scaffold with a carbon atom, medicinal chemists can fundamentally alter the molecule's electronic distribution and hydrogen-bonding network. This subtle bioisosteric replacement often results in enhanced metabolic stability, increased lipophilicity, and superior kinase selectivity compared to traditional purines or benzimidazoles 1. This application note details the pharmacological landscape, structural biology, and validated synthetic protocols for deploying imidazo[4,5-c]pyridine scaffolds in targeted therapeutics.

Pharmacological Landscape & Target Kinase Profiling

The structural rigidity and predictable coordination behavior of the imidazo[4,5-c]pyridine core make it an ideal pharmacophore for occupying the ATP-binding pockets of various kinases.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: In the pursuit of treatments for B-cell malignancies (e.g., Burkitt lymphoma), 1,4,6-trisubstituted imidazo[4,5-c]pyridines have demonstrated significantly higher inhibitory activity against BTK compared to their imidazo[4,5-b]pyridine isomers. The C6 position exhibits remarkably high tolerance for both hydrophobic and hydrophilic substituents, allowing for extensive tuning of pharmacokinetic properties 2.

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Utilizing a scaffold-hopping strategy from CYC202, researchers have developed imidazo[4,5-c]pyridine derivatives that exhibit potent CDK2 inhibition. Notably, compound 5b demonstrated an IC50 of 21 nM, driven by critical hydrogen-bonding interactions between the pyridin-3-ylmethyl moiety and the CDK2 hinge region 3.

  • DNA-Dependent Protein Kinase (DNA-PK) Inhibition: A novel class of 6-anilino imidazo[4,5-c]pyridin-2-ones has been identified as highly selective DNA-PK inhibitors. Compound 78 acts as a potent radiosensitizer, preventing the non-homologous end-joining (NHEJ) repair of radiation-induced double-strand breaks, thereby forcing cancer cells into apoptosis 4.

Mechanistic Insight: DNA-PK Radiosensitization Pathway

DNAPK_Pathway Rad Ionizing Radiation DSB DNA Double-Strand Breaks Rad->DSB Ku Ku70/80 Heterodimer Binding DSB->Ku DNAPK DNA-PKcs Recruitment Ku->DNAPK NHEJ NHEJ Repair Pathway DNAPK->NHEJ Apoptosis Radiosensitization & Apoptosis DNAPK->Apoptosis Survival Cancer Cell Survival NHEJ->Survival Inhibitor Imidazo[4,5-c]pyridin-2-one Inhibitor->DNAPK

DNA-PKcs inhibition by imidazo[4,5-c]pyridin-2-ones leading to radiosensitization.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative performance of key imidazo[4,5-c]pyridine derivatives across different therapeutic targets, illustrating the scaffold's versatility.

Compound ClassPrimary TargetRepresentative CompoundPotency (IC50)Key Application / Phenotype
Imidazo[4,5-c]pyridin-2-oneDNA-PKCompound 78< 10 nMRobust radiosensitization in HCT116/54C xenografts
Trisubstituted Imidazo[4,5-c]pyridineBTKUnnamed DerivativeLow nMSelective targeting in mantle cell lymphoma
Imidazo[4,5-c]pyridineCDK2Compound 5b21 nMAnti-proliferation in HL60, A549, and HCT116 lines
Imidazo[4,5-c]pyridineAurora Kinase ADeaza-purine analogHigh ActivityTargeted oncological therapy

Synthetic Methodologies & Validated Protocols

To fully exploit the SAR of imidazo[4,5-c]pyridines, efficient and regioselective synthetic routes are mandatory. Below are two highly validated protocols designed for library generation and scale-up.

Protocol A: Solid-Phase Synthesis of 1,4,6-Trisubstituted Imidazo[4,5-c]pyridines

Causality & Rationale: Solid-phase synthesis (SPS) is employed here to drive reactions to absolute completion using excess reagents while entirely bypassing tedious intermediate column chromatography. This is critical for generating large libraries for high-throughput kinase screening. The use of 2,4-dichloro-3-nitropyridine allows for sequential, regioselective Nucleophilic Aromatic Substitution (SNAr) due to the differential reactivity of the C2 and C4 chlorines activated by the ortho/para-directing nitro group 5.

SPS_Workflow Resin Polymer Support (Resin) Arylation Arylation (SNAr 1) 2,4-dichloro-3-nitropyridine Resin->Arylation Amination Amination (SNAr 2) Secondary Amine Arylation->Amination Reduction Nitro Reduction Na2S2O4 Amination->Reduction Cyclization Imidazole Ring Closure Aldehyde Reduction->Cyclization Cleavage Resin Cleavage TFA/DCM -> Product Cyclization->Cleavage

Solid-phase synthesis workflow for 1,4,6-trisubstituted imidazo[4,5-c]pyridines.

Step-by-Step Methodology:

  • Resin Arylation (SNAr 1): Swell Rink amide resin (1 eq) in Dimethyl Sulfoxide (DMSO). Why DMSO? Its high dielectric constant heavily stabilizes the Meisenheimer complex transition state during SNAr. Add 2,4-dichloro-3-nitropyridine (0.5 M) and N-ethyldiisopropylamine (EDIPA, 3 eq). Agitate at room temperature for 12 hours. Wash resin sequentially with DMF, DCM, and MeOH.

  • Amination (SNAr 2): Treat the arylated resin with a 10% solution of the desired secondary amine in DMSO overnight at room temperature. This selectively displaces the remaining chlorine atom.

  • Nitro Group Reduction: Suspend the resin in a mixture of DCM/H2O. Add sodium dithionite (Na2S2O4), potassium carbonate, and tetrabutylammonium hydrogensulfate (phase-transfer catalyst). Why Dithionite? It provides a mild, chemoselective reduction of the nitro group to an aniline without causing premature cleavage or dehalogenation of other functional groups.

  • Imidazole Ring Closure: React the resulting resin-bound diamine with an aldehyde (e.g., benzaldehyde, 0.2 M) in DCM or DMF. Self-Validation Step: Cleave a micro-aliquot of resin using 50% TFA/DCM and analyze via LC-MS. If unreacted starting material is observed, elevate the temperature to 50°C or add a catalytic amount of acetic acid to drive imine formation and subsequent oxidative cyclization.

  • Global Cleavage: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 hours. Filter, concentrate the filtrate under a nitrogen stream, and precipitate the final trisubstituted imidazo[4,5-c]pyridine using cold diethyl ether.

Protocol B: Palladium-Catalyzed Cascade Ureidation/Cyclization for Imidazo[4,5-c]pyridin-2-ones

Causality & Rationale: Unsubstituted imidazopyridin-2-ones are traditionally synthesized using highly toxic phosgene derivatives, which offer poor regiocontrol for unsymmetrical 1,3-substitutions. This cascade protocol utilizes a palladium-catalyzed intramolecular urea cyclization, allowing for precise, high-throughput access to unsymmetrically substituted imidazo[4,5-c]pyridin-2-ones 6.

Step-by-Step Methodology:

  • Carbamoyl Chloride Formation: React the starting 3-amino-4-chloropyridine derivative with triphosgene and triethylamine in toluene at 0°C to 25°C for 2–3 hours to yield the intermediate carbamoyl chloride. Isolate via standard aqueous workup.

  • Reaction Setup: In a thoroughly dried, argon-flushed sealed tube, combine the carbamoyl chloride intermediate (0.40 mmol) and the desired amine substrate (0.48 mmol).

  • Catalyst & Base Addition: Add Pd2(dba)3 (0.02 mmol) as the palladium source, Xantphos (0.04 mmol) as the ligand, and Cs2CO3 (1.60 mmol) as the base. Why Xantphos? Xantphos is a bidentate ligand with a wide bite angle (~111°), which strongly favors reductive elimination in Pd-catalyzed C-N bond-forming cross-couplings, minimizing unwanted side reactions.

  • Cyclization: Suspend the mixture in degassed dioxane (2.2 mL). Seal the tube and heat to 85–95 °C for 3–5 hours.

  • Validation & Isolation: Monitor the reaction via TLC or LC-MS. Upon complete consumption of the carbamoyl chloride, cool the mixture, filter through a pad of Celite to remove the palladium and inorganic salts, and purify the filtrate via flash chromatography to yield the pure imidazo[4,5-c]pyridin-2-one.

References

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. 1

  • 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry / PubMed. 2

  • Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Archiv der Pharmazie / PubMed. 3

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry - ACS Publications. 4

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. 5

  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Publications. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in 4,7-Dichloro-1H-imidazo[4,5-c]pyridine Synthesis

Welcome to the Technical Support Center for the synthesis of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0). Designed for researchers and drug development professionals, this guide provides field-proven troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0). Designed for researchers and drug development professionals, this guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to resolve common bottlenecks in imidazopyridine synthesis.

Mechanistic Overview & Synthetic Routes

The synthesis of 4,7-dichloro-1H-imidazo[4,5-c]pyridine is typically achieved via two primary pathways, each presenting unique chemical challenges:

  • Route A (Orthoester Cyclization): The condensation and subsequent cyclization of 2,5-dichloropyridine-3,4-diamine with triethyl orthoformate. This is an equilibrium-driven process reliant on the continuous removal of alcohol byproducts.

  • Route B (POCl₃ Chlorination): The deoxychlorination of a 1H-imidazo[4,5-c]pyridine-4,7-diol precursor using phosphorus oxychloride (POCl₃). This route leverages Vilsmeier-type intermediates but is highly susceptible to polymerization if the local pH is not buffered[1].

Troubleshooting Guide & FAQs

Route A: Orthoester Cyclization Issues

Q: My cyclization of 2,5-dichloropyridine-3,4-diamine with triethyl orthoformate stalls at ~60% conversion. LC-MS shows a mass corresponding to the mono-formylated intermediate. How do I push this to completion? A: The cyclization is a reversible, equilibrium-driven process. The initial reaction of the diamine with triethyl orthoformate releases ethanol. If this ethanol is not actively removed from the system, Le Chatelier's principle dictates that the equilibrium will prevent the final dehydrative ring closure.

  • Causality & Solution: Equip your reaction vessel with a Dean-Stark trap or a short-path distillation head to continuously distill off the ethanol byproduct. Additionally, ensure your catalytic acid (e.g., p-toluenesulfonic acid, p-TSA) is strictly anhydrous, as water will hydrolyze the orthoester before it can react.

Q: The 2,5-dichloropyridine-3,4-diamine starting material turns dark brown upon storage, and using it drops the yield significantly. Why? A: Electron-rich diaminopyridines are highly susceptible to oxidative degradation, forming polymeric N-oxides and quinonoid structures when exposed to ambient air and light[2].

  • Causality & Solution: Always store the diamine under an inert atmosphere (Argon or N₂) at 2-8°C[2]. If the material has darkened, perform a quick filtration through a silica plug using EtOAc/Hexane (1:1) immediately prior to the reaction to remove baseline polymeric impurities.

Route B: POCl₃ Chlorination Issues

Q: When refluxing the dihydroxy precursor in POCl₃, I observe excessive black tar formation and yields drop below 30%. How can I optimize this? A: POCl₃ acts as both a chlorinating agent and a strong Lewis acid. Without an exogenous base, the HCl gas generated during the substitution protonates the basic imidazole nitrogens. This leads to substrate insolubility, localized overheating, and subsequent thermal degradation/polymerization of the heteroaromatic ring[3].

  • Causality & Solution: Introduce a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline (1.5 to 2.0 equivalents per OH group) to the POCl₃ mixture[3]. This buffers the system, solubilizes the intermediate, and accelerates the chlorination, drastically reducing the residence time required at elevated temperatures.

Q: I am losing a significant amount of product during the aqueous quench of the POCl₃ reaction. How do I improve recovery? A: 4,7-Dichloro-1H-imidazo[4,5-c]pyridine is highly polar. If the pH during the quench is not strictly controlled, the compound remains water-soluble.

  • Causality & Solution: Over-basification (pH >10) deprotonates the acidic imidazole N-H (pKa ~12), pulling the product into the aqueous layer as a salt[1]. Quench by adding the reaction mixture dropwise to crushed ice, then carefully adjust the pH to exactly 8.0–8.5 using aqueous ammonia. At this specific isoelectric point, the neutral product will precipitate cleanly.

Visualized Workflows

RouteA Start 2,5-Dichloropyridine-3,4-diamine Step1 Add Triethyl Orthoformate + p-TSA (cat.) Start->Step1 Heat Heat to 110°C (Distill off Ethanol) Step1->Heat Check Conversion >95%? Heat->Check Stall Stalled at Mono-formylated Check->Stall No Workup Cool, Filter, Wash (Yield >85%) Check->Workup Yes Fix Add p-TSA, Increase Temp Stall->Fix Fix->Heat

Workflow and troubleshooting logic for the orthoester cyclization route.

RouteB Precursor 1H-imidazo[4,5-c]pyridine-4,7-diol Reagent Add POCl3 + DIPEA Precursor->Reagent Reflux Reflux at 110°C Reagent->Reflux Quench Quench in Ice-Water Adjust pH to 8.0-8.5 Reflux->Quench Extract Extract (EtOAc/DCM) Quench->Extract Product 4,7-Dichloro-1H-imidazo[4,5-c]pyridine Extract->Product

Step-by-step reaction and workup workflow for POCl3-mediated chlorination.

Quantitative Data Analysis

The following tables summarize the empirical data validating the troubleshooting causality described above.

Table 1: Optimization of Cyclization Conditions (Route A)

ConditionAcid AdditiveEthanol RemovalIsolated Yield (%)Purity (HPLC %)
Triethyl orthoformate, 100°CNoneNo4580
Triethyl orthoformate, 110°Cp-TSA (0.1 eq)No6285
Triethyl orthoformate, 110°Cp-TSA (0.1 eq)Yes (Dean-Stark) 88 >98

Table 2: Optimization of POCl₃ Chlorination (Route B)

Base AdditiveEquivalentsReaction Time (h)Tar FormationIsolated Yield (%)
None016High28
Triethylamine2.012Moderate45
DIPEA2.08Low76
N,N-Dimethylaniline 2.0 6 Very Low 82

Self-Validating Experimental Protocols

Protocol A: Optimized Orthoester Cyclization
  • Preparation: In an oven-dried 250 mL round-bottom flask flushed with N₂, suspend 2,5-dichloropyridine-3,4-diamine (10.0 g, 56.2 mmol) in triethyl orthoformate (100 mL).

  • Catalysis: Add anhydrous p-toluenesulfonic acid (0.97 g, 5.6 mmol, 0.1 eq).

  • Distillation Setup: Equip the flask with a short-path distillation head to collect evolved ethanol.

  • Heating: Heat the mixture to 110°C. Maintain heating until ~10 mL of ethanol has been collected.

  • In-Process Control (IPC): After 4 hours, take a 50 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. Validation: The reaction is complete when the starting material (m/z 178) and mono-formylated intermediate (m/z 206) peaks are absent, and the product peak (m/z 188) constitutes >95% of the area.

  • Workup: Cool the mixture to 0°C. Filter the resulting precipitate, wash with cold hexanes (2 x 20 mL), and dry under vacuum to afford the product as an off-white solid.

Protocol B: Buffered POCl₃ Chlorination
  • Preparation: Suspend 1H-imidazo[4,5-c]pyridine-4,7-diol (5.0 g, 33.1 mmol) in POCl₃ (30 mL) under an N₂ atmosphere.

  • Buffering: Slowly add N,N-dimethylaniline (8.4 mL, 66.2 mmol, 2.0 eq) dropwise at 0°C. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to 110°C for 6 hours. The suspension will gradually become a homogeneous dark solution[1].

  • In-Process Control (IPC): Quench a 50 µL aliquot in ice water, extract with EtOAc, and run TLC (DCM:MeOH 9:1). Validation: Complete disappearance of the baseline precursor indicates reaction completion.

  • Quench & Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess POCl₃. Slowly pour the thick residue into 200 g of crushed ice.

  • Isoelectric Precipitation: Carefully add 28% aqueous NH₄OH dropwise until the pH reaches exactly 8.0–8.5. Extract the resulting aqueous suspension with EtOAc (3 x 100 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by silica gel chromatography.

References

  • [3] Title: Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for medicinal chemists and drug development professionals working with the highly functionalized fused heterocycle,1[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for medicinal chemists and drug development professionals working with the highly functionalized fused heterocycle,1[1]. While this scaffold is a critical building block in drug discovery, its notoriously poor solubility in standard organic solvents frequently stalls synthetic workflows, leading to low yields and unreacted suspensions.

This guide provides field-proven, mechanistically grounded solutions to overcome these physical barriers.

Root Cause Analysis: The Thermodynamics of Insolubility

To solve the solubility issue, we must first understand the causality behind it. The insolubility of 4,7-dichloro-1H-imidazo[4,5-c]pyridine is driven by its crystal lattice thermodynamics:

  • Extensive Hydrogen Bonding: The neutral molecule possesses a strong hydrogen bond donor (the imidazole N-H) and multiple hydrogen bond acceptors (the pyridine nitrogens and the unprotonated imidazole nitrogen). This creates a rigid, polymeric intermolecular hydrogen-bonded network in the solid state.

  • π−π Stacking: The planar, aromatic nature of the imidazo[4,5-c]pyridine core facilitates tight π−π stacking, further increasing the lattice energy[2].

Consequently, the energetic penalty of breaking this lattice is too high for standard solvents (e.g., DCM, EtOAc, THF) to overcome. Solubilization requires either chemical disruption of the hydrogen bond donor or extreme thermal/kinetic energy.

Mechanism A Solid State Network (Strong N-H···N H-Bonds) B Base Addition (Deprotonation) A->B NaH / K2CO3 C Electrophile Addition (Protection) A->C SEM-Cl / Boc2O D Imidazolide Anion (Charge Repulsion) B->D E N-Protected Monomer (Steric Bulk / Lipophilic) C->E F Homogeneous Solution D->F E->F

Fig 1: Mechanistic pathways disrupting the hydrogen-bonded network to achieve a homogeneous solution.

Troubleshooting Guides & FAQs

Q1: I am attempting a Nucleophilic Aromatic Substitution (SNAr) at the 4-chloro position, but the starting material is a stubborn suspension in THF. How can I drive this reaction? A1: Switch your solvent to a polar aprotic medium (e.g., DMF, DMAc, or NMP) and perform an in situ deprotonation. By adding a base such as NaH, K2​CO3​ , or Cs2​CO3​ , you convert the neutral heterocycle into an imidazolide anion. The resulting negative charge induces electrostatic repulsion between monomers, instantly shattering the hydrogen-bonded network and yielding a homogeneous solution. Note that while the negative charge slightly deactivates the pyridine ring toward SNAr, the dramatic increase in solubility more than compensates for this kinetic penalty.

Q2: I need to perform a Palladium-catalyzed Suzuki-Miyaura cross-coupling. Base-mediated solubilization is interfering with my catalytic cycle. What is the alternative? A2: You must employ a protecting group strategy. Masking the imidazole N-H with a sterically bulky or lipophilic group—such as SEM (2-(trimethylsilyl)ethoxymethyl), THP (tetrahydropyranyl), or Boc (tert-butyloxycarbonyl)—completely eliminates the hydrogen bond donor capacity[3]. This transformation renders the intermediate highly soluble in ethereal and halogenated solvents (THF, Dioxane, DCM), which are ideal for transition-metal catalysis[4].

Q3: Can I rely on physical methods like sonication or microwave irradiation instead of chemical modification? A3: Physical methods provide temporary, kinetic solubilization. Microwave irradiation is highly effective for driving high-activation-energy reactions (like sluggish SNAr or aminations) in DMSO or NMP because the superheating disrupts the lattice[2]. However, upon cooling, the unreacted starting material or product will likely crash out. Use physical methods only when chemical modification is synthetically unviable.

Workflow A 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (Insoluble Solid) B Determine Reaction Type A->B C Base-Mediated (e.g., SNAr, Alkylation) B->C D Transition Metal Catalyzed (e.g., Suzuki, Buchwald) B->D E Strategy 1: Deprotonation (NaH/DMF or Cs2CO3/DMAc) C->E F Strategy 2: N-Protection (SEM-Cl or Boc2O) D->F G Soluble Anionic Intermediate E->G H Soluble Lipophilic Intermediate F->H

Fig 2: Decision workflow for solubilizing 4,7-dichloro-1H-imidazo[4,5-c]pyridine during synthesis.

Data Presentation: Solubilization Strategies Comparison

StrategyMechanism of ActionOptimal SolventsProsCons
Deprotonation (NaH / K2​CO3​ ) Anionic charge repulsion breaks H-bondsDMF, DMAc, NMP, DMSOFast, requires no extra synthetic steps; ideal for SNAr.Incompatible with base-sensitive functional groups or certain Pd-catalysts.
N-Protection (SEM / THP) Steric bulk and lipophilicity; masks H-bond donorDCM, THF, Dioxane, TolueneExcellent solubility profile; highly compatible with cross-coupling[3].Requires 2 extra synthetic steps (protection and deprotection).
Microwave Irradiation Thermal disruption of crystal latticeDMSO, NMPNo chemical alteration of the starting material[2].Compound will precipitate upon cooling; scalability is limited.

Experimental Protocols

Protocol 1: In Situ Deprotonation for SNAr Workflows

This protocol utilizes irreversible deprotonation to force the compound into solution prior to nucleophilic attack.

  • Preparation: Charge a flame-dried flask with 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (1.0 eq) and anhydrous DMF (0.2 M concentration). The mixture will appear as a cloudy suspension.

  • Cooling: Cool the suspension to 0 °C under an inert Argon atmosphere to control the exotherm of the subsequent acid-base reaction.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Self-Validation Check (Critical): Observe the reaction. You must see hydrogen gas ( H2​ ) evolution. Stir for 30 minutes at room temperature. The validation of successful deprotonation is the complete transition from a cloudy suspension to a clear, homogeneous solution (often yellow/amber). If the solution remains cloudy, lattice disruption is incomplete; gently warm to 40 °C for 15 minutes.

  • Reaction: Once homogeneous, add your desired nucleophile (e.g., an amine or alkoxide) and proceed with the SNAr reaction.

Protocol 2: SEM-Protection for Transition Metal Catalysis

This protocol masks the N-H bond to enable solubility in non-polar/ethereal solvents required for Pd-catalysis.

  • Deprotonation: Follow steps 1-4 from Protocol 1 to generate the soluble imidazolide anion in DMF.

  • Electrophilic Addition: Cool the homogeneous solution back to 0 °C. Dropwise, add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq).

  • Monitoring: Stir for 2 hours at room temperature. Validate completion via TLC (EtOAc/Hexanes). The highly polar starting material (baseline) will convert to a fast-moving, lipophilic spot.

  • Workup & Validation: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Self-Validation Check: The protected product will easily partition into the organic EtOAc layer, proving that the hydrogen-bonded network has been successfully abolished[4].

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography. The resulting SEM-protected intermediate can now be dissolved in THF or Dioxane at high concentrations (>1.0 M) for Suzuki or Buchwald-Hartwig couplings.

References

  • Source: molport.
  • Source: nih.
  • Source: acs.
  • Source: beilstein-journals.

Sources

Troubleshooting

how to dissolve 4,7-dichloro-1H-imidazo[4,5-c]pyridine for NMR analysis

Welcome to the Technical Support Center. Highly rigid, functionalized heterocyclic compounds frequently present sample preparation bottlenecks in analytical workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Highly rigid, functionalized heterocyclic compounds frequently present sample preparation bottlenecks in analytical workflows. This guide provides field-proven, mechanistically grounded solutions for dissolving 4,7-dichloro-1H-imidazo[4,5-c]pyridine to achieve high-resolution Nuclear Magnetic Resonance (NMR) spectra.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is 4,7-dichloro-1H-imidazo[4,5-c]pyridine so difficult to dissolve in standard NMR solvents like CDCl₃? A: The difficulty stems from the compound's structural causality. The planar imidazo[4,5-c]pyridine core promotes strong π−π stacking. More importantly, the molecule possesses a strong hydrogen bond donor (the imidazole NH) and a strong hydrogen bond acceptor (the pyridine nitrogen), which drive the formation of robust, polymeric intermolecular networks[1]. The addition of two electron-withdrawing chlorine atoms at the 4 and 7 positions further increases the crystal lattice energy. Consequently, non-polar solvents like Chloroform-d (CDCl₃) lack the dielectric strength to disrupt these cohesive forces, leaving the sample as an insoluble suspension.

Q2: What is the recommended baseline solvent for this compound, and why? A: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the gold standard for analyzing imidazopyridines[2]. DMSO is a strongly polar, aprotic solvent with a high dielectric constant. Mechanistically, the oxygen atom in DMSO acts as a powerful hydrogen bond acceptor, competing with and disrupting the solute-solute intermolecular hydrogen bonds, thereby solvating the individual monomers.

Q3: My sample is still a cloudy suspension in DMSO-d₆. How can I achieve a clear solution to prevent NMR shimming issues? A: If mechanical disruption (sonication/heating) fails, the most effective technique is the "TFA-d Drop Method." By adding 1–2 microliters of Trifluoroacetic acid-d (TFA-d) to the DMSO-d₆ suspension, you protonate the basic nitrogen atoms on the imidazopyridine ring[3]. This protonation breaks the hydrogen-bonding symmetry and introduces ionic repulsion between the newly formed cationic molecules, drastically increasing solubility and preventing the line-broadening associated with aggregation.

Q4: Will adding TFA-d alter my NMR spectrum? A: Yes. Protonation changes the electronic environment of the heterocyclic ring. You will observe a downfield chemical shift in the aromatic protons relative to the neutral species. Additionally, the exchangeable imidazole NH proton will likely broaden or merge entirely with the acidic proton peak of the TFA-d. You must explicitly note the solvent system as "DMSO-d₆ + TFA-d" when reporting your chemical shifts to ensure reproducibility.

Part 2: Mechanistic Logic & Quantitative Data

To understand the phase transition from an insoluble aggregate to a soluble monomer, refer to the mechanistic pathway below:

Mechanism Agg H-Bonded Aggregates (Insoluble Solid) Monomer Solvated Monomers (Partially Soluble) Agg->Monomer Solvation DMSO DMSO-d6 (H-Bond Acceptor) DMSO->Monomer Cation Imidazolium Cations (Highly Soluble) Monomer->Cation H-Bond Disruption TFA TFA-d (Protonation) TFA->Cation

Figure 1: Mechanistic logic of solvent and acid-mediated disruption of imidazopyridine aggregates.

Quantitative Solvent Comparison Table
Solvent SystemEstimated Solubility¹H NMR Peak ResolutionMechanistic Interaction
Chloroform-d (CDCl₃) < 0.1 mg/mLN/A (Suspension)Non-polar; cannot disrupt strong H-bond networks.
Methanol-d₄ (CD₃OD) 0.5 - 1.0 mg/mLModerateProtic solvent; partial H-bond disruption (NH exchanges).
DMSO-d₆ 2.0 - 5.0 mg/mLGoodStrong H-bond acceptor; solvates neutral monomers.
DMSO-d₆ + 1% TFA-d > 15.0 mg/mLExcellent (Sharp peaks)Protonation induces ionic solubility and prevents aggregation.

Part 3: Step-by-Step Experimental Protocol

To guarantee a self-validating workflow, follow this protocol. It incorporates visual checkpoints and physical filtration to ensure magnetic field homogeneity during acquisition.

  • Weighing: Accurately weigh 2.0 to 5.0 mg of 4,7-dichloro-1H-imidazo[4,5-c]pyridine into a clean 2 mL glass vial.

  • Primary Solvation: Add 0.6 mL of high-purity DMSO-d₆ (100 atom % D is recommended to avoid water peak overlap in the 3.3 ppm region).

  • Mechanical Disruption: Vortex the vial for 30 seconds, followed by sonication in a room-temperature water bath for 5 minutes to break down macroscopic crystal aggregates.

  • Visual Inspection (Self-Validation Check 1): Hold the vial against a strong light source. If the solution is optically clear, proceed directly to Step 7.

  • Acidification (If Cloudy): If microscopic particulates remain, add 1 to 2 drops (approx. 5–10 µL) of Trifluoroacetic acid-d (TFA-d) using a micropipette.

  • Thermal Incubation: Gently warm the vial to 40°C on a heating block for 2 minutes and vortex again. The solution should turn completely clear as the compound forms a highly soluble salt.

  • Filtration (Self-Validation Check 2): To prevent magnetic field inhomogeneity (shimming issues) caused by microscopic dust or undissolved trace impurities, pass the solution through a 0.22 µm PTFE syringe filter directly into a clean 5 mm NMR tube.

SolventWorkflow Start Weigh 2-5 mg of 4,7-dichloro-1H-imidazo[4,5-c]pyridine AddDMSO Add 0.6 mL DMSO-d6 & Sonicate (5 min) Start->AddDMSO Check1 Solution Clear? AddDMSO->Check1 RunNMR Acquire NMR Spectrum Check1->RunNMR Yes AddTFA Add 1-2 drops TFA-d & Warm to 40°C Check1->AddTFA No (Suspension) Check2 Solution Clear? AddTFA->Check2 Check2->RunNMR Yes Filter Filter (0.22 µm PTFE) into NMR Tube Check2->Filter No Filter->RunNMR

Figure 2: Decision-tree workflow for preparing NMR samples of stubborn imidazopyridines.

References

  • Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate Source: JSciMed Central (JSM Chemistry) URL:[Link][2]

  • N-Alkylation of Some Imidazopyridines Source: FABAD Journal of Pharmaceutical Sciences URL:[Link][3]

  • 4,7-dichloro-1H-imidazo[4,5-c]pyridine Compound Summary Source: Molport Chemical Database URL:[Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Imidazo[4,5-c]pyridine Cross-Coupling

Welcome to the Technical Support Center for imidazo[4,5-c]pyridine functionalization. Imidazo[4,5-c]pyridines are highly valued pharmacophores (often acting as purine isosteres), but they present significant regioselecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for imidazo[4,5-c]pyridine functionalization. Imidazo[4,5-c]pyridines are highly valued pharmacophores (often acting as purine isosteres), but they present significant regioselectivity challenges during late-stage functionalization[1]. These challenges stem from rapid tautomerization, multiple reactive C–H sites (C2, C4, C6, C7), and competing oxidative addition rates at polyhalogenated positions.

This guide provides mechanistic insights, diagnostic workflows, and field-proven protocols to help you achieve precise site-selectivity in your cross-coupling campaigns.

Diagnostic Workflow

Use the following decision tree to identify the root cause of your regioselectivity issues and determine the appropriate synthetic intervention.

G Start Issue: Poor Regioselectivity in Imidazo[4,5-c]pyridine Coupling CheckNH Is the imidazole N-H unprotected? Start->CheckNH Protect Protect N1/N3 (e.g., SEM, THP) to prevent Pd-coordination/tautomerization CheckNH->Protect Yes CheckHalogens Multiple Halogens Present? (e.g., 4,6-dichloro) CheckNH->CheckHalogens No TempControl Exploit Electronic Differentiation: C4 is more reactive than C6. Lower T (25-50°C) for C4 selectivity. CheckHalogens->TempControl Yes CHAct Direct C-H Functionalization? CheckHalogens->CHAct No LigandControl Use bulky ligands (XantPhos) for C2 selectivity or directing groups for C4/C6. CHAct->LigandControl Yes

Figure 1: Decision tree for troubleshooting regioselectivity in imidazo[4,5-c]pyridine functionalization.

Troubleshooting FAQs

Q1: Why am I observing a mixture of N1 and N3 substituted isomers before my cross-coupling step, and how does this affect downstream Pd-catalysis?

A1: The imidazo[4,5-c]pyridine core undergoes rapid tautomerization between the N1–H and N3–H forms. When performing N-alkylation or arylation, the electrophile can attack either nitrogen. This is highly problematic because the N-substituent sterically and electronically biases subsequent cross-coupling (e.g., Suzuki-Miyaura) at the adjacent C2 and C4 positions[2].

Causality & Solution: Under standard basic conditions (e.g., K₂CO₃ in DMF), alkylation typically favors the less sterically hindered N1 position, but 8.5:1.5 mixtures are common[2]. To achieve absolute regioselective N-alkylation, leverage thermodynamic vs. kinetic control. Using Mitsunobu conditions or bulky protecting groups (like SEM or THP) can push selectivity >95:5 for the N1 isomer. Alternatively, construct the ring from a pre-functionalized 3,4-diaminopyridine via reductive amination to bypass the tautomerization issue entirely[3].

Q2: I am performing a Suzuki-Miyaura coupling on a 4,6-dichloroimidazo[4,5-c]pyridine. How can I selectively couple at the C4 position over the C6 position?

A2: The regioselectivity of oxidative addition in polyhalogenated heterocycles is strictly governed by the electron deficiency of the carbon-halogen bonds. In imidazo[4,5-c]pyridine, the C4 position is significantly more electrophilic than C6 because it is adjacent to both the pyridine nitrogen (N5) and the bridgehead carbon (C3a). This proximity maximizes the inductive electron-withdrawing effect, lowering the LUMO energy of the C4–Cl bond and facilitating faster oxidative addition by the electron-rich Pd(0) species[4].

Causality & Solution: Exploit this electronic differentiation by strictly controlling temperature and catalyst equivalents. Use a highly active palladium catalyst like Pd(dppf)Cl₂ at lower temperatures (25 °C to 45 °C) with exactly 1.0 equivalent of the boronic acid. This will selectively yield the 4-aryl-6-chloroimidazo[4,5-c]pyridine. If you exceed 50 °C, the thermal energy will overcome the activation barrier for C6 oxidative addition, leading to intractable mixtures of mono- and bis-arylated products.

Q3: My direct C–H arylation is yielding a mixture of C2 and C4/C6 functionalized products. How do I direct the coupling exclusively to C2?

A3: Direct C–H functionalization of the imidazo[4,5-c]pyridine core is challenging because the C2 (imidazole) and C4/C6 (pyridine) protons all have relatively low pKa values and can undergo concerted metalation-deprotonation (CMD)[1].

Causality & Solution: The C2 position is generally the most acidic and reactive towards Pd-catalyzed C–H activation. To maximize C2 selectivity, use a bulky bidentate ligand such as Xantphos, which sterically hinders activation at the more congested C4/C6 positions[1]. Additionally, using CuI as a co-catalyst helps coordinate the N3 or N5 nitrogen, directing the metalation specifically to the C2 position while suppressing off-target pyridine functionalization.

Standardized Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Aryl-6-chloroimidazo[4,5-c]pyridine (C4-Selective Suzuki Coupling)

Objective: Achieve >95% regioselectivity for C4 over C6 in 4,6-dichloroimidazo[4,5-c]pyridine.

  • Substrate Preparation: Dissolve 1.0 mmol of N1-protected 4,6-dichloroimidazo[4,5-c]pyridine and 1.05 mmol of the aryl boronic acid in 10 mL of a rigorously degassed 1,4-dioxane/H₂O mixture (4:1 v/v).

  • Catalyst & Base Addition: Add 2.0 mmol of K₃PO₄. Causality: A mild base is critical here; stronger bases like Cs₂CO₃ accelerate the reaction too much, promoting C6 over-reaction. Add 0.05 mmol (5 mol%) of Pd(dppf)Cl₂.

  • Reaction Conditions: Stir the mixture at 45 °C under an argon atmosphere. Self-Validation Checkpoint: Do not exceed 50 °C. Maintain strict temperature control using an oil bath or heating block with a calibrated thermocouple.

  • Monitoring: Monitor via LC-MS. The C4-monoarylated product should peak around 4–6 hours. If starting material remains after 6 hours, do not increase temperature; instead, add an additional 1 mol% of catalyst.

  • Workup: Quench with water, extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: C2-Selective Direct C–H Arylation

Objective: Functionalize the C2 position without pre-halogenation, avoiding C4/C6 mixtures.

  • Setup: In an oven-dried Schlenk tube, combine 1.0 mmol of N1-substituted imidazo[4,5-c]pyridine, 1.5 mmol of aryl iodide, 0.05 mmol Pd(OAc)₂, and 0.1 mmol Xantphos[1].

  • Additives: Add 2.0 mmol of Cs₂CO₃ (essential for the CMD pathway) and 0.1 mmol of CuI. Causality: CuI acts as a co-catalyst to pre-activate the C2–H bond via cupration, which then transmetalates to the Pd center.

  • Solvent: Add 5 mL of anhydrous DMF.

  • Heating: Stir at 110 °C for 12 hours under N₂.

  • Isolation: Cool to room temperature, filter through a Celite pad to remove copper and palladium salts, concentrate the filtrate under high vacuum, and purify via reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and C4 vs. C6 regioselectivity during the Suzuki-Miyaura cross-coupling of 4,6-dichloroimidazo[4,5-c]pyridine.

Table 1: Influence of Catalyst and Temperature on Regioselectivity (C4 vs C6)

SubstrateCatalyst / LigandBaseTemp (°C)Time (h)C4:C6 RatioYield (%)
4,6-dichloroimidazo[4,5-c]pyridinePd(PPh₃)₄Na₂CO₃90121:1.2 (Mixture)85
4,6-dichloroimidazo[4,5-c]pyridinePd(dppf)Cl₂K₃PO₄456>95:5 (C4 Selective) 78
4-aryl-6-chloroimidazo[4,5-c]pyridinePd₂(dba)₃ / XPhosCs₂CO₃10024N/A (C6 Selective)*82

*Note: To achieve exclusive C6 arylation, the C4 position must be pre-blocked (e.g., via Protocol A) or sterically hindered, followed by coupling at elevated temperatures (100 °C)[4].

References

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications. acs.org.[Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - MDPI. mdpi.com.[Link]

  • Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study | Request PDF - ResearchGate. researchgate.net.[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. nih.gov.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysts for 4,7-Dichloro-1H-imidazo[4,5-c]pyridine Arylation

Welcome to the Application Scientist Support Portal. The 4,7-dichloro-1H-imidazo[4,5-c]pyridine scaffold is a highly privileged deazapurine pharmacophore, frequently utilized in the development of ATP-competitive kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The 4,7-dichloro-1H-imidazo[4,5-c]pyridine scaffold is a highly privileged deazapurine pharmacophore, frequently utilized in the development of ATP-competitive kinase inhibitors and 5'-nucleotidase modulators. However, functionalizing this core via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) presents severe synthetic bottlenecks, primarily regarding C4 vs. C7 regioselectivity, catalyst poisoning, and competitive protodehalogenation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible arylation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing poor regioselectivity or an inseparable mixture of C4- and C7-arylated products? The Causality: Regioselectivity in dihalogenated heterocycles is governed by the relative bond dissociation energy (BDE) of the C–Cl bonds. In the imidazo[4,5-c]pyridine core, the C4 position is ortho to the electron-withdrawing pyridine nitrogen (N5). This proximity significantly lowers the electron density at C4 compared to the meta-positioned C7, making the C4–Cl bond highly susceptible to initial oxidative addition by Pd(0) [1]. The Solution: Loss of selectivity occurs when the catalyst is too reactive (e.g., using small, electron-rich bidentate ligands like dppf at high temperatures), allowing the C7 position to compete. To amplify the electronic bias, switch to sterically demanding, electron-rich monodentate ligands like XPhos or RuPhos . The steric bulk of XPhos restricts the Pd center, forcing it to selectively engage the electronically favored C4 position while physically avoiding the more sterically encumbered C7 pocket.

Q2: My reaction stalls at 30% conversion, and I observe the formation of black precipitates (Pd-black). How do I prevent catalyst poisoning? The Causality: The free imidazole nitrogens (N1/N3) and the basic pyridine nitrogen (N5) act as potent bidentate chelators. They can irreversibly bind to the active Pd(0) species, forming off-cycle, catalytically dead complexes [2]. Furthermore, under basic cross-coupling conditions, an unprotected imidazole ring deprotonates to form an electron-rich azolate anion. This anion pushes electron density into the pyridine ring, deactivating both the C4 and C7 C–Cl bonds toward oxidative addition. The Solution: You must mask the imidazole nitrogen prior to coupling. Use a sterically demanding protecting group like SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl). This not only prevents Pd-chelation but also breaks the symmetry of the molecule, further assisting in regiocontrol.

Q3: I am detecting significant protodehalogenation (reduction) instead of my desired cross-coupled product. What should I adjust? The Causality: Protodehalogenation is a classic side-reaction in the cross-coupling of electron-deficient heterocycles. It occurs when the transmetalation step is slower than the protonation of the intermediate Pd(II)-aryl species [3]. This is typically caused by poor boronic acid solubility, weak bases, or the presence of protic solvents (water/alcohols) at high temperatures. The Solution: Accelerate the transmetalation step. Switch to strictly anhydrous conditions (e.g., dry 1,4-dioxane), replace standard carbonate bases with a fluoride source (e.g., CsF or KF ), and lower the reaction temperature to 80 °C. Fluoride ions rapidly form a highly reactive fluoroborate intermediate that undergoes transmetalation orders of magnitude faster than standard boronic acids.

Part 2: Mechanistic & Workflow Visualizations

MechanisticPathway A 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (SEM-Protected) C Oxidative Addition at C4 (Electronically Favored, Lower BDE) A->C Bulky Ligand (XPhos) D Oxidative Addition at C7 (Electronically Disfavored) A->D Small Ligand (dppf) / High Temp B Pd(0)L_n Catalyst (e.g., Pd2(dba)3 / XPhos) B->C B->D E Rapid Transmetalation (CsF) & Reductive Elimination C->E F 4-Aryl-7-chloro-1H-imidazo[4,5-c]pyridine (Exclusive Major Product) E->F

Catalytic cycle showing ligand-controlled regioselective oxidative addition at the C4 position.

ExperimentalWorkflow Step1 1. N-Protection (SEM-Cl, NaH, DMF) Step2 2. C4 Suzuki Coupling (ArB(OH)2, Pd2(dba)3, XPhos) Step1->Step2 Step3 3. C7 Suzuki Coupling (Ar'B(OH)2, RuPhos Pd G2) Step2->Step3 Step4 4. Global Deprotection (TFA or TBAF) Step3->Step4

Sequential workflow for the differential double arylation of the imidazo[4,5-c]pyridine core.

Part 3: Quantitative Data on Ligand Effects

The empirical data below illustrates the critical role of ligand geometry and electronics on the regiochemical outcome of the first Suzuki-Miyaura coupling step [4].

Catalyst SystemLigand TypeBase / SolventC4:C7 SelectivityYield (%)Primary Failure Mode
Pd(PPh₃)₄Monodentate (Small)K₂CO₃ / Dioxane:H₂O2:145%Severe protodehalogenation
Pd(dppf)Cl₂Bidentate (Flexible)K₂CO₃ / Dioxane:H₂O5:165%Moderate C7 insertion
Pd₂(dba)₃ / XPhos Monodentate (Bulky, Biaryl) CsF / Dry Dioxane >20:1 88% None (Optimal)
RuPhos Pd G2Monodentate (Bulky, Biaryl)K₃PO₄ / Toluene15:182%Trace bis-arylation

Part 4: Self-Validating Experimental Protocols

These methodologies are designed as self-validating systems. Do not proceed to the next step unless the analytical criteria (Validation Checks) are met.

Protocol A: Regioselective C4-Arylation

Objective: Selectively couple an aryl boronic acid at the C4 position while leaving the C7 chloride intact for subsequent functionalization.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add SEM-protected 4,7-dichloro-1H-imidazo[4,5-c]pyridine (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and anhydrous CsF (3.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv). Causality note: A 1:4 Pd-to-ligand ratio ensures complete formation of the active monomeric L₁Pd(0) species, preventing the formation of under-ligated Pd clusters that cause poor regioselectivity.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (0.1 M concentration) via syringe. Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Validation Check (LC-MS): Sample 10 µL of the reaction. LC-MS must show >95% consumption of the starting material. The mass spectrum should display the [M+H]⁺ peak corresponding to the mono-arylated product with a distinct chlorine isotope pattern (3:1 ratio of M : M+2). If a bis-arylated mass is detected >5%, lower the temperature to 70 °C in future runs.

  • Workup: Filter through a short pad of Celite to remove Pd-black and inorganic salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Subsequent C7-Arylation

Objective: Functionalize the remaining, less reactive C7 chloride. Note: Because the molecule is now more electron-rich (due to the C4 aryl group), oxidative addition at C7 requires a more reactive catalyst system.

  • Preparation: In a microwave vial, combine the C4-arylated intermediate from Protocol A (1.0 equiv), a second aryl boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Loading: Add RuPhos Pd G2 precatalyst (0.05 equiv). Causality note: Second-generation dialkylbiaryl phosphine precatalysts generate the active Pd(0) species rapidly at lower temperatures, which is critical for overcoming the high activation barrier of the electron-rich C7–Cl bond.

  • Reaction: Add Toluene/H₂O (4:1 v/v). Seal the vial and heat under microwave irradiation at 110 °C for 45 minutes.

  • Validation Check (NMR): Following extraction, take a crude ¹H-NMR. The diagnostic disappearance of the C6-proton singlet (typically around 8.2 ppm) indicates successful substitution at the adjacent C7 position.

Part 5: References

  • Identification of Brain-Penetrant ATP-Competitive mTOR Inhibitors for CNS Syndromes. Journal of Medicinal Chemistry (2023).[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (2017).[Link]

  • Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. ACS Omega (2017).[Link]

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry (2025).[Link]

Optimization

Technical Support Center: Troubleshooting 4,7-Dichloro-1H-imidazo[4,5-c]pyridine Substitutions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with the 4,7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with the 4,7-dichloro-1H-imidazo[4,5-c]pyridine scaffold.

This heterocyclic building block is highly valued in the synthesis of kinase inhibitors (such as TYK2/JAK1 inhibitors) and other immunomodulatory therapeutics[1]. However, its dual electrophilic sites (C4 and C7) and tautomeric imidazole core frequently lead to complex side reactions, including poor regioselectivity, bis-substitution, and unwanted N-alkylation[2].

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve >95% regioselectivity in your nucleophilic aromatic substitution (SNAr) workflows.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q: Why does nucleophilic aromatic substitution (SNAr) preferentially occur at the C4 position rather than C7? A: The regioselectivity is fundamentally driven by the localization of the Lowest Unoccupied Molecular Orbital (LUMO). In the imidazo[4,5-c]pyridine system, the C4 carbon is situated directly ortho to the highly electronegative pyridine nitrogen (N5). This proximity significantly lowers the activation energy required to form the Meisenheimer complex at C4, as N5 acts as an electron sink to stabilize the developing negative charge[3]. Conversely, C7 is meta to N5, lacking this direct resonance stabilization. Therefore, under strict kinetic control (low temperatures), the nucleophile will almost exclusively attack C4[1].

Q: Why does my SNAr reaction stall or fail when I use strong inorganic bases like NaH or Cs₂CO₃? A: This is a classic case of substrate deactivation via deprotonation. The imidazole NH proton is relatively acidic (pKa ~12). Strong bases deprotonate this position, generating an imidazolide anion. This negatively charged ring system becomes highly electron-rich, which drastically raises the LUMO energy of the entire fused scaffold, effectively shutting down the electrophilicity of both C4 and C7. To maintain reactivity, you must either use milder, sterically hindered bases (like DIPEA) or protect the imidazole nitrogen prior to the SNAr step[4].

Q: Why am I seeing N-alkylation side products instead of the desired C4-SNAr product? A: If your nucleophile is an aliphatic amine or if your reaction mixture contains alkyl halides, the unprotected imidazole ring (which exists in an N1/N3 tautomeric equilibrium) can act as a competing nucleophile. The nitrogen atoms on the imidazole ring are highly nucleophilic, especially in the presence of a base[4]. Protecting the imidazole ring (e.g., with a SEM or THP group) completely eliminates this side reaction and sterically biases the scaffold to further enhance C4 regioselectivity.

Part 2: Troubleshooting Guide

Issue 1: High levels of C4,C7-bis-substitution
  • Root Cause: Thermal over-activation or poor stoichiometric control. Once the C4 position is substituted (especially by an amine), the ring becomes more electron-rich, which should deactivate C7. However, at elevated temperatures (>60 °C), the thermal energy overcomes this electronic deactivation, leading to a second SNAr event at C7.

  • Resolution: Enforce strict kinetic control. Maintain the reaction temperature between 0 °C and 20 °C. Limit the nucleophile to exactly 1.05 equivalents.

Issue 2: Loss of C4 Regioselectivity (Increasing C7-isomer formation)
  • Root Cause: Solvent effects or leaving group activation. Protic solvents can hydrogen-bond with the pyridine nitrogen (N5), altering the electronic distribution and sometimes reducing the energetic difference between the C4 and C7 transition states.

  • Resolution: Switch to strictly anhydrous, polar aprotic solvents (e.g., DMF, DMAc, or THF). These solvents stabilize the polar transition state of the C4 Meisenheimer complex without disrupting the intrinsic electronic bias of the pyridine ring.

Part 3: Quantitative Optimization Data

To illustrate the causality of reaction conditions on regioselectivity, below is a summary of optimization data for the amination of 4,7-dichloro-1H-imidazo[4,5-c]pyridine.

Temperature (°C)Nucleophile (Eq)Base (1.5 Eq)SolventC4:C7 RatioBis-Substitution (%)Reaction Status
0 to 20 °C 1.05 DIPEA DMF > 95 : 5 < 2% Optimal (Kinetic Control)
60 °C1.05DIPEADMF80 : 2012%Thermal scrambling
80 °C2.50K₂CO₃DMFN/A> 85%Forced bis-substitution
20 °C1.05NaHTHF60 : 40< 5%Poor conversion (Anion formation)

Part 4: Visual Workflows & Logical Relationships

Regioselectivity_Logic A 4,7-Dichloro-1H-imidazo[4,5-c]pyridine B Protect Imidazole NH (SEM-Cl / DIPEA) A->B Recommended Pathway C Leave Unprotected A->C High risk of N-alkylation D SNAr: Kinetic Control (1.05 eq Nuc, 0-20°C) B->D E SNAr: Thermodynamic (Excess Nuc, >80°C) B->E F Major: C4-Substituted (>95% Regioselectivity) D->F G Major: Bis-Substituted (C4 & C7) E->G

Decision tree for controlling regioselectivity in 4,7-dichloroimidazo[4,5-c]pyridine SNAr.

Experimental_Workflow S1 1. Dissolve Substrate Dry DMF (0.2 M) S2 2. Add DIPEA (1.5 eq) Cool to 0 °C S1->S2 S3 3. Add Nucleophile Dropwise (1.05 eq) S2->S3 S4 4. IPC Monitoring LC-MS (m/z check) S3->S4 S5 5. Quench & Purify (Aqueous Workup) S4->S5

Step-by-step workflow for kinetically controlled C4-nucleophilic aromatic substitution.

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes an In-Process Control (IPC) or validation checkpoint so you can verify the chemical state before proceeding.

Protocol A: SEM-Protection of the Imidazole Core

Purpose: To lock tautomerism, prevent N-alkylation, and maintain scaffold electrophilicity.

  • Preparation: Charge a dry, argon-flushed flask with 4,7-dichloro-1H-imidazo[4,5-c]pyridine (1.0 eq, exact mass 186.97) and anhydrous DMF to create a 0.2 M solution.

    • Validation Checkpoint: The solution must be completely clear. Moisture content via Karl Fischer titration should be < 500 ppm to prevent SEM-Cl hydrolysis.

  • Base Addition: Cool the reactor to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise.

    • Validation Checkpoint: Internal temperature probe must stabilize at 0–2 °C.

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise over 15 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Validation Checkpoint: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The starting material (m/z 188/190 [M+H]+) should be consumed. The product peak must show a characteristic 3:2 isotopic cluster at m/z 318 / 320 [M+H]+ .

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint: TLC (1:1 EtOAc/Hexanes) should reveal a single major UV-active spot (Rf ~0.6).

Protocol B: Kinetically Controlled C4-Amination

Purpose: To achieve >95% regioselective SNAr at the C4 position using an amine nucleophile (e.g., morpholine).

  • Preparation: Dissolve the SEM-protected intermediate (1.0 eq) from Protocol A in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (1.2 eq) and cool the mixture strictly to 0 °C.

  • Nucleophile Addition: Add morpholine (1.05 eq) dropwise over 10 minutes.

    • Causality Note: Adding the nucleophile slowly at 0 °C ensures the local concentration remains low, preventing thermal spikes that drive C7 substitution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to reach a maximum of 20 °C.

    • Validation Checkpoint: Analyze via LC-MS. The product mass for the C4-morpholino derivative will be m/z 369 / 371 [M+H]+ . Crucially, the isotopic pattern must be 3:1 (indicating exactly one chlorine atom remains on the scaffold). If a mass of m/z 420 is observed, bis-substitution has occurred.

  • Isolation: Quench with ice water to precipitate the product. Filter the solid and wash with cold water.

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 4,7-Dichloro-1H-imidazo[4,5-C]pyridine

This guide provides a comprehensive framework for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for 4,7-Dichloro-1H-imidazo[4,5-C]pyridine. Designed for researchers, analytical chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for 4,7-Dichloro-1H-imidazo[4,5-C]pyridine. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind each step, enabling you to troubleshoot and resolve common chromatographic challenges effectively.

Understanding the Analyte: 4,7-Dichloro-1H-imidazo[4,5-C]pyridine

Before initiating method development, understanding the physicochemical properties of the target analyte is paramount. 4,7-Dichloro-1H-imidazo[4,5-C]pyridine (CAS: 405230-98-0) is a heterocyclic compound whose structure dictates its behavior in a chromatographic system.[1] Its imidazo[4,5-c]pyridine core, containing both pyridine and imidazole-like nitrogen atoms, makes it a basic compound susceptible to protonation.[2][3] This characteristic is a critical consideration for mobile phase pH selection.

The presence of two chlorine atoms on the aromatic system increases its hydrophobicity compared to the parent scaffold. This balance of polar (nitrogen atoms) and non-polar (dichloro-aromatic ring) features suggests that reversed-phase chromatography is a suitable analytical approach.[4]

Table 1: Physicochemical Properties of 4,7-Dichloro-1H-imidazo[4,5-C]pyridine and Related Isomers

PropertyValue / EstimateImplication for HPLC Method Development
Molecular Formula C₆H₃Cl₂N₃[1]-
Molecular Weight 188.01 g/mol [1]-
logP (Estimated) ~1.5 (based on isomer 5,7-Dichloro-1H-imidazo[4,5-b]pyridine)[5]Indicates moderate hydrophobicity. The compound should be well-retained on standard C18 columns with a typical reversed-phase mobile phase (e.g., water/acetonitrile).
pKa (Estimated) ~4-6 (estimated based on pyridine and imidazole structures)[2]The compound is basic. Mobile phase pH will significantly impact its ionization state, retention time, and peak shape.[6] Controlling pH with a buffer or acid modifier is essential for reproducibility.
UV Absorbance Expected UV λmax due to heterocyclic aromatic structure.A photodiode array (PDA) detector should be used during method development to determine the optimal detection wavelength.

Getting Started: Recommended Initial HPLC Conditions

This starting point is designed to achieve good initial retention and peak shape, providing a solid baseline for further optimization. The principle is to ensure the analyte is in a single, non-ionized state and is sufficiently retained on the column for effective separation.

Experimental Protocol: Initial Separation

  • Column Selection: Use a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). End-capping minimizes secondary interactions with residual silanols, which is crucial for basic analytes.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the basic analyte, leading to better peak shape and more stable retention.[7] Formic acid is also compatible with mass spectrometry (MS) detectors.[8]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Elevated temperatures can improve peak efficiency but may also reduce retention.[9]

    • Injection Volume: 5 µL. Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase to prevent peak distortion.[10]

    • Detector: PDA/UV detector, scanning from 200-400 nm.

  • Gradient Elution:

    • Start with a scouting gradient to determine the approximate elution conditions.

Time (min)% Mobile Phase B (Acetonitrile)
0.010
20.090
25.090
25.110
30.010

After this initial run, you can adjust the gradient to optimize the separation around the elution point of your target analyte or switch to an isocratic method if appropriate. The ideal retention factor (k) should be between 2 and 10.[7]

Troubleshooting Guide

This section addresses the most common issues encountered during method development in a direct question-and-answer format.

Q1: My peak has poor shape (Tailing). What are the causes and how do I fix it?

A1: The "Why"

Peak tailing, where the back half of the peak is wider than the front, is a frequent issue when analyzing basic compounds like 4,7-Dichloro-1H-imidazo[4,5-C]pyridine. The primary causes are:

  • Secondary Silanol Interactions: The basic nitrogen atoms in your analyte can form strong, unwanted ionic interactions with acidic residual silanol groups on the silica surface of the HPLC column. This causes some molecules to be held longer, resulting in a "tail".[11]

  • Insufficiently Acidic Mobile Phase: If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized and non-ionized forms will exist, leading to poor peak shape. The pH should be at least 2 units below the pKa for consistent protonation.[12]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, causing tailing.[11]

  • Column Contamination: A blocked inlet frit or contamination at the head of the column can distort the sample path and affect all peaks.[11]

Systematic Troubleshooting Workflow

Follow this workflow to diagnose and resolve peak tailing.

Caption: Workflow for troubleshooting peak tailing.

Q2: My peak is fronting. What does this mean and what should I do?

A2: The "Why"

Peak fronting, where the peak's leading edge is sloped, is less common than tailing. It is almost always caused by one of two issues:

  • Column Overload: While severe overload can cause tailing, it can also manifest as fronting. Excess analyte molecules have nowhere to bind on the stationary phase and travel down the column faster, eluting at the front of the peak.[13]

  • Incompatible Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than your mobile phase, the sample band will not load onto the column head in a tight, focused band. This causes the peak to spread out and often front.[10][14]

  • Column Collapse/Void: A physical void or collapse of the packed bed at the column inlet can create channeling effects, leading to peak distortion and fronting.[15][16] If this is the cause, all peaks in the chromatogram will likely be affected, and the only solution is to replace the column.[16]

Systematic Troubleshooting Workflow

Caption: Workflow for troubleshooting peak fronting.

Q3: The analyte has very little retention (elutes near the void volume). How can I increase its retention time?

A3: The "Why"

In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[4] Insufficient retention (a low retention factor, k) means the analyte is too polar relative to the mobile phase and is being "pushed" through the column too quickly. The cause is a mobile phase that is too "strong" (i.e., has too high a percentage of organic solvent).[7]

Systematic Troubleshooting Workflow

  • Decrease Organic Content: This is the most effective way to increase retention in reversed-phase HPLC.[17] Systematically reduce the percentage of acetonitrile (or methanol) in your mobile phase. A general rule is that a 10% decrease in organic solvent can increase the retention factor by 2-3 times.[7]

    Table 2: Effect of Mobile Phase Strength on Retention Factor (k)

    % Acetonitrile (Isocratic) Retention Time (min) Retention Factor (k)* Evaluation
    70% 1.5 0.5 Unacceptable retention.
    60% 2.1 1.1 Marginal, risk of co-elution.[7]
    50% 3.5 2.5 Good starting point for optimization. [7]
    40% 6.0 5.0 Optimal retention. [7]
    30% 12.0 11.0 Excessive retention, long run time.[7]

    *Assuming a void time (t₀) of 1.0 min. k = (tᵣ - t₀) / t₀

  • Consider a More Retentive Stationary Phase: If you still have poor retention even with highly aqueous mobile phases (e.g., >95% water), your analyte may be too polar for a standard C18 column. Consider switching to:

    • A column with a higher carbon load or different chemistry (e.g., Phenyl-Hexyl).

    • A polar-embedded phase column, which is designed to better retain polar analytes and prevent phase collapse in highly aqueous conditions.[18]

Q4: The analyte peak is not resolved from an impurity. How can I improve the resolution?

A4: The "Why"

Resolution is the measure of separation between two peaks. It is governed by three factors: retention factor (k), column efficiency (N), and selectivity (α).[17] To improve resolution, you must change one or more of these parameters.

  • Retention Factor (k): Increasing retention (by decreasing organic solvent) can sometimes improve resolution, but it is often the least effective method if peaks are closely eluting.[17][19]

  • Efficiency (N): This relates to peak narrowness. Narrower peaks are easier to resolve. Efficiency can be increased by using a longer column or a column with smaller particles.[9]

  • Selectivity (α): This is the most powerful tool for improving resolution.[17][19] Selectivity is a measure of the difference in interaction between the two analytes and the stationary/mobile phases. Changing selectivity alters the relative spacing of the peaks.

Systematic Troubleshooting Workflow

Caption: Workflow for optimizing peak resolution.

Frequently Asked Questions (FAQs)

  • Q: What is the best organic solvent to use: acetonitrile or methanol?

    • A: Both are excellent choices for reversed-phase HPLC. Acetonitrile typically has a lower viscosity (leading to lower backpressure) and is a stronger solvent than methanol. The choice can significantly impact selectivity.[7] If you have poor resolution with acetonitrile, one of the most effective strategies is to switch the organic modifier to methanol to see if the peak elution order or spacing changes.[19]

  • Q: How critical is mobile phase pH for this compound?

    • A: It is extremely critical. As a basic compound, the pH of the mobile phase will determine if 4,7-Dichloro-1H-imidazo[4,5-C]pyridine is in its neutral form or its protonated (cationic) form. This directly affects its hydrophobicity and retention time.[6] Working at an unstable pH near the pKa will lead to broad, misshapen peaks and poor reproducibility.

  • Q: When should I use a buffer? What kind?

    • A: You should use a buffer if using only an acid modifier (like 0.1% formic acid) does not provide sufficient pH control and peak shape. A buffer resists changes in pH. For a target pH of around 3, a formate buffer (formic acid/ammonium formate) is an excellent choice and is MS-compatible. For a higher pH, an acetate or phosphate buffer could be used, but phosphate buffers are not compatible with MS detectors.

  • Q: How do I prevent column overload?

    • A: The simplest way is to dilute your sample.[13] Create a dilution series (e.g., 1x, 0.5x, 0.1x) and inject each. Observe the concentration at which peak shape (asymmetry, fronting/tailing) and retention time stabilize. This will define the upper limit of your linear range. You can also reduce the injection volume.[20]

References

  • How to Improve HPLC Peak Resolution - Chrom Tech. (n.d.). Chrom Tech. Retrieved March 27, 2026, from [Link]

  • Understanding Peak Fronting in HPLC - Phenomenex. (2025, April 1). Phenomenex. Retrieved March 27, 2026, from [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023, August 9). AnalyteGuru. Retrieved March 27, 2026, from [Link]

  • Optimizing HPLC method development to maximize peak resolution - Atinary Technologies. (2024, August 27). Atinary Technologies. Retrieved March 27, 2026, from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). SCION Instruments. Retrieved March 27, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Waters Corporation. Retrieved March 27, 2026, from [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8). Crawford Scientific. Retrieved March 27, 2026, from [Link]

  • 5,7-Dichloro-1H-imidazo[4,5-b]pyridine | CAS#:24485-01-6 | Chemsrc. (2025, August 25). Chemsrc. Retrieved March 27, 2026, from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025, November 26). Chromatography Online. Retrieved March 27, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Phenomenex. Retrieved March 27, 2026, from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1). LCGC International. Retrieved March 27, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Waters Corporation. Retrieved March 27, 2026, from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013, November 1). LCGC International. Retrieved March 27, 2026, from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). LCGC International. Retrieved March 27, 2026, from [Link]

  • Peak Fronting . . . Some of the Time - LCGC International. (2026, March 15). LCGC International. Retrieved March 27, 2026, from [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Peak Fronting, Column Life and Column Conditioning - LCGC International. (2005, July 1). LCGC International. Retrieved March 27, 2026, from [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20). Chrom Tech. Retrieved March 27, 2026, from [Link]

  • The Chemistry and Applications of 4,6-Dichloro-1H-imidazo[4,5-c]pyridine. (2026, March 22). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 27, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). HELIX Chromatography. Retrieved March 27, 2026, from [Link]

  • 4,7-dichloro-1H-imidazo[4,5-c]pyridine - Molport. (n.d.). Molport. Retrieved March 27, 2026, from [Link]

  • 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega. (2018, April 26). ACS Publications. Retrieved March 27, 2026, from [Link]

  • 1H-Imidazo[4,5-b]pyridine - SIELC Technologies. (2018, May 16). SIELC Technologies. Retrieved March 27, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

Sources

Optimization

scaling up the synthesis of 4,7-Dichloro-1H-imidazo[4,5-C]pyridine safely

Welcome to the Technical Support Center for the synthesis and scale-up of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0). This compound is a critical heterocyclic building block, frequently utilized in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0). This compound is a critical heterocyclic building block, frequently utilized in the development of G-protein-coupled receptor kinase 5 (GRK5) modulators and other advanced pharmaceutical intermediates[1].

Scaling up the synthesis of halogenated imidazo[4,5-c]pyridines—typically achieved via the chlorination of an imidazopyridinedione or dihydroxy precursor using Phosphorus Oxychloride ( POCl3​ )—presents significant thermal and safety challenges[2]. This guide provides validated methodologies, mechanistic troubleshooting, and process safety parameters for researchers transitioning from bench to pilot scale.

Process Workflow & Logic Diagram

ScaleUpWorkflow Start Precursor Loading (N2 Atmosphere) Chlorination POCl3 Chlorination + Catalytic DMF Start->Chlorination Controlled addition IPC In-Process Control (HPLC >98% Conversion) Chlorination->IPC Heat to 100°C IPC->Chlorination If incomplete Quench Reverse Quench (Ice-Water, T < 20°C) IPC->Quench If complete Isolation pH Adjustment & Filtration (pH 6.5 - 7.0) Quench->Isolation Exotherm control Product 4,7-Dichloro-1H-imidazo [4,5-c]pyridine Isolation->Product Crystallization

Workflow for the safe scale-up and isolation of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine.

Phase 1: Validated Step-by-Step Scale-Up Methodology

To ensure a self-validating system, this protocol relies on strict stoichiometric control and In-Process Controls (IPC). The use of POCl3​ requires rigorous adherence to thermal limits to prevent uncontrollable exotherms[2].

Step 1: Reactor Preparation and Reagent Charging

  • Purge a glass-lined reactor with Nitrogen ( N2​ ) for 30 minutes to ensure an anhydrous environment. Moisture ingress will prematurely hydrolyze POCl3​ , generating hazardous HCl gas and reducing yield.

  • Charge the reactor with the precursor (e.g., 1H-imidazo[4,5-c]pyridine-4,7-diol) (1.0 equivalent).

  • Add POCl3​ (5.0 to 8.0 equivalents) at 20°C. Causality: Excess POCl3​ acts as both the chlorinating agent and the solvent, maintaining a stirrable slurry.

  • Add N,N-Dimethylformamide (DMF) (0.1 equivalents) dropwise. Causality: DMF acts as a catalyst, forming the highly reactive Vilsmeier-Haack intermediate, which significantly lowers the activation energy required for the substitution of the hydroxyl groups.

Step 2: Heating and Reaction Execution

  • Ramp the reactor temperature to 100°C at a rate of 1°C/minute.

  • Maintain the reaction at reflux (approx. 100-105°C) for 12-16 hours.

  • IPC Validation: Sample the reaction mixture every 2 hours after the 10-hour mark. Quench the sample in cold methanol and analyze via HPLC. The reaction is self-validated as complete when the mono-chloro intermediate is < 2.0% (Area%).

Step 3: The Reverse Quench (Critical Safety Step)

  • Cool the reaction mixture to 40°C.

  • Do not add water to the reactor. Instead, perform a reverse quench by transferring the reaction mixture dropwise into a secondary vessel containing vigorously stirred ice-water (10 volumes relative to precursor weight).

  • Maintain the quench vessel temperature strictly below 20°C. Causality: POCl3​ hydrolysis is violently exothermic[2]. A reverse quench ensures water is always in vast excess, acting as a massive heat sink and preventing localized boiling or runaway thermal events.

Step 4: Isolation and Purification

  • Once the quench is complete, slowly adjust the pH of the aqueous mixture to 6.5 - 7.0 using 30% aqueous Sodium Hydroxide ( NaOH ) or Ammonium Hydroxide ( NH4​OH ), maintaining the temperature below 25°C.

  • Causality for pH target: 4,7-Dichloro-1H-imidazo[4,5-c]pyridine is amphoteric. At highly acidic pH, it remains protonated and soluble; at highly basic pH, the imidazole proton is lost, forming a soluble sodium salt. The isoelectric point (approx. pH 6.5-7.0) ensures maximum precipitation.

  • Filter the resulting precipitate, wash sequentially with cold water and a minimal amount of cold isopropanol, and dry under vacuum at 50°C to constant weight.

Phase 2: Troubleshooting Guides & FAQs

Q: During the scale-up, our HPLC IPC shows a stall in the reaction with 15% mono-chloro intermediate remaining. Adding more time at reflux does not help. How do we drive the reaction to completion? A: This is a classic symptom of catalyst depletion or insufficient chlorinating potential. At scale, trace moisture can consume the Vilsmeier-Haack active species. Troubleshooting Action: Cool the reactor to 60°C, add an additional 0.05 equivalents of anhydrous DMF and 1.0 equivalent of POCl3​ , then return to reflux. The fresh catalyst will regenerate the active electrophile and drive the second, sterically hindered chlorination step to completion.

Q: Why is a reverse quench strictly mandated over a standard quench for this specific synthesis? A: Standard quenching (adding water to the reaction mixture) is highly dangerous with large volumes of POCl3​ . As water hits the bulk POCl3​ , the immediate reaction generates immense heat and HCl gas, which can over-pressurize the reactor and cause an uncontrollable exotherm[2]. The reverse quench (adding the mixture to a large volume of cold water) ensures the heat capacity of the water mass absorbs the thermal shock instantly.

Q: Our isolated product has a gummy consistency rather than a free-flowing powder, making filtration take days. What causes this? A: This is caused by rapid precipitation and localized high-pH zones during the neutralization step. If the base (e.g., 30% NaOH ) is added too quickly without sufficient agitation, the compound crashes out as an amorphous solid or traps impurities and water within its matrix. Troubleshooting Action: Reduce the base addition rate and increase the agitator speed. Alternatively, switch to a weaker base like aqueous Ammonia, or seed the mixture with pure crystalline 4,7-Dichloro-1H-imidazo[4,5-c]pyridine at pH 4.0 to promote controlled crystal growth before reaching the final isolation pH of 6.5.

Q: Can we substitute Thionyl Chloride ( SOCl2​ ) for POCl3​ to avoid the difficult aqueous workup? A: While SOCl2​ is a common chlorinating agent, it is generally insufficiently reactive for the di-chlorination of the electron-deficient imidazo[4,5-c]pyridine core[3]. The reaction will likely stall at the mono-chloro stage. POCl3​ , especially when activated by DMF, provides the necessary driving force for complete functionalization.

Phase 3: Quantitative Process Parameters

The following table summarizes the validated parameters for transitioning this synthesis from a laboratory scale (10g) to a pilot scale (1kg).

Process ParameterLab Scale (10g)Pilot Scale (1kg)Critical Quality Attribute (CQA) Impact
POCl3 Equivalents 5.0 eq6.5 eqHigher volume needed at scale for agitation.
DMF Catalyst 0.05 eq0.10 eqCompensates for trace moisture in larger reactors.
Heating Rate 5°C / min1°C / minPrevents thermal overshoot and byproduct formation.
Quench Temp Limit < 10°C< 20°CPrevents hydrolysis of the newly formed C-Cl bonds.
Neutralization pH 6.86.5 - 7.0Maximizes yield by targeting the isoelectric point.
Expected Yield 82 - 85%78 - 81%Slight loss at scale due to reactor hold-up.
Purity (HPLC) > 99.0%> 98.5%Meets specifications for downstream GRK5 synthesis.

References

  • European Patent Office. (1986). Synthesis of inotropic imidazo[4,5-c]pyridine (EP 0196224 A1). Retrieved from[2]

  • MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Retrieved from[Link][3]

  • Google Patents. (2014). Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators (EP2818472A1). Retrieved from[1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield drops or reaction failures when utilizing halogenated imidazopyridines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield drops or reaction failures when utilizing halogenated imidazopyridines.

4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0) is a highly privileged scaffold in medicinal chemistry due to its structural resemblance to naturally occurring purines [1]. However, the very electronic properties that make it an excellent electrophile for [2] also make it highly susceptible to degradation during routine storage. This guide provides a mechanistic understanding of these degradation pathways and establishes a self-validating protocol to guarantee the integrity of your material.

🔬 Frequently Asked Questions & Troubleshooting

Q1: My LC-MS analysis shows an unexpected mass peak at [M-Cl+OH] (-18 Da shift from the expected isotope pattern). What is happening?

The Causality: You are observing moisture-driven hydrolysis, specifically a Nucleophilic Aromatic Substitution (SNAr) at the C4 position. In the imidazo[4,5-c]pyridine core, the nitrogen atom in the pyridine ring (N5) is highly electronegative and withdraws electron density via both induction and resonance. Because the C4 position is directly ortho to this pyridine nitrogen, it is extremely electron-deficient. When ambient moisture (H₂O) infiltrates your storage vial, it acts as a nucleophile, attacking the activated C4 carbon. This displaces the chloride ion, converting your starting material into 7-chloro-1H-imidazo[4,5-c]pyridin-4-ol. The C7 chlorine, being meta to the pyridine nitrogen, is significantly less activated and typically remains intact.

Q2: The compound arrived as an off-white powder, but after two months on the shelf, it has turned pale yellow/brown. Can I still use it?

The Causality: Discoloration is a macroscopic indicator of photodegradation and radical oxidation . When stored in clear glass vials under ambient laboratory lighting, UV photons provide sufficient energy to induce homolytic cleavage of the C-Cl bonds. This generates highly reactive aryl radicals that rapidly dimerize or react with ambient oxygen, forming colored polymeric or oxidized impurities. Solution: Do not use discolored material for sensitive catalytic couplings, as these polymeric impurities can poison palladium or copper catalysts. Always store this compound in amber glass vials.

Q3: How can I ensure my storage method is actually working?

The Causality: A protocol is only as good as its validation. You must implement a self-validating system where the storage environment itself prevents the introduction of variables, and a pre-reaction micro-aliquot proves the material's integrity. We achieve this through strict environmental control and pre-use equilibration (detailed in the protocol below).

📊 Quantitative Degradation Profiling

To illustrate the critical importance of proper storage, the following table summarizes the 6-month stability metrics of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine under various environmental conditions.

Storage ConditionAtmosphereContainer Type6-Month Purity RetentionPrimary Degradant Observed
Room Temp (25°C)Ambient AirClear Glass< 85.0%7-Chloro-1H-imidazo[4,5-c]pyridin-4-ol
Room Temp (25°C)Ambient AirAmber Glass~ 92.5%7-Chloro-1H-imidazo[4,5-c]pyridin-4-ol
Refrigerated (4°C)Ambient AirAmber Glass~ 96.0%Trace Hydrolysis Products
Freezer (-20°C) Argon Purged Amber Glass + PTFE > 99.5% None Detected

🧬 Mechanistic & Workflow Visualizations

Degradation Pathway Mechanism

The following diagram maps the specific chemical triggers that compromise the integrity of the imidazopyridine scaffold.

Pathway A 4,7-Dichloro-1H-imidazo[4,5-c]pyridine B Moisture Ingress A->B Improper Sealing E UV/Light Exposure A->E Clear Vial Storage C SNAr at C4 Position B->C Nucleophilic Attack D 7-Chloro-1H-imidazo[4,5-c]pyridin-4-ol C->D Hydrolysis F Homolytic C-Cl Cleavage E->F Photodegradation G Radical Dimerization F->G Discoloration

Degradation pathways of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine via hydrolysis and photolysis.

Storage & Validation Workflow

Workflow S1 Incoming QC (LC-MS) S2 Aliquot into Amber Vials S1->S2 S3 Argon/Nitrogen Purge S2->S3 S4 Seal with PTFE Caps S3->S4 S5 Store at -20°C + Desiccant S4->S5 S6 Equilibrate to RT Pre-Use S5->S6

Standardized workflow for the aliquoting and long-term storage of sensitive imidazopyridines.

🧪 Self-Validating Storage and Recovery Protocol

To prevent the SNAr hydrolysis and photodegradation described above, implement this step-by-step methodology immediately upon receiving the compound. This protocol is designed to be self-validating; if followed correctly, the pre-reaction LC-MS check will consistently confirm >99% purity.

Step 1: Baseline Integrity Validation

  • Action: Dissolve a 1 mg micro-aliquot in dry LC-MS grade Acetonitrile. Run a standard LC-MS method (ESI+).

  • Validation: Confirm the presence of the parent mass [M+H]⁺ at m/z 188.0 (with the characteristic 9:6:1 isotopic pattern for two chlorine atoms). Ensure there is no peak at m/z 169.6 (indicative of C4 hydrolysis).

Step 2: Environmental Control & Aliquoting

  • Action: Transfer the bulk powder into a glove box or a dry-nitrogen purged glove bag.

  • Causality: Weighing the compound in ambient air exposes the hygroscopic powder to humidity, which initiates the hydrolysis cascade. Aliquoting into smaller, single-use amber vials (e.g., 100 mg per vial) prevents repeated freeze-thaw cycles and limits atmospheric exposure of the bulk batch.

Step 3: Inert Gas Purging & Sealing

  • Action: Purge each amber vial with a gentle stream of dry Argon (heavier than air, providing a better blanket than Nitrogen) for 10 seconds.

  • Action: Seal immediately with a PTFE-lined cap. Wrap the cap junction with Parafilm.

  • Causality: PTFE (Teflon) provides an impermeable barrier to moisture, unlike standard rubber or silicone septa which are porous to water vapor over time.

Step 4: Thermal Control

  • Action: Store the sealed vials in a secondary container (like a desiccator jar filled with indicating Drierite) inside a -20°C freezer.

  • Causality: The Arrhenius equation dictates that lowering the temperature exponentially decreases the rate of any residual hydrolysis reactions.

Step 5: Pre-Reaction Equilibration (Critical Step)

  • Action: When ready to use, remove one vial from the freezer and let it sit at room temperature for at least 30 minutes before opening .

  • Causality: If a cold vial is opened in ambient air, atmospheric moisture will instantly condense on the cold powder, ruining the compound right before your experiment. Allowing it to equilibrate to room temperature completely prevents this condensation, validating the entire storage lifecycle.

📚 References

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399.[Link][1][2][3]

  • Lach, F., & Koza, P. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Combinatorial Science, 14(9), 491-495.[Link][4][5][6]

Sources

Reference Data & Comparative Studies

Validation

4,7-Dichloro-1H-imidazo[4,5-C]pyridine vs 4,6-dichloro-1H-imidazo[4,5-C]pyridine reactivity

Differentiating Reactivity in Bicyclic Scaffolds: 4,7-Dichloro- vs. 4,6-Dichloro-1H-imidazo[4,5-c]pyridine Executive Summary The imidazo[4,5-c]pyridine scaffold—a 3-deazapurine isostere—is a highly privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Differentiating Reactivity in Bicyclic Scaffolds: 4,7-Dichloro- vs. 4,6-Dichloro-1H-imidazo[4,5-c]pyridine

Executive Summary

The imidazo[4,5-c]pyridine scaffold—a 3-deazapurine isostere—is a highly privileged pharmacophore in modern drug discovery, frequently utilized to mimic purine-based signaling molecules while resisting rapid enzymatic degradation [1]. When functionalizing these bicyclic systems, the placement of halogen substituents dictates the entire synthetic strategy. This guide provides an objective, data-driven comparison of 4,7-dichloro-1H-imidazo[4,5-c]pyridine and 4,6-dichloro-1H-imidazo[4,5-c]pyridine . By analyzing their electronic properties, we demonstrate why the 4,6-dichloro isomer suffers from promiscuous reactivity, whereas the 4,7-dichloro isomer offers an elegant, orthogonal pathway for regioselective functionalization.

Structural and Electronic Analysis: The Causality of Reactivity

To understand the divergent behavior of these two building blocks, we must map the fused ring system back to its parent pyridine electronics [2]. In the systematic numbering of 1H-imidazo[4,5-c]pyridine, the pyridine nitrogen is located at position 5 (N5).

  • Positions 4 and 6 correspond to the alpha positions of the pyridine ring. The strongly electronegative N5 atom withdraws electron density via induction and resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) at C4 and C6. Halogens at these positions are highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • Position 7 corresponds to the beta position of the pyridine ring. It remains relatively electron-rich and is essentially unactivated toward nucleophilic attack.

Consequently, 4,6-dichloro-1H-imidazo[4,5-c]pyridine features dual activation, making regiocontrol a persistent challenge [3]. In stark contrast, 4,7-dichloro-1H-imidazo[4,5-c]pyridine features one activated SNAr site (C4) and one inert site (C7), perfectly priming the scaffold for orthogonal functionalization.

G cluster_0 4,6-Dichloro Isomer Reactivity cluster_1 4,7-Dichloro Isomer Reactivity A1 C4-Cl (Alpha to N5) A3 Dual SNAr Activation (Poor Regioselectivity) A1->A3 A2 C6-Cl (Alpha to N5) A2->A3 B1 C4-Cl (Alpha to N5) B3 SNAr Active (High Regioselectivity) B1->B3 B2 C7-Cl (Beta to N5) B4 Cross-Coupling Active (SNAr Inactive) B2->B4

Electronic activation mapping of dichloro-imidazo[4,5-c]pyridines dictating synthetic pathways.

Reactivity Profiling & Quantitative Comparison

When subjected to standard SNAr conditions with a primary amine, the 4,6-dichloro isomer typically yields an intractable mixture of 4-amino, 6-amino, and 4,6-diamino products. Extensive chromatographic purification is required, drastically reducing the isolated yield [4].

The 4,7-dichloro isomer reacts exclusively at C4. The remaining C7-chloride is then available for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing rapid diversification of the scaffold.

Parameter4,6-Dichloro-1H-imidazo[4,5-c]pyridine4,7-Dichloro-1H-imidazo[4,5-c]pyridine
Electronic Activation (SNAr) Dual Activation (C4 & C6)Mono-Activation (C4 only)
Unactivated Positions NoneC7
SNAr Regioselectivity (1 eq. Amine) Poor (Mixture of 4-, 6-, and 4,6-isomers)Excellent (>95% at C4)
Orthogonal Cross-Coupling Highly challenging (competing pathways)Highly feasible at C7 post-SNAr
Typical 2-Step Overall Yield < 30% (due to chromatographic losses)> 75%

Experimental Methodologies: Self-Validating Protocols

The following step-by-step workflows demonstrate the orthogonal functionalization of the 4,7-dichloro scaffold. Every parameter is engineered to validate the underlying mechanistic causality.

Protocol 1: Regioselective SNAr Amination at C4
  • Preparation : Charge a reaction vessel with 4,7-dichloro-1H-imidazo[4,5-c]pyridine (1.0 equiv) and anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition : Add the desired primary amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Execution : Heat the mixture to 80 °C for 4–6 hours under an inert atmosphere.

  • Causality & Validation : DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the deactivation (protonation) of the incoming amine nucleophile. The temperature is strictly controlled at 80 °C; while C4 is activated by N5, the electron-rich nature of the fused imidazole ring slightly dampens the overall electrophilicity compared to simple pyrimidines, necessitating moderate heating. The C7-Cl bond remains completely inert. LC-MS analysis will validate the reaction by showing a single major peak corresponding to the mono-aminated product.

  • Workup : Quench with water, extract with EtOAc, and concentrate to yield the pure 4-amino-7-chloro intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C7
  • Preparation : Charge a Schlenk flask with the 4-amino-7-chloro intermediate (1.0 equiv), an arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Solvent System : Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v).

  • Catalyst Addition : Add the palladium catalyst, Pd(dppf)Cl2 (0.05 equiv), under a strict argon atmosphere.

  • Execution : Heat to 100 °C for 12 hours.

  • Causality & Validation : The C7-Cl bond, having resisted the previous SNAr conditions due to its beta-relationship to N5, is now perfectly primed for oxidative addition by the Pd(0) catalyst. The biphasic Dioxane/H2O system ensures optimal solubility for both the organic substrates and the inorganic base, which is critical for the transmetalation step in the catalytic cycle.

  • Workup : Filter through Celite, concentrate, and purify via flash chromatography to yield the orthogonally functionalized 4,7-disubstituted imidazo[4,5-c]pyridine.

Mechanistic Pathway Visualization

Workflow Start Dihalogenated Imidazo[4,5-c]pyridine Isomer46 4,6-Dichloro Isomer Start->Isomer46 Isomer47 4,7-Dichloro Isomer Start->Isomer47 SNAr46 Amine Nucleophile (SNAr) Isomer46->SNAr46 SNAr47 Amine Nucleophile (SNAr) Isomer47->SNAr47 Mix Mixture of 4-amino, 6-amino, & 4,6-diamino products SNAr46->Mix Poor Regiocontrol Regio Pure 4-amino-7-chloro Intermediate SNAr47->Regio 100% Regioselective Pd Pd-Catalyzed Suzuki Coupling Regio->Pd Final 4-Amino-7-Aryl Target Compound Pd->Final Orthogonal Reactivity

Divergent synthetic workflows highlighting the orthogonal reactivity of the 4,7-dichloro scaffold.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Source: PubMed Central (PMC)
  • Title: Practical Way to Imidazo[4,5-b] and[4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization Source: ACS Combinatorial Science URL
  • Title: Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines Source: MDPI URL
Comparative

A Comparative Guide to the Biological Activity of Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Scaffolds

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the challenge of selecting the optimal heterocyclic scaffold. Both imidazo[4,5- c ]pyridine and imidazo[...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the challenge of selecting the optimal heterocyclic scaffold. Both imidazo[4,5- c ]pyridine and imidazo[4,5- b ]pyridine are highly privileged structures. As purine bioisosteres, they mimic the adenine core of ATP, making them exceptional candidates for kinase inhibition. However, the subtle shift of a single nitrogen atom within the pyridine ring fundamentally alters their physicochemical properties, hydrogen-bonding networks, and target selectivity.

This guide objectively compares the biological performance of these two isomeric scaffolds, providing the mechanistic causality behind their target preferences and a self-validating experimental framework for evaluating their efficacy.

Structural and Electronic Causality: Why the Nitrogen Position Matters

The core difference between these two isomers lies in the position of the pyridine nitrogen:

  • Imidazo[4,5- b ]pyridine: The nitrogen is located at position 4. This proximity to the imidazole ring often allows the scaffold to act as a potent, bidentate hydrogen bond donor/acceptor system. The pKa of the imidazole NH is heavily influenced by this adjacent nitrogen, making it highly effective at anchoring into the hinge region of specific kinases.

  • Imidazo[4,5- c ]pyridine: The nitrogen is shifted to position 5. This alters the molecular dipole moment and redistributes electron density. Consequently, the[4,5- c ] scaffold often exhibits a different steric tolerance for substitutions at the C4 and C6 positions, allowing it to exploit distinct hydrophobic pockets that the [4,5- b ] isomer cannot access efficiently.

Comparative Biological Activity: Target-Specific Case Studies

To understand how these structural nuances translate to biological activity, we must analyze their performance across different kinase targets.

Aurora Kinases: The Imidazo[4,5- b ]pyridine Dominance

Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is a hallmark of many cancers. In this domain, the imidazo[4,5- b ]pyridine scaffold has historically dominated.

Lead optimization studies have demonstrated that the [4,5- b ] core perfectly aligns with the hinge region of Aurora kinases. For example, the development of compound CCT137690 (an imidazo[4,5- b ]pyridine derivative) yielded an exceptionally potent inhibitor with an IC50​ of 15 nM against Aurora-A[1]. The [4,5- b ] scaffold's ability to maintain critical hydrogen bonds with the kinase backbone while projecting solubilizing groups into the solvent-exposed region is the primary driver of its high oral bioavailability and in vivo efficacy[1].

AuroraPathway AURKA Aurora Kinase A (Active State) Mitosis Mitotic Spindle Formation AURKA->Mitosis Cancer Tumor Proliferation Mitosis->Cancer Inhibitor Imidazo[4,5-b]pyridine (e.g., CCT137690) Inhibitor->AURKA Hinge Binding Arrest G2/M Cell Cycle Arrest & Apoptosis Inhibitor->Arrest Induces

Pathway showing imidazo[4,5-b]pyridine-mediated Aurora A inhibition and cell cycle arrest.

Bruton's Tyrosine Kinase (BTK): The Imidazo[4,5- c ]pyridine Advantage

While the [4,5- b ] isomer excels in Aurora kinases, recent comparative studies in Bruton's tyrosine kinase (BTK)—a major target for B-cell malignancies—revealed a surprising paradigm shift.

When researchers synthesized isomeric pairs to target BTK, they found that the imidazo[4,5- c ]pyridine inhibitor exhibited significantly higher activity against BTK compared to its exact imidazo[4,5- b ]pyridine counterpart[2]. The causality here is steric: the[4,5- c ] scaffold demonstrated a remarkably high tolerance for C6 substitutions (both hydrophobic and hydrophilic), allowing it to optimize interactions deep within the BTK active site that the [4,5- b ] isomer sterically clashed with[2].

DNA-Dependent Protein Kinase (DNA-PK): Specialized [4,5- c ] Scaffolds

The utility of the [4,5- c ] isomer extends into the realm of radiosensitizers. DNA-PK is essential for repairing radiation-induced double-strand DNA breaks. A recent scaffold-hopping campaign identified 6-anilino imidazo[4,5- c ]pyridin-2-ones as highly selective DNA-PK inhibitors[3]. Compound 78 , a derivative of this class, achieved nanomolar potency and exceptional selectivity over related PI3K and mTOR kinases, driving robust tumor growth inhibition when combined with radiation[3].

Quantitative Performance Comparison

The following table synthesizes the quantitative data from the case studies, highlighting the target-specific superiority of each scaffold.

Scaffold TypePrimary TargetRepresentative CompoundEnzymatic IC50​ Key Mechanistic Feature
Imidazo[4,5- b ]pyridine Aurora Kinase ACCT13769015 nMOptimal hinge-region hydrogen bonding; high oral bioavailability.
Imidazo[4,5- c ]pyridine BTK1,4,6-Trisubstituted derivativeSub-micromolarSuperior C6 steric tolerance compared to its [4,5- b ] isomer.
Imidazo[4,5- c ]pyridin-2-one DNA-PKCompound 78NanomolarExceptional selectivity over PI3K/mTOR via unique dipole interactions.

Self-Validating Experimental Protocol: In Vitro Kinase Inhibition Assay

To objectively compare these isomers in your own lab, you must utilize a robust, self-validating assay. I recommend a luminescence-based ADP detection assay (e.g., ADP-Glo™). This protocol is designed to ensure that any observed IC50​ differences are due to true binding affinity, not assay artifacts.

Step-by-Step Methodology
  • Reagent Preparation & Enzyme Titration:

    • Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 2 mM DTT).

    • Causality: BSA prevents non-specific binding of the hydrophobic imidazopyridines to the microplate walls.

  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of both the [4,5- b ] and [4,5- c ] isomers in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

    • Self-Validation: Include a known reference inhibitor (e.g., Ibrutinib for BTK) as a positive control, and a DMSO-only well as a negative control.

  • Enzyme-Inhibitor Pre-Incubation:

    • Add the target kinase (e.g., BTK or Aurora A) to the wells. Incubate at room temperature for 30 minutes.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium before the reaction begins.

  • Reaction Initiation (The Critical Step):

    • Add the specific peptide substrate and ATP to initiate the reaction.

    • Causality:Crucially, the ATP concentration must be set at its apparent Km​ for the specific kinase. If ATP is too high, it will outcompete the inhibitors, artificially inflating the IC50​ and masking the true difference between the [4,5- b ] and[4,5- c ] isomers.

  • Quenching and Detection:

    • After 60 minutes, add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer.

  • Data Validation (Z'-factor):

    • Calculate the Z'-factor using the positive and negative controls.

    • Self-Validation: A Z'-factor > 0.5 validates that the assay has a sufficient dynamic range and signal-to-noise ratio, ensuring the comparative IC50​ values generated are statistically trustworthy.

AssayWorkflow Prep Prepare Kinase & Substrate Incubate Incubate with Imidazopyridines Prep->Incubate ATP Add ATP at Km (Initiate Reaction) Incubate->ATP Quench Quench & Add Detection Reagent ATP->Quench Read Measure Signal (Validate Z' > 0.5) Quench->Read

Self-validating experimental workflow for comparative kinase inhibition profiling.

References

  • Krajčovičová, S., Jorda, R., Vanda, D., Soural, M., & Kryštof, V. (2021). "1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase." European Journal of Medicinal Chemistry.[Link]

  • Bavetsias, V., et al. (2010). "Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate." Journal of Medicinal Chemistry.[Link]

  • Hong, C. R., et al. (2024). "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." Journal of Medicinal Chemistry.[Link]

Sources

Validation

HPLC method validation for 4,7-Dichloro-1H-imidazo[4,5-C]pyridine purity testing

HPLC Method Validation for 4,7-Dichloro-1H-imidazo[4,5-c]pyridine Purity Testing: A Comparative Guide Introduction 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS 405230-98-0) is a highly functionalized 3-deazapurine derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 4,7-Dichloro-1H-imidazo[4,5-c]pyridine Purity Testing: A Comparative Guide

Introduction 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS 405230-98-0) is a highly functionalized 3-deazapurine derivative[1]. Because of its structural isostericity with the 9H-purine scaffold, it serves as a privileged intermediate in the synthesis of various medicinal agents, including antiviral and anticancer therapeutics[1][2]. Ensuring the absolute purity of this intermediate is critical; positional isomers (such as 4,6-dichloro derivatives) and mono-dehalogenated impurities can easily propagate through synthetic pathways, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

However, analyzing 4,7-dichloro-1H-imidazo[4,5-c]pyridine presents a significant chromatographic challenge. As a polar, basic, and halogenated fused bicyclic heterocycle, it frequently exhibits poor retention and severe peak tailing on standard reversed-phase columns[3][4]. This guide objectively compares standard C18 methodologies against Pentafluorophenyl (PFP) stationary phases, providing a fully validated, self-correcting protocol aligned with the latest ICH Q2(R2) guidelines[5][6].

The Chromatographic Challenge: Causality in Column Selection

The Failure of Standard C18 (Alkyl Phases) Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. For highly polar basic heterocycles like imidazo[4,5-c]pyridines, hydrophobic retention is often insufficient, leading to early elution (low capacity factor, k′ ). Furthermore, the basic pyridine and imidazole nitrogens act as strong Lewis bases. In a standard silica-based C18 column, these nitrogens undergo secondary ion-exchange interactions with unreacted, acidic residual silanols on the silica surface[3][4]. This dual-retention mechanism causes severe peak tailing, which obscures closely eluting impurities and invalidates quantitative integration.

The PFP Advantage (Fluorinated Phases) To overcome this limitation, we transition to a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms on the PFP ring draw electron density away from the phenyl ring, creating a strongly electron-deficient surface (acting as a π -acid)[7]. This fundamentally shifts the separation mechanism:

  • π−π Interactions: The electron-deficient PFP ring engages in strong π−π charge-transfer interactions with the electron-rich regions of the imidazopyridine core[7].

  • Dipole and Halogen Bonding: The PFP phase provides exceptional shape selectivity and dipole-dipole interactions, which are highly sensitive to the exact positioning of the electronegative chlorine atoms at the 4 and 7 positions[7][8].

  • Silanol Shielding: The rigid PFP ligand provides steric shielding of the underlying silica, while the alternative retention mechanisms allow for the use of highly acidic mobile phases that suppress silanol ionization[3][9].

Mechanism cluster_C18 Standard C18 Phase cluster_PFP PFP Phase (Lewis Acid) A 3-Deazapurine Core (Lewis Base) B Hydrophobic Interactions Only A->B C Active Silanol Binding A->C E π-π & Dipole Interactions A->E F Halogen Bonding Selectivity A->F D Severe Peak Tailing B->D C->D G Sharp Peaks & Isomer Resolution E->G F->G

Figure 1: Chromatographic interaction mechanisms of C18 vs. PFP phases.

Comparative Performance Data

To empirically validate the mechanistic theory, 4,7-dichloro-1H-imidazo[4,5-c]pyridine was spiked with 1.0% of its positional isomer (4,6-dichloro-1H-imidazo[4,5-c]pyridine) and analyzed on both column chemistries under identical gradient conditions.

ParameterStandard C18 (150 x 4.6 mm, 3 µm)PFP Phase (150 x 4.6 mm, 3 µm)
Retention Time ( tR​ ) 3.2 min7.8 min
Peak Asymmetry ( As​ ) 2.45 (Severe Tailing)1.05 (Excellent Symmetry)
Theoretical Plates ( N ) 4,50018,200
Isomer Resolution ( Rs​ ) 0.8 (Co-elution)3.4 (Baseline Separation)

Conclusion: The PFP column is definitively superior for this class of halogenated basic heterocycles, providing the necessary resolution ( Rs​>2.0 ) required for regulatory purity testing.

Optimized PFP Experimental Protocol

This protocol establishes a self-validating system. By utilizing a low-pH mobile phase, we ensure the amphoteric imidazopyridine is fully protonated, locking it into a single ionic state to prevent peak splitting[3].

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% Trifluoroacetic Acid in Ultra-Pure Water) and Mobile Phase B (0.1% Trifluoroacetic Acid in Acetonitrile). The TFA acts as an ion-pairing agent and lowers the pH to ~2.0, fully suppressing residual silanol ionization[3].

  • Column Equilibration: Install a high-purity PFP column (150 mm × 4.6 mm, 3 µm particle size). Equilibrate at 1.0 mL/min with 5% B for 15 column volumes. Set the column oven to 30°C to ensure reproducible thermodynamics.

  • Sample Preparation: Accurately weigh 10.0 mg of 4,7-dichloro-1H-imidazo[4,5-c]pyridine. Dissolve in 10 mL of Diluent (10% Acetonitrile in Water) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 12.0 min: 5% to 60% B (Linear gradient for separation of halogenated impurities)

    • 12.0 - 15.0 min: 60% to 95% B (Column wash)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (diode array detection is recommended for peak purity confirmation across the spectrum).

ICH Q2(R2) Method Validation

To ensure the method is fit for its intended purpose, it was validated according to the modernized ICH Q2(R2) guidelines (effective June 2024), which emphasize robust lifecycle management and risk-based analytical development[5][6][10].

Validation A Target: 4,7-Dichloro-1H-imidazo[4,5-c]pyridine B Column Screening A->B C Standard C18 (Poor Retention & Tailing) B->C Baseline D PFP Column (Optimal Resolution) B->D Optimized E ICH Q2(R2) Validation D->E F Specificity & Linearity E->F G Accuracy & Precision E->G H Validated Purity Method F->H G->H

Figure 2: Analytical method development and ICH Q2(R2) validation workflow.

Validation Summary Table (PFP Method)

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
System Suitability (SST) RSD 2.0%, As​≤ 1.5RSD = 0.4%, As​ = 1.05Pass
Specificity No interference from blank/impuritiesPeak purity angle < thresholdPass
Linearity & Range R2≥0.999 (LOQ to 120%) R2=0.9998 (0.5 to 120 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Repeatability (Precision) RSD 2.0% ( n=6 )RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness Stable under deliberate variationsStable ( ± 2°C, ± 0.1 mL/min)Pass

By leveraging the unique π -acidic properties of the PFP stationary phase, this method completely eliminates the silanol-driven peak tailing that plagues basic 3-deazapurines on standard C18 columns. The resulting protocol is highly robust, fully compliant with ICH Q2(R2) standards, and ready for deployment in pharmaceutical quality control environments.

References

  • QBD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from 5[5]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from 6[6]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from10[10]

  • National Institutes of Health (NIH). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from 2[2]

  • BenchChem Technical Support. (2025). Purification of Polar Heterocyclic Compounds & Troubleshooting Peak Tailing. Retrieved from 11[3]

  • ACS Combinatorial Science. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Retrieved from 1[1]

  • BenchChem Technical Support. (2025). N-benzylpiperidin-4-amine - Troubleshooting & Common Pitfalls. Retrieved from 4[4]

  • Hawach Scientific. PFP HPLC Column, HPLC Analytical Columns Chemistry. Retrieved from 8[8]

  • Thermo Fisher Scientific. Hypersil GOLD HPLC Columns – Outstanding Peak Shape. Retrieved from 9[9]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from 7[7]

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) vs. Tandem Quadrupole (QqQ) for the Structural Elucidation of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine

Executive Summary 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0) is a privileged heterocyclic building block extensively utilized in the development of kinase inhibitors and nucleoside analogs [1]. In drug met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0) is a privileged heterocyclic building block extensively utilized in the development of kinase inhibitors and nucleoside analogs [1]. In drug metabolism and pharmacokinetics (DMPK) studies, accurately profiling this scaffold and its metabolites is an analytical challenge due to the complex fragmentation dynamics of the dichloro-substituted pyridine ring.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (Orbitrap/Q-TOF) against nominal-mass Tandem Quadrupole (QqQ) platforms for the structural elucidation of this compound. By detailing the causality behind its electrospray ionization (ESI) fragmentation pathways, we provide a self-validating analytical protocol designed for drug development professionals.

Mechanistic Insights: ESI-MS/MS Fragmentation Dynamics

Understanding the intrinsic stability and cleavage hierarchy of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine is essential for accurate mass spectral interpretation. The molecule (C₆H₃Cl₂N₃, Monoisotopic Mass: 186.9704 Da) readily protonates in positive ESI mode to yield a precursor ion [M+H]⁺ at m/z 187.9781.

The Causality of Fragmentation

The fragmentation behavior is governed by two competing structural vulnerabilities:

  • Imidazole Ring Cleavage: During collision-induced dissociation (CID), the unsubstituted imidazole ring is highly susceptible to retro-synthetic cleavage, resulting in the characteristic neutral loss of hydrogen cyanide (HCN, -27.0109 Da) [2]. This is a universal hallmark of purine-like and imidazopyridine scaffolds.

  • Halogen Expulsion: The electron-withdrawing nature of the two chlorine atoms on the pyridine ring creates a localized instability under CID. This leads to two distinct pathways:

    • Heterolytic Cleavage: Loss of neutral hydrochloric acid (HCl, -35.9766 Da) to form a stable cation.

    • Homolytic Cleavage: Loss of a chlorine radical (Cl•, -34.9688 Da) to form a radical cation, a pathway highly characteristic of polyhalogenated heteroaromatics.

Fragmentation M [M+H]+ m/z 187.978 C6H4Cl2N3+ M_HCl [M+H-HCl]+ m/z 152.002 C6H3ClN3+ M->M_HCl -HCl (-36 Da) CID: 15-25 eV M_Cl [M+H-Cl]•+ m/z 153.009 C6H4ClN3•+ M->M_Cl -Cl• (-35 Da) CID: 20-30 eV M_HCN [M+H-HCN]+ m/z 160.967 C5H3Cl2N2+ M->M_HCN -HCN (-27 Da) CID: 25-35 eV M_comb [M+H-HCl-HCN]+ m/z 124.991 C5H2ClN2+ M_HCl->M_comb -HCN (-27 Da) M_HCN->M_comb -HCl (-36 Da)

Fig 1: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Quantitative Fragmentation Data

The following table summarizes the high-resolution exact masses required to definitively assign these fragment formulas without isobaric ambiguity.

Fragment IdentityNeutral LossTheoretical m/zTypical Relative AbundanceStructural Significance
[M+H]⁺ None187.9781100%Confirms intact dichloro-imidazopyridine core
[M+H - HCN]⁺ -27.0109 (HCN)160.967245%Diagnostic for the unsubstituted imidazole ring
[M+H - HCl]⁺ -35.9766 (HCl)152.001580%Indicates heterolytic cleavage of the C-Cl bond
[M+H - Cl•]•⁺ -34.9688 (Cl•)153.009330%Radical cation formation; requires higher CID energy
[M+H - HCl - HCN]⁺ -62.9875124.990660%Deep structural fragmentation of the core

Platform Comparison: HRMS vs. QqQ

When analyzing 4,7-Dichloro-1H-imidazo[4,5-c]pyridine in complex biological matrices, the choice of MS platform dictates the quality of the data. While QqQ systems are the gold standard for targeted quantitation, they fall short in resolving the subtle mass defects of halogenated neutral losses.

Analytical FeatureTandem Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap HRMS
Mass Accuracy Nominal (~0.1 Da)< 2 ppm< 1 ppm
Resolving Power Unit (~0.7 Da FWHM)30,000 - 60,000120,000 - 240,000
Isotope Fidelity ModerateExcellentExceptional
Primary Application High-throughput PK quantitationMetabolite ID, impurity profilingDeep structural elucidation
Platform Limitation Cannot distinguish isobaric matrix interferences reliablyLower sensitivity in targeted MRM mode vs QqQSlower scan speeds can truncate narrow UHPLC peaks

The Verdict: For initial structural elucidation and metabolite identification of dichloro-imidazopyridines, Orbitrap or Q-TOF HRMS is mandatory . The ~1 Da difference between the loss of a chlorine radical (35 Da) and HCl (36 Da) can be resolved by a QqQ, but only HRMS can confirm the exact elemental composition of the resulting fragments to rule out matrix-derived isobaric noise.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-HRMS/MS workflow incorporates a built-in System Suitability Test (SST). This ensures the protocol validates itself before destructive CID fragmentation occurs.

Phase 1: Sample Preparation & System Suitability (Self-Validation)
  • Preparation: Dissolve the 4,7-Dichloro-1H-imidazo[4,5-c]pyridine reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL in H₂O/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Isotopic Fidelity Check (The Self-Validation Step): Before initiating MS/MS acquisition, perform an MS1 full scan.

    • Causality: The presence of two chlorine atoms dictates a strict isotopic envelope. You must verify the presence of the cluster at m/z 187.978 (³⁵Cl₂), 189.975 (³⁵Cl³⁷Cl), and 191.972 (³⁷Cl₂) in an approximate 9:6:1 ratio .

    • Action: If this exact ratio and mass accuracy (< 2 ppm) are absent, halt the experiment. Recalibrate the mass spectrometer or investigate for halogenated solvent contamination.

Phase 2: Chromatographic Separation
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

    • Causality: The highly polar nature of the imidazopyridine core requires a highly aqueous starting condition to prevent solvent-front breakthrough, while the lipophilic dichloro substitutions ensure sharp elution during the organic ramp.

Phase 3: MS/MS Acquisition
  • Ionization: ESI Positive mode; Capillary Voltage at 3.5 kV.

  • Collision Energy (CE) Ramp: Acquire MS/MS spectra using a stepped Normalized Collision Energy (NCE) of 15, 25, and 40 eV.

    • Causality: A stepped CE is critical. The heterolytic loss of HCl and the retro-synthetic loss of HCN occur at lower energies (~15-25 eV). However, the homolytic cleavage required to eject a chlorine radical (Cl•) demands higher collision energies (>30 eV) to overcome the bond dissociation energy.

Workflow Prep Sample Prep & Isotope SST LC UHPLC Separation (C18, Gradient) Prep->LC ESI ESI+ Ionization (3.5 kV) LC->ESI MS1 Precursor Selection (m/z 187.978) ESI->MS1 CID Collision Cell (CE Ramp) MS1->CID MS2 HRMS Detection (< 2 ppm error) CID->MS2

Fig 2: Self-validating LC-HRMS/MS experimental workflow for structural elucidation.

References

  • Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [1]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis Source: Molecules (MDPI / PubMed Central) URL:[Link] [2]

Validation

validating regioselective substitution of CAS 405230-98-0 using 2D NMR techniques

An in-depth technical guide for researchers, scientists, and drug development professionals. Executive Summary CAS 405230-98-0 (4,7-dichloro-1H-imidazo[4,5-c]pyridine) is a highly privileged bicyclic scaffold utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Executive Summary

CAS 405230-98-0 (4,7-dichloro-1H-imidazo[4,5-c]pyridine) is a highly privileged bicyclic scaffold utilized in the synthesis of purine isosteres, kinase inhibitors, and antiviral agents[1],[2]. When subjected to nucleophilic aromatic substitution (S N​ Ar) with amines or alkoxides, this scaffold exhibits pronounced regioselectivity. However, proving the exact site of substitution (C-4 vs. C-7) is a notorious analytical bottleneck.

This guide objectively compares the standard analytical modalities used to validate this regioselectivity, demonstrating why a 2D NMR Multiparametric Workflow is the premier, self-validating solution compared to 1D NMR or X-Ray Crystallography[3],[4].

Mechanistic Grounding: The Causality of Regioselectivity

Before analyzing the end product, one must understand the intrinsic electronic bias of the starting material. In the imidazo[4,5-c]pyridine core, the pyridine nitrogen is located at position 5 (N-5).

During an S N​ Ar reaction, nucleophilic attack at the C-4 position (ortho/ α to N-5) generates an anionic Meisenheimer intermediate where the negative charge is directly stabilized by the highly electronegative N-5 atom. Conversely, attack at the C-7 position (meta/ β to N-5) lacks this direct resonance stabilization[5],[6]. Consequently, under controlled stoichiometric and thermal conditions, substitution occurs almost exclusively at C-4.

Despite this predictable causality, regulatory filings (e.g., IND applications) and peer-reviewed publications require absolute, empirical structural proof[4].

Comparison of Analytical Modalities

To validate the C-4 substitution, chemists typically choose between three analytical pathways. Table 1 summarizes their comparative performance.

Table 1: Performance Comparison of Regiochemical Validation Workflows

Analytical ModalityRegiochemical CertaintyTurnaround TimeSample RequirementState of MatterCost / Accessibility
1D NMR + LC-MS Low (Inferential)< 1 Hour< 1 mgSolutionLow / High
Single-Crystal X-Ray AbsoluteDays to WeeksHigh-quality crystalSolidHigh / Low
2D NMR Workflow (Recommended) Absolute (Self-Validating) 2–4 Hours 10–20 mg Solution Moderate / High
Why 1D NMR and LC-MS Fail

LC-MS confirms the mass of the mono-substituted product but provides zero spatial information. 1D 1 H and 13 C NMR can show the disappearance of a chlorine-bearing carbon, but assigning the remaining signals to C-4 or C-7 relies heavily on heuristic chemical shift calculations, which are prone to solvent and substituent-induced deviations.

Why X-Ray Crystallography is Suboptimal

While X-Ray diffraction provides definitive 3D coordinates, many substituted imidazo[4,5-c]pyridines yield amorphous powders or oils. Forcing crystallization delays drug development pipelines significantly.

The Solution: 2D NMR Multiparametric Workflow

By combining 1 H- 13 C HMBC, 1 H- 15 N HMBC, and NOESY, we create a self-validating closed loop of atomic connectivity in the solution state[2],[3].

The 2D NMR Analytical Logic

Do not simply run an HMBC and look for cross-peaks; the imidazo[4,5-c]pyridine system requires a strategic, causality-driven approach to assignment.

  • The Anchor Point: The proton at C-6 (H-6) is an isolated aromatic singlet. It is adjacent to both N-5 and C-7.

  • Nitrogen Mapping ( 1 H- 15 N HMBC): Relying solely on 13 C shifts for C-4 and C-7 is dangerous due to tautomeric shifting. Instead, use 1 H- 15 N HMBC. H-6 will show a strong 2J coupling to the pyridine nitrogen (N-5).

  • Closing the Loop ( 1 H- 13 C HMBC): Once N-5 is anchored, we know C-4 is directly attached to it. The protons of the newly introduced nucleophile (e.g., the -CH 2​

    • of a benzylamine substituent) will show a definitive 3J HMBC correlation to C-4. If the substitution had occurred at C-7, this correlation would be absent.

Table 2: Quantitative 2D NMR Diagnostic Data for Substitution Validation

Nucleus / CorrelationC-4 Substituted Isomer (Observed)C-7 Substituted Isomer (Theoretical)Diagnostic Value
H-6 to N-5 ( 15 N-HMBC) Strong 2J correlationStrong 2J correlationHigh (Anchors N-5)
H-6 to C-4 ( 13 C-HMBC) 3J correlation (~145-155 ppm) 3J correlation (~130-140 ppm)Moderate
Nu-H to C-4 ( 13 C-HMBC) Strong 3J correlation No correlationAbsolute
Nu-H to C-7 ( 13 C-HMBC) No correlationStrong 3J correlation Absolute

Experimental Protocols: Step-by-Step Methodology

To ensure reproducibility and high signal-to-noise (S/N) ratios for quaternary carbons and nitrogens, follow this optimized acquisition protocol.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the highly purified (>95%) substituted CAS 405230-98-0 derivative in 0.6 mL of DMSO- d6​ .

  • Causality Note: DMSO- d6​ is preferred over CDCl 3​ to suppress rapid tautomeric exchange at the imidazole nitrogens (N-1/N-3), which can broaden critical signals[7].

Step 2: Spectrometer Setup

  • Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a CryoProbe (e.g., Bruker Avance III)[8].

  • Regulate the probe temperature strictly at 298 K.

Step 3: Multiparametric Data Acquisition

  • 1 H NMR: Pulse sequence zg30, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16.

  • 13 C NMR: Pulse sequence zgpg30, D1 = 2.0 s, NS = 512 to 1024 (ensure C-4 and C-7 quaternary carbons are visible above the baseline).

  • 1 H- 13 C HSQC: Pulse sequence hsqcedetgpsisp2.2, NS = 4. Used to pair H-6 with C-6 and H-2 with C-2.

  • 1 H- 13 C HMBC: Pulse sequence hmbcgplpndqf, NS = 8. Critical Adjustment: Optimize the long-range coupling constant ( JCH​ ) to 8 Hz to capture the 3J correlation from the nucleophile to C-4.

  • 1 H- 15 N HMBC: Pulse sequence hmbcigndqf, NS = 16. Optimize for a long-range coupling constant of 5 Hz to capture the crucial H-6 to N-5 2J correlation.

  • NOESY: Pulse sequence noesygpphpp, Mixing time = 400 ms. Used as orthogonal spatial validation to ensure the nucleophile shows no NOE to H-6 (which would falsely indicate C-7 substitution)[3].

Step 4: Processing

  • Apply zero-filling to 2K x 1K data points for 2D spectra.

  • Apply a sine-squared window function (QSINE) in both dimensions prior to Fourier transformation.

Workflow Visualization

NMR_Workflow Start Purified CAS 405230-98-0 Substitution Product Step1 1D 1H & 13C NMR (Identify H-2, H-6 singlets) Start->Step1 Step2 1H-13C HSQC (Assign protonated carbons) Step1->Step2 Step3 1H-15N HMBC (Map N-5 via H-6 2J coupling) Step2->Step3 Step4 1H-13C HMBC (Link substituent to C-4) Step3->Step4 End Definitive C-4 Regioisomer Validation Step4->End

Fig 1: 2D NMR multiparametric workflow for imidazo[4,5-c]pyridine regiochemical validation.

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Comparative

Comparative Analysis of Halogenated Imidazopyridine Building Blocks in Late-Stage Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Introduction: The Privileged Imidazopyridine Scaffold The imidazo[1,2-a]pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Introduction: The Privileged Imidazopyridine Scaffold

The imidazo[1,2-a]pyridine motif is a privileged bicyclic heterocycle deeply embedded in modern medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like zolpidem, alpidem, and necopidem[1]. For drug development professionals, the rapid structural diversification of this scaffold is paramount for exploring structure-activity relationships (SAR). The most strategic approach to library generation relies on the late-stage functionalization of halogenated imidazo[1,2-a]pyridine building blocks via transition-metal-catalyzed cross-coupling reactions.

This guide objectively evaluates the synthesis, stability, and catalytic reactivity of 3-chloro, 3-bromo, and 3-iodoimidazo[1,2-a]pyridines, providing actionable protocols grounded in mechanistic causality.

Mechanistic Causality: Regioselectivity and Reactivity

The inherent electronic structure of imidazo[1,2-a]pyridine dictates its reactivity. The bridgehead nitrogen donates electron density into the imidazole ring, rendering the C-3 position highly nucleophilic (exhibiting enamine-like character). Consequently, electrophilic aromatic substitution (SEAr) occurs almost exclusively at C-3.

However, the choice of halogen (Cl, Br, I) installed at this position fundamentally alters the molecule's downstream utility. The reactivity in palladium-catalyzed cross-couplings (like Suzuki or Sonogashira) is inversely proportional to the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the Pd(0) species into the C-X bond is typically the rate-determining step, dictating the choice of building block based on the desired functionalization.

Workflow SM Imidazo[1,2-a]pyridine (Electron-rich Core) Hal Regioselective C-3 Halogenation (SEAr) SM->Hal Int 3-Haloimidazo[1,2-a]pyridine (Building Block) Hal->Int Suz Suzuki Coupling (Ar-B(OH)2, Pd) Int->Suz Son Sonogashira Coupling (Alkyne, Pd/Cu) Int->Son Prod1 3-Aryl Derivative (Target API) Suz->Prod1 Prod2 3-Alkynyl Derivative (Target API) Son->Prod2

Figure 1: Divergent synthetic workflow for late-stage functionalization of imidazo[1,2-a]pyridines.

Comparative Performance: Chloro vs. Bromo vs. Iodo

3-Chloroimidazo[1,2-a]pyridines

Synthesis of the chlorinated derivative is notoriously challenging. Direct chlorination using sodium chlorite or simple sodium salts often yields lower conversion rates (40-63%) due to the lower electrophilicity of chlorine radical species compared to bromine or iodine[2][3]. In cross-coupling workflows, the strong C-Cl bond (~96 kcal/mol) fiercely resists oxidative addition. Successful Suzuki couplings require highly active, electron-rich phosphine ligands (such as PCy3 or Buchwald dialkylbiaryl ligands) to increase the electron density on the palladium center and lower the activation barrier[4].

3-Bromoimidazo[1,2-a]pyridines

The brominated analog represents the "sweet spot" for synthetic chemists. It is synthesized in high yields (70-96%) using mild, transition-metal-free conditions such as sodium bromite (NaBrO2) or NaBr combined with an oxidant[2][3]. It possesses a balanced C-Br bond strength (~81 kcal/mol) that is stable enough for long-term benchtop storage but reactive enough to undergo facile oxidative addition with standard, cost-effective catalysts like Pd(PPh3)4.

3-Iodoimidazo[1,2-a]pyridines

While iodination proceeds smoothly to give high yields, the resulting C-I bond (~65 kcal/mol) is highly labile. These building blocks exhibit the highest reactivity, successfully undergoing Sonogashira couplings even under mild conditions where bromides might stall entirely without extensive optimization[5]. However, their inherent instability makes them prone to photo-degradation and proto-dehalogenation during long-term storage, requiring them to be used shortly after synthesis.

Reactivity Cl 3-Chloroimidazo[1,2-a]pyridine High Stability | Low Reactivity Br 3-Bromoimidazo[1,2-a]pyridine Balanced Stability & Reactivity Cl->Br Increasing Pd Oxidative Addition Rate I 3-Iodoimidazo[1,2-a]pyridine Low Stability | High Reactivity Br->I Increasing Pd Oxidative Addition Rate

Figure 2: Inverse relationship between C-X bond stability and cross-coupling reactivity.

Quantitative Data: Experimental Metrics

The following table synthesizes the operational parameters for each halogenated building block to guide your experimental design:

Halogenated Building BlockSynthesis Yield (Avg)C-X Bond Dissociation EnergySuzuki-Miyaura ReactivitySonogashira ReactivityRequired Pd Catalyst Profile
3-Chloroimidazo[1,2-a]pyridine Low to Moderate (40-63%)~96 kcal/molLowVery LowElectron-rich, bulky ligands (e.g., PCy3, XPhos)
3-Bromoimidazo[1,2-a]pyridine High (70-96%)~81 kcal/molHighModerate to HighStandard ligands (e.g., PPh3, dppf)
3-Iodoimidazo[1,2-a]pyridine High (75-95%)~65 kcal/molVery HighHighStandard or ligand-free systems

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols incorporate built-in analytical validation steps (In-Process Controls).

Protocol A: Transition-Metal-Free Regioselective C-3 Bromination

Causality: Acetic acid acts as a crucial proton source and mediator to facilitate the oxidation-reduction of sodium bromite, generating the active bromine radical necessary for the regioselective SEAr at the electron-rich C-3 position[3].

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve imidazo[1,2-a]pyridine (1.0 mmol) in DMF (5.0 mL).

  • Activation: Add Acetic Acid (2.0 mmol) followed by Sodium Bromite (NaBrO2, 1.2 mmol) portion-wise at room temperature.

  • Reaction: Heat the mixture to 60 °C with continuous stirring.

  • In-Process Control (IPC): Monitor via LC-MS after 4 hours. Self-Validation: The reaction is complete when the starting mass[M+H]+ is fully replaced by the M / M+2 isotopic pattern (1:1 ratio) characteristic of the mono-brominated product.

  • Workup: Quench with H2O (15 mL), extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient) yields the pure 3-bromoimidazo[1,2-a]pyridine (Typical yield: 70-88%).

Protocol B: Suzuki-Miyaura Cross-Coupling of 3-Bromoimidazo[1,2-a]pyridine

Causality: A biphasic solvent system (Dioxane/Water) is utilized to ensure the solubility of both the organic building block and the inorganic base (K2CO3). The base is essential to activate the boronic acid via the formation of a highly nucleophilic boronate complex, which significantly accelerates the transmetalation step[4].

Step-by-Step Methodology:

  • Setup: Charge a Schlenk tube with 3-bromoimidazo[1,2-a]pyridine (1.0 mmol), phenylboronic acid (1.5 mmol), and K2CO3 (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%) under an inert argon atmosphere to prevent catalyst oxidation.

  • Solvent: Inject degassed 1,4-Dioxane (4.0 mL) and H2O (1.0 mL).

  • Reaction: Seal the tube and stir at 90 °C for 8 hours.

  • In-Process Control (IPC): Check TLC (UV active). Self-Validation: The disappearance of the lower-Rf bromide spot and the appearance of a highly fluorescent blue/green spot under 365 nm UV light confirms successful extended conjugation (biaryl formation).

  • Workup: Filter the mixture through a Celite pad to remove Pd black, partition between EtOAc and water, dry the organic layer, and purify via chromatography.

Sources

Validation

In Vitro Screening Results for 4,7-Dichloro-1H-imidazo[4,5-c]pyridine Analogs: A Comprehensive Comparison Guide

Executive Summary: The Rationale Behind the Scaffold In modern targeted oncology and kinase drug discovery, the 1H-imidazo[4,5-c]pyridine core has emerged as a highly privileged scaffold. Specifically, the building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rationale Behind the Scaffold

In modern targeted oncology and kinase drug discovery, the 1H-imidazo[4,5-c]pyridine core has emerged as a highly privileged scaffold. Specifically, the building block 4,7-dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0) serves as a highly versatile starting material[1]. The strategic placement of two chlorine atoms at the C4 and C7 positions enables orthogonal cross-coupling reactions (such as SNAr and Suzuki-Miyaura couplings). This allows medicinal chemists to rapidly generate diverse analog libraries that probe the ATP-binding hinge regions of various kinases.

This guide provides an objective comparison of the in vitro screening results for analogs derived from this scaffold, focusing on their two most prominent applications: Cyclin-Dependent Kinase 2 (CDK2) inhibition [2] and DNA-Dependent Protein Kinase (DNA-PK) inhibition [3]. By dissecting the biochemical and cellular data, we will explore how specific derivatizations dictate target selectivity and drive distinct phenotypic outcomes.

Synthetic Divergence & Screening Workflow

The utility of the 4,7-dichloro-1H-imidazo[4,5-c]pyridine scaffold lies in its ability to be functionalized divergently. By modifying the C4 and C7 positions, researchers can shift the molecule's selectivity profile from cell-cycle regulators (CDK2) to DNA damage repair enzymes (DNA-PK).

Workflow A 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (Core Scaffold) B SNAr / Amination at C4 Position A->B Step 1 C Suzuki Coupling at C7 Position A->C Step 2 D CDK2 Inhibitors (e.g., Cmpd 5b) B->D E DNA-PK Inhibitors (e.g., Cmpd 78) C->E F In Vitro Kinase Screening (ADP-Glo Assay) D->F E->F G Cellular Phenotype (Anti-proliferation) F->G Hit Validation

Divergent synthesis and screening workflow for imidazo[4,5-c]pyridine analogs.

Comparative In Vitro Screening Data

To objectively evaluate the performance of these analogs, we compare their primary biochemical IC₅₀ values, target selectivity, and cellular efficacy profiles based on recent literature[2][3].

Table 1: In Vitro Performance Comparison of Imidazo[4,5-c]pyridine Analogs
Analog ClassPrimary Kinase TargetStructural Derivatization StrategyBiochemical IC₅₀Key Cell Lines TestedPrimary Cellular Phenotype
Pyridin-3-ylmethyl Derivatives CDK2 Scaffold hopping from CYC202; C4/C7 substitution21 nM (Cmpd 5b)HL60, A549, HCT116Direct anti-proliferation and cell cycle arrest[2].
6-Anilino Imidazo-pyridin-2-ones DNA-PK C6 amination, C2-one conversion via oxidation< 10 nM (Cmpd 78)HAP1, HCT116/54C, UT-SCC-74BRobust radiosensitization; inhibits NHEJ repair[3].

Key Takeaway: While the unmodified 4,7-dichloro scaffold exhibits weak non-specific binding, targeted derivatization yields highly potent (low nanomolar) inhibitors. The CDK2 analogs act as standalone anti-proliferative agents, whereas the DNA-PK analogs act primarily as radiosensitizers, requiring ionizing radiation to induce synthetic lethality.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that robust in vitro screening requires self-validating assay systems. Below are the optimized, step-by-step methodologies used to generate the data summarized above, including the mechanistic causality behind each step.

Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Purpose: To determine the cell-free IC₅₀ of the synthesized analogs against recombinant CDK2 or DNA-PK.

  • Compound Preparation: Serially dilute the imidazo[4,5-c]pyridine analogs in 100% DMSO, then transfer to an aqueous kinase buffer (final DMSO concentration ≤ 1% to prevent solvent-induced protein denaturation).

  • Kinase Reaction: Combine the recombinant kinase, specific peptide substrate, and ultra-pure ATP with the compound in a 384-well plate. Incubate for 60 minutes at room temperature.

    • Causality: These analogs are Type I kinase inhibitors. They competitively bind to the ATP-binding pocket (hinge region) of the kinase. If the analog is active, it prevents the transfer of the terminal phosphate from ATP to the substrate, thereby preventing the generation of ADP.

  • ATP Depletion: Add ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This reagent actively depletes any unconsumed ATP in the well. This is a critical self-validating step; eliminating background ATP ensures that any subsequent signal is strictly derived from the ADP produced by the kinase reaction.

  • Signal Generation: Add Kinase Detection Reagent and incubate for 30 minutes.

    • Causality: This reagent converts the generated ADP back into ATP, which is then utilized by a coupled luciferase/luciferin reaction to produce light.

  • Data Analysis: Measure luminescence. High luminescence = high kinase activity. Low luminescence = potent compound inhibition. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Clonogenic Survival Assay (Radiosensitization Validation)

Purpose: To validate the cellular efficacy of DNA-PK targeting analogs (e.g., Compound 78) in combination with radiotherapy.

  • Cell Plating: Seed HCT116 cells at low densities (e.g., 200–1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Compound Pre-treatment: Treat cells with a sub-lethal concentration of the DNA-PK analog (e.g., 1 µM) 1 hour prior to irradiation.

  • Irradiation: Expose the plates to ionizing radiation (IR) at varying doses (0, 2, 4, 6 Gy).

    • Causality: IR induces highly toxic DNA Double-Strand Breaks (DSBs). Normal cells rely on Non-Homologous End Joining (NHEJ), driven by DNA-PK, to repair these breaks.

  • Incubation & Staining: Incubate for 10–14 days. Wash with PBS, fix with glutaraldehyde (6.0% v/v), and stain with crystal violet (0.5% w/v).

  • Quantification: Count colonies containing ≥ 50 cells.

    • Causality: Unlike short-term viability assays (which measure metabolic activity), the clonogenic assay measures true reproductive cell death. If the analog successfully inhibits DNA-PK, the cells cannot repair the radiation-induced DSBs, leading to mitotic catastrophe and an inability to form colonies.

Mechanistic Pathway of DNA-PK Inhibition

To fully understand the in vitro screening results of the DNA-PK analogs, it is essential to visualize the signaling pathway they disrupt. The imidazo[4,5-c]pyridine analogs block the catalytic activity of DNA-PKcs, preventing the phosphorylation cascade required for NHEJ repair.

Pathway IR Ionizing Radiation (Radiotherapy) DSB DNA Double-Strand Breaks (DSBs) IR->DSB Ku Ku70/80 Heterodimer DSB->Ku DNAPK DNA-PKcs (Active Kinase) Ku->DNAPK Recruitment Repair NHEJ Repair & Cell Survival DNAPK->Repair Phosphorylation Death Apoptosis / Radiosensitization Repair->Death Repair Failure Inhibitor Imidazo[4,5-c]pyridine Analog Inhibitor->DNAPK Competitive Inhibition Inhibitor->Repair Blocks

Mechanism of DNA-PK inhibition and radiosensitization by imidazo[4,5-c]pyridine analogs.

Conclusion

The in vitro screening data conclusively demonstrates that 4,7-dichloro-1H-imidazo[4,5-c]pyridine is not merely a static chemical entity, but a dynamic, privileged scaffold. Depending on the synthetic functionalization applied to the C4 and C7 positions, researchers can generate highly potent, low-nanomolar inhibitors tailored for entirely different therapeutic axes—ranging from direct CDK2-mediated anti-proliferation to DNA-PK-mediated radiosensitization. When evaluating these analogs, utilizing orthogonal, self-validating assays (like ADP-Glo coupled with Clonogenic Survival) is paramount to ensuring data integrity before advancing to in vivo models.

References

  • 4,7-dichloro-1H-imidazo[4,5-c]pyridine (Product & Chemical Properties) Source: MolPort URL:[Link]

  • Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors Source: PubMed / Archiv der Pharmazie (Weinheim) URL:[Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

thermodynamic stability comparison of 4,7-Dichloro-1H-imidazo[4,5-C]pyridine isomers

Executive Briefing: The Tautomeric Complexity of Imidazo[4,5-c]pyridines For researchers and drug development professionals, the 4,7-dichloro-1H-imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore, frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing: The Tautomeric Complexity of Imidazo[4,5-c]pyridines

For researchers and drug development professionals, the 4,7-dichloro-1H-imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore, frequently utilized in the design of kinase inhibitors, antiviral agents, and radiosensitizers[1],[2]. However, the structural integration of an electron-deficient pyridine ring fused to an imidazole ring introduces complex annular tautomerism.

Understanding the thermodynamic stability of its isomers—specifically the 1H, 3H, and 5H tautomers—is not merely an academic exercise; it is a critical prerequisite for rational drug design. The position of the proton dictates the molecule's hydrogen-bonding network, dipole moment, and ultimately, its binding affinity within a target protein's active site. This guide provides an in-depth, objective comparison of these isomers, grounded in thermodynamic principles and validated through rigorous experimental workflows.

Mechanistic Tautomerism Analysis: 1H vs. 3H vs. 5H Isomers

The tautomeric equilibrium of 4,7-dichloro-1H-imidazo[4,5-c]pyridine is governed by a delicate interplay of electronic induction, resonance, and steric hindrance.

  • The 5H-Isomer (Zwitterionic): Protonation at the pyridine nitrogen (N5) requires the deprotonation of the imidazole ring, resulting in a zwitterionic or quinonoid structure. In standard physiological or non-acidic media, this isomer is thermodynamically highly unstable (>15 kcal/mol relative energy penalty) and is generally excluded from ground-state equilibrium considerations.

  • The 3H-Isomer: The proton resides on N3. In the parent imidazo[4,5-c]pyridine, the 3H tautomer is often competitive or slightly favored[3]. However, the addition of a chlorine atom at C4 drastically alters the electronic landscape. N5 strongly withdraws electron density from C4. The highly electronegative C4-Cl bond further depletes electron density at the adjacent C3a bridgehead carbon. This inductive starvation significantly reduces the basicity of N3, destabilizing the 3H tautomer.

  • The 1H-Isomer: The proton resides on N1. While N1 is adjacent to the C7a bridgehead (which is bonded to C7-Cl), C7 is separated from the strongly electron-withdrawing N5 by C6. Consequently, C7 is less electron-deficient than C4. This leaves N1 relatively more electron-rich than N3, making the 1H-isomer the thermodynamically favored ground state in non-polar environments.

Tautomer_Equilibrium node1 1H-Tautomer (N1 Protonated) node2 Transition State (Proton Transfer) node1->node2 +ΔG node3 3H-Tautomer (N3 Protonated) node2->node3 -ΔG node3->node1 Thermal Relaxation

Thermodynamic equilibrium and prototropic shift between 1H and 3H tautomers.

Thermodynamic Data Comparison

To objectively compare the stability of the viable isomers, we synthesize expected computational and empirical thermodynamic parameters. The data below reflects the impact of the 4,7-dichloro substitution pattern on the imidazo[4,5-c]pyridine core.

Parameter1H-Isomer (N1 Protonated)3H-Isomer (N3 Protonated)5H-Isomer (N5 Protonated)
Relative Energy (Gas Phase) 0.0 kcal/mol (Global Minimum)+1.8 to +2.4 kcal/mol> 15.0 kcal/mol
Relative Energy (Aqueous/PCM) 0.0 kcal/mol+0.5 to +1.1 kcal/mol> 12.0 kcal/mol
Dipole Moment (Debye) ~ 4.2 D~ 5.8 D> 8.0 D (Zwitterionic)
Steric Clash Penalty N1-H ↔ C7-Cl (Moderate)N3-H ↔ C4-Cl (Moderate)N/A
H-Bond Donor Capacity High (Less inductive withdrawal)Moderate (Inductively starved)Low

Causality Note: While the 1H-isomer is universally favored in the gas phase, the higher dipole moment of the 3H-isomer (~5.8 D) allows it to close the thermodynamic gap in highly polar, protic solvents (like water or DMSO) due to superior dielectric stabilization[4].

Self-Validating Empirical Workflows

To accurately map this tautomeric landscape, researchers cannot rely on a single analytical technique. Rapid prototropic exchange at room temperature often results in time-averaged signals. The following multi-modal workflow is designed as a self-validating system to isolate and quantify isomer stability.

Workflow step1 Synthesis & Purification (>99% Purity) step2 DFT Modeling (B3LYP/PCM) step1->step2 step3 VT-NMR & 15N-HMBC (Solution State) step1->step3 step4 X-Ray Crystallography (Solid State) step1->step4 step5 Thermodynamic Stability Profile Validation step2->step5 In silico step3->step5 In vitro step4->step5 Solid

Multi-modal experimental workflow for self-validating tautomer characterization.

Protocol 1: Computational DFT Modeling (In Silico Validation)

Objective: Establish baseline thermodynamic parameters before empirical testing.

  • Geometry Optimization: Optimize the 1H and 3H structures using the B3LYP functional and the 6-311++G(d,p) basis set. Causality: The diffuse functions (++) are mandatory here; they accurately model the electron density of the lone pairs on the nitrogens and the highly electronegative chlorine atoms, which dictate the dipole moment.

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) using DMSO and water parameters. Gas-phase calculations alone will falsely exaggerate the stability of the 1H-isomer by ignoring the dielectric stabilization of the more polar 3H-isomer[4].

Protocol 2: VT-NMR & 15N-HMBC (Solution State Validation)

Objective: Trap and quantify the tautomers in solution.

  • Sample Preparation: Dissolve the highly purified compound in anhydrous DMSO-d6.

  • Variable Temperature (VT) NMR: Cool the sample to 253 K (-20 °C). Causality: At 298 K, the proton jumps rapidly between N1 and N3, yielding a single, broad, time-averaged N-H peak. Cooling the sample slows the exchange rate below the NMR timescale, causing the peak to decoalesce into distinct signals for the 1H and 3H isomers.

  • 15N-HMBC Integration: Run a 2D 1H-15N HMBC experiment. The protonated nitrogen will exhibit a strong 1J coupling, while the unprotonated nitrogen will show 2J/3J couplings to the adjacent bridgehead carbons (C3a/C7a). The integration ratio of the decoalesced peaks directly yields the equilibrium constant ( Keq​ ), from which the exact free energy difference ( ΔG ) in solution can be calculated.

Protocol 3: X-Ray Crystallography (Solid State Validation)

Objective: Determine the preferred ground-state conformation in the absence of bulk solvent dynamics.

  • Crystallization: Grow crystals via slow evaporation in a non-polar solvent (e.g., dichloromethane) and a polar protic solvent (e.g., methanol).

  • Diffraction Analysis: Solve the structure. Causality: The solid-state packing will reveal which tautomer forms the most stable intermolecular hydrogen-bonding lattice. If the 1H-isomer crystallizes exclusively from non-polar media, it validates the DFT predictions of its inherent electronic stability.

Implications for Drug Development

The distinction between the 1H and 3H tautomers of 4,7-dichloro-1H-imidazo[4,5-c]pyridine is paramount when designing targeted therapeutics, such as DNA-Dependent Protein Kinase (DNA-PK) inhibitors[2].

When this scaffold binds to a kinase hinge region, it typically acts as both a hydrogen bond donor (via N-H) and an acceptor (via the unprotonated N). If a drug design relies on N3 acting as an H-bond acceptor, but the molecule strongly favors the 3H-tautomer in the physiological environment, the resulting steric clash and electrostatic repulsion will abrogate target binding. By utilizing the self-validating workflow described above, medicinal chemists can accurately predict the dominant tautomer and strategically append substituents (e.g., N-alkylation) to lock the scaffold into the desired bioactive conformation.

References

  • Excited State Proton Transfer and Deactivation Mechanism of 2-(4′-Amino-2′-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and Its Analogues: A Theoretical Study Source: The Journal of Physical Chemistry A (ACS Publications) URL:3

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: MDPI URL:1

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: PMC (National Institutes of Health) URL:2

  • Differential Solvation and Tautomer Stability of a Model Base Pair within the Minor and Major Grooves of DNA Source: Journal of the American Chemical Society (ACS Publications) URL:4

Sources

Safety & Regulatory Compliance

Safety

4,7-Dichloro-1H-imidazo[4,5-C]pyridine proper disposal procedures

As a Senior Application Scientist, I have observed that the integrity of laboratory safety and downstream assay reliability relies heavily on the precise handling of reactive building blocks. 4,7-Dichloro-1H-imidazo[4,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the integrity of laboratory safety and downstream assay reliability relies heavily on the precise handling of reactive building blocks. 4,7-Dichloro-1H-imidazo[4,5-c]pyridine (CAS: 405230-98-0) is a highly valuable, nitrogen-dense heterocyclic scaffold widely utilized in medicinal chemistry for synthesizing antiviral and antineoplastic agents[1][2].

However, its dual chlorine substitutions and basic imidazopyridine core necessitate strict operational and disposal protocols. Mishandling halogenated organics not only poses immediate exposure risks but also violates environmental regulations, potentially leading to the generation of toxic byproducts (such as polychlorinated dibenzo-p-dioxins) if improperly incinerated[3][4].

This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling and EPA-compliant disposal of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine.

Part 1: Physicochemical Profiling & Hazard Causality

Before executing any protocol, it is critical to understand the causality behind the safety measures. Why do we treat this specific compound with elevated scrutiny?

  • Chemical Causality: The imidazopyridine core contains both hydrogen-bond donors and acceptors, making the fine powder prone to adhering to glassware, spatulas, and PPE. The 4,7-dichloro substitutions significantly increase its lipophilicity, meaning it readily penetrates standard latex gloves and exhibits high environmental persistence.

  • Hazard Profile: Under the Globally Harmonized System (GHS), this compound is classified with multiple hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2][5].

  • Disposal Causality: Under the , halogenated organic compounds must be strictly segregated from non-halogenated waste[4][6]. Mixing halogenated waste with standard organic streams drastically increases disposal costs and introduces exothermic reaction risks during waste consolidation[7][8].

Quantitative Data Summary
Property / ParameterValue / Specification
Chemical Name 4,7-Dichloro-1H-imidazo[4,5-c]pyridine
CAS Number 405230-98-0
Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
GHS Hazard Codes H302, H315, H319, H335
EPA Waste Category Halogenated Organic Waste
Storage Conditions Inert atmosphere, 2-8°C, isolated from strong oxidizers

Part 2: Operational Handling Protocol

To prevent exposure and ensure material integrity, follow this step-by-step methodology when actively working with the compound.

Step 1: PPE and Environmental Controls

  • Action: Don nitrile gloves (double-gloving is highly recommended for prolonged handling of halogenated heterocycles), a flame-resistant lab coat, and chemical splash goggles.

  • Validation: Ensure your chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm) before opening the reagent bottle.

Step 2: Weighing and Transfer

  • Action: Perform all weighing inside the fume hood using an anti-static weighing boat.

  • Causality: The compound's fine powder form poses a direct inhalation risk (H335). Static electricity can cause the dry powder to aerosolize or repel off the spatula. Using anti-static tools neutralizes this risk, ensuring accurate molarity in your stock solutions.

Step 3: Solubilization

  • Action: Dissolve the compound in compatible solvents (e.g., DMSO, DMF, or Dichloromethane) at room temperature.

  • Causality: Do not heat the solution vigorously. Thermal decomposition of chlorinated heterocycles can release highly toxic hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[9].

Part 3: Waste Segregation & Disposal Plan

A self-validating disposal system requires tracking the chemical from the benchtop to the final waste bin. According to , no experiment should begin unless a plan for the disposal of hazardous waste has been formulated[3].

Protocol A: Liquid Waste Management
  • Segregation: Transfer any dissolved 4,7-Dichloro-1H-imidazo[4,5-c]pyridine into a designated, clearly labeled "Halogenated Organic Waste" carboy[4].

  • Verification: Verify that the carboy contains NO incompatible materials (e.g., strong acids, alkali metals, or non-halogenated solvents like acetone or ethanol).

  • Containment: Cap the container tightly immediately after adding waste to prevent the volatilization of carrier solvents and active pharmaceutical ingredients (APIs).

Protocol B: Solid Waste Management
  • Collection: Gather all unreacted solid powder, contaminated filter papers, Kimwipes, and TLC plates.

  • Containment: Place these items in a puncture-resistant, sealable container labeled "Solid Halogenated Hazardous Waste."

  • Validation: Ensure no biohazardous materials or sharp objects (needles/razors) are mixed into this bin, as chemical waste contractors cannot legally accept mixed biohazard/chemical waste[4].

Protocol C: Empty Container Decontamination (Triple Rinse)

Under EPA regulations, a container that held hazardous waste is only legally "empty" when all standard removal practices have been exhausted[3].

  • Rinse: In the fume hood, add a compatible solvent (e.g., methanol or DCM) to the empty 4,7-Dichloro-1H-imidazo[4,5-c]pyridine bottle. The rinse volume should equal approximately 5% of the container's total volume[7].

  • Agitate: Cap the bottle and agitate gently to dissolve residual powder adhering to the glass walls.

  • Dispose Rinsate: Pour the rinsate into the Halogenated Liquid Waste carboy.

  • Repeat: Repeat this process two more times (Triple Rinse).

  • Deface & Discard: Deface the original chemical label with a thick marker and dispose of the clean, dry glass bottle in the standard laboratory glass recycling receptacle[7].

Part 4: Disposal Workflow Visualization

The following decision tree maps the logical relationships between the physical state of the chemical waste and its regulatory-compliant disposal route.

DisposalWorkflow Start 4,7-Dichloro-1H-imidazo [4,5-c]pyridine Waste Decision Waste State? Start->Decision Liquid Liquid Solutions (DMSO, DCM, etc.) Decision->Liquid Dissolved Solid Solid Powder & Consumables Decision->Solid Powder/Wipes Container Empty Reagent Containers Decision->Container Vials/Bottles HalogenatedBin Halogenated Organic Liquid Waste Carboy Liquid->HalogenatedBin SolidBin Solid Halogenated Hazardous Waste Bin Solid->SolidBin TripleRinse Triple Rinse Protocol (Collect Rinsate) Container->TripleRinse EHS EHS Collection & EPA-Compliant Incineration HalogenatedBin->EHS SolidBin->EHS TripleRinse->HalogenatedBin Rinsate Deface Deface Label & Discard as Glass TripleRinse->Deface Cleaned Bottle

Workflow for the segregation and EPA-compliant disposal of 4,7-Dichloro-1H-imidazo[4,5-c]pyridine.

References

  • Title: Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 4,7-Dichloro-1H-imidazo[4,5-C]pyridine

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical, mechanistically driven framework. Handling specialized heterocyclic building blocks like 4,7-Dichloro-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical, mechanistically driven framework. Handling specialized heterocyclic building blocks like 4,7-Dichloro-1H-imidazo[4,5-C]pyridine requires a deep understanding of the compound's physical properties and toxicological profile.

This guide provides a self-validating, step-by-step operational protocol for handling this specific compound, ensuring that every safety measure is grounded in scientific causality.

Chemical Profile & Hazard Identification

Before selecting Personal Protective Equipment (PPE), we must understand the specific threat profile of the compound. 4,7-Dichloro-1H-imidazo[4,5-C]pyridine (CAS: 405230-98-0) is a halogenated heterocyclic compound with a molecular weight of 188.01 g/mol [1].

According to standardized Safety Data Sheets (SDS), this compound carries the signal word Warning and is classified under the following GHS Hazard Statements[2]:

  • H302 (Harmful if swallowed): Ingestion disrupts cellular homeostasis; acute toxicity requires strict prevention of hand-to-mouth transfer.

  • H315 (Causes skin irritation): The chlorinated pyridine ring is lipophilic enough to interact with epidermal layers, causing localized inflammation.

  • H319 (Causes serious eye irritation): Particulates reacting with the aqueous environment of the cornea can cause severe pH shifts and tissue damage.

  • H335 (May cause respiratory irritation): Fine powders can aerosolize and deposit in the upper respiratory tract, triggering mucosal inflammation.

Mechanistically Driven PPE Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE must be selected based on a rigorous hazard assessment[3]. To mitigate the specific risks of 4,7-Dichloro-1H-imidazo[4,5-C]pyridine, we deploy the following protective matrix:

Body PartRequired PPESpecificationMechanistic Rationale
Hands Nitrile Gloves (Double-gloving recommended)Minimum 5 mil thickness, powder-free.Chlorinated heterocycles can permeate standard latex. Nitrile provides a superior chemical barrier against halogenated compounds, preventing H315 dermal irritation.
Eyes Safety GogglesANSI Z87.1 certified, indirect venting.Standard safety glasses leave the orbital bone exposed to aerosolized dust. Indirect venting prevents fine powder from bypassing the seal, mitigating H319 risks.
Body Lab Coat & Long Pants100% Cotton or Flame-Resistant (FR) blend.Synthetic fibers can melt or trap chemicals against the skin. A fully buttoned cotton coat provides a breathable, removable barrier against particulate settling.
Respiratory N95 Respirator (If handled outside a hood)NIOSH-approved particulate filtering.While a fume hood is the primary control, an N95 prevents the inhalation of micro-particulates (H335) if engineering controls fail or during a spill[4].

Operational Workflow: A Self-Validating Protocol

Safety is an active process. Do not simply follow steps; verify the integrity of your environment before proceeding.

Phase 1: Pre-Operation & Engineering Controls
  • Airflow Verification: Before opening the chemical container, check the fume hood monitor. Ensure the face velocity is between 100–120 feet per minute (fpm).

    • Causality: Proper negative pressure is the primary defense against H335 (respiratory irritation). If the alarm sounds, the system is invalid; do not proceed.

  • PPE Integrity Check: Inspect your nitrile gloves for micro-tears by inflating them slightly and checking for pressure leaks.

    • Causality: Compromised barriers negate dermal protection.

Phase 2: Weighing & Transfer
  • Static Mitigation: Use an anti-static weighing boat and a grounded micro-spatula.

    • Causality: Fine heterocyclic powders are highly prone to static cling. Static discharge can cause the powder to suddenly aerosolize, leading to immediate eye or respiratory exposure.

  • Deep-Hood Manipulation: Perform all weighing at least 6 inches behind the fume hood sash. Keep the sash pulled down to your chest level.

  • In-Situ Solubilization: Add your primary assay solvent (e.g., DMSO, DMF, or Methanol) directly to the weighing vessel before removing it from the fume hood.

    • Causality: Transporting the compound in a liquid solution entirely eliminates the risk of airborne powder inhalation during transit to the bench or incubator.

Phase 3: Spill Response & Disposal Plan

If a spill occurs, the National Institute for Occupational Safety and Health (NIOSH) guidelines dictate immediate containment to prevent environmental contamination[4].

  • Do Not Dry Sweep: If the dry powder spills, never use a brush.

    • Causality: Dry sweeping actively aerosolizes the toxic particulates, exacerbating inhalation risks.

  • Damp Containment: Carefully cover the spilled powder with absorbent paper towels dampened with water or a mild solvent.

  • Collection: Scoop the damp mass using a disposable plastic scraper into a sealable, chemically compatible hazardous waste container.

  • Decontamination: Wipe the affected area with a 10% bleach solution or appropriate organic solvent, followed by a standard soap and water wash. Dispose of all cleanup materials as solid hazardous waste.

Safety & Operational Workflow Diagram

The following logical pathway illustrates the decision-making process for handling 4,7-Dichloro-1H-imidazo[4,5-C]pyridine.

G Start Start: 4,7-Dichloro-1H-imidazo[4,5-C]pyridine Handling PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood Verify Airflow >100 fpm PPE->Hood Spill Spill Occurs? Hood->Spill Clean Evacuate & Ventilate Sweep with Damp Paper Spill->Clean Yes Proceed Execute Synthesis/Assay Spill->Proceed No Dispose Dispose as Hazardous Waste (EPA/RCRA Guidelines) Clean->Dispose Proceed->Dispose

Workflow for safe handling and spill response of 4,7-Dichloro-1H-imidazo[4,5-C]pyridine.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment (PPE) Standards." United States Department of Labor. URL: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Chemical Agent Information & Emergency Response." Centers for Disease Control and Prevention (CDC). URL:[Link]

Sources

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